Product packaging for 3,4-Diethyl-5-methylheptane(Cat. No.:CAS No. 62198-99-6)

3,4-Diethyl-5-methylheptane

Cat. No.: B14550287
CAS No.: 62198-99-6
M. Wt: 170.33 g/mol
InChI Key: NVBVLQDXCRDBBU-UHFFFAOYSA-N
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Description

3,4-Diethyl-5-methylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14550287 3,4-Diethyl-5-methylheptane CAS No. 62198-99-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62198-99-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,4-diethyl-5-methylheptane

InChI

InChI=1S/C12H26/c1-6-10(5)12(9-4)11(7-2)8-3/h10-12H,6-9H2,1-5H3

InChI Key

NVBVLQDXCRDBBU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(CC)CC

Origin of Product

United States

Foundational & Exploratory

3,4-Diethyl-5-methylheptane chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and IUPAC nomenclature of 3,4-Diethyl-5-methylheptane. While this specific highly-branched alkane is not extensively documented in publicly available literature, this guide synthesizes known information regarding its identity, computed properties, and general methodologies for the synthesis and characterization of similar branched alkanes. The content herein is intended to serve as a foundational resource for researchers and professionals in organic chemistry and drug development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For the alkane , the longest continuous carbon chain is a heptane (B126788) (seven carbons). Numbering this chain from the end that gives the substituents the lowest possible locants, we identify a methyl group at position 5 and two ethyl groups at positions 3 and 4.

Therefore, the correct IUPAC name for the compound is This compound .[1][2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[1][2][3]
CAS Number 62198-99-6[1][2][3]
Molecular Formula C₁₂H₂₆[1][2][3]
Canonical SMILES CCC(C)C(CC)C(CC)CC[1]
InChI InChI=1S/C12H26/c1-6-10(5)12(9-4)11(7-2)8-3/h10-12H,6-9H2,1-5H3[1][3]
InChIKey NVBVLQDXCRDBBU-UHFFFAOYSA-N[1][3]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 170.33 g/mol [1]
Exact Mass 170.203450829 Da[1]
XLogP3 5.8[1]
Heavy Atom Count 12[4]
Topological Polar Surface Area 0 Ų[1]
Covalently-Bonded Unit Count 1[5]

Note: These properties are computationally derived and may differ from experimental values.

Synthesis of Branched Alkanes: A General Overview

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the provided search results, general methods for the synthesis of highly-branched alkanes can be described. One common and versatile approach involves the use of Grignard reagents.[4]

General Experimental Protocol via Grignard Reaction

The synthesis of a complex branched alkane like this compound would likely involve a multi-step process. A plausible retrospective approach would be the reduction of a corresponding alcohol, which in turn could be synthesized via a Grignard reaction.

Conceptual Workflow:

G Ketone Ketone Tertiary Alcohol Tertiary Alcohol Ketone->Tertiary Alcohol Grignard Reagent Grignard Reagent Grignard Reagent->Tertiary Alcohol Nucleophilic Addition Alkene (via Dehydration) Alkene (via Dehydration) Tertiary Alcohol->Alkene (via Dehydration) Acid-catalyzed Dehydration Target Alkane Target Alkane Alkene (via Dehydration)->Target Alkane Hydrogenation (e.g., Pd/C, H2)

Caption: Conceptual workflow for branched alkane synthesis.

Methodology:

  • Grignard Reagent Formation: An appropriate alkyl halide (e.g., an ethyl or propyl halide) would be reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent.

  • Nucleophilic Addition: The Grignard reagent would then be added to a suitable ketone. For the synthesis of this compound, a potential starting ketone could be 4-ethyl-3-methylheptan-2-one. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of the ketone.

  • Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step, typically with a weak acid, to yield the tertiary alcohol.

  • Dehydration: The tertiary alcohol can then be dehydrated, often using an acid catalyst (e.g., sulfuric acid or phosphoric acid) with heat, to form one or more alkene isomers.

  • Hydrogenation: The final step is the hydrogenation of the alkene(s) to the saturated alkane. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.[4]

Spectroscopic Characterization

The structure of this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: Due to the lack of symmetry in this compound, it is expected that each of the 12 carbon atoms would be chemically non-equivalent, resulting in 12 distinct signals in the ¹³C NMR spectrum. The chemical shifts of these signals would fall in the typical aliphatic region (approximately 10-60 ppm).

  • ¹H NMR: The ¹H NMR spectrum would be complex due to the numerous chemically non-equivalent protons and potential for diastereotopicity. Protons on methyl groups would likely appear as triplets or doublets, while methylene (B1212753) and methine protons would exhibit more complex splitting patterns (multiplets).

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) would be a powerful tool for the analysis of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.33 g/mol ). The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds, particularly at the branching points.

Signaling Pathways and Biological Activity

As a simple, non-functionalized alkane, this compound is not expected to have specific biological activity or be involved in defined signaling pathways. Such molecules are generally considered to be chemically inert in biological systems, although they may exhibit non-specific effects related to their lipophilicity at high concentrations. There is no information in the searched literature to suggest any specific biological role.

Conclusion

This technical guide has summarized the key chemical properties and nomenclature of this compound. While specific experimental data for this compound is scarce, this guide provides a framework for its identification, potential synthesis, and characterization based on established principles of organic chemistry. The provided information serves as a valuable starting point for researchers and professionals requiring knowledge of this and other highly-branched alkanes.

References

Stereoisomers of 3,4-Diethyl-5-methylheptane and chirality

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoisomers and Chirality of 3,4-Diethyl-5-methylheptane

Topic: Stereoisomers of this compound and Chirality Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The study of stereoisomerism is fundamental in organic chemistry and critical for drug development, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. Alkanes, despite their structural simplicity, can possess complex stereochemistry. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, a branched alkane with multiple chiral centers. It details the identification of its stereoisomers, explores their relationships, and discusses the physicochemical properties that differentiate them. Furthermore, this guide outlines key experimental protocols for the separation of these stereoisomers and the determination of their absolute configurations, which is a significant challenge for non-functionalized hydrocarbons. Methodologies such as chiral gas chromatography, vibrational circular dichroism (VCD), and computational analysis are presented as essential tools for researchers in this field.

Introduction to Stereoisomerism in Alkanes

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1][2] A key concept in stereoisomerism is chirality, the property of a molecule being non-superimposable on its mirror image.[1] These non-superimposable mirror images are known as enantiomers. Molecules that are stereoisomers but not mirror images of each other are called diastereomers.[1][3]

While enantiomers have identical physical properties (e.g., boiling point, density, solubility) in an achiral environment, they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules.[4][5] This differentiation is of paramount importance in pharmacology, as the enantiomers of a drug can exhibit vastly different therapeutic effects and toxicological profiles.[6][7] Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, can exhibit chirality if a carbon atom (a stereocenter) is bonded to four different substituent groups.[1][7] The analysis and separation of chiral alkanes pose a unique challenge due to their lack of functional groups, which are often exploited in resolution techniques.[8]

Analysis of this compound

Structure and Chiral Centers

This compound (Molecular Formula: C₁₂H₂₆) is a branched alkane whose structure contains two stereocenters.[9][10] A stereocenter is a carbon atom bonded to four distinct groups. Identifying these centers is the first step in understanding the molecule's stereoisomerism.

The structure is as follows:

Let's analyze the key carbon atoms in the heptane (B126788) backbone:

  • Carbon 3: Is bonded to a hydrogen (H), a C1-C2 ethyl group, an ethyl substituent, and the rest of the carbon chain from C4. The two ethyl groups make it achiral.

  • Carbon 4: Is bonded to four different groups:

    • A hydrogen atom (H)

    • An ethyl group (-CH₂CH₃)

    • A sec-butyl group (-CH(CH₃)CH₂CH₃)

    • The remainder of the chain attached to C3 (-CH(CH₂CH₃)CH₂CH₃) Therefore, C4 is a stereocenter .

  • Carbon 5: Is bonded to four different groups:

    • A hydrogen atom (H)

    • A methyl group (-CH₃)

    • An ethyl group (-CH₂CH₃)

    • The remainder of the chain attached to C4 (-CH(CH₂CH₃)CH(CH₂CH₃)CH₂CH₃) Therefore, C5 is a stereocenter .

Stereoisomer Identification and Relationships

With two stereocenters (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals 2² = 4. Since the molecule is not symmetrical, there are no meso compounds. Thus, this compound exists as four distinct stereoisomers. These isomers exist as two pairs of enantiomers.

The four stereoisomers are:

  • (4R, 5R)-3,4-diethyl-5-methylheptane

  • (4S, 5S)-3,4-diethyl-5-methylheptane

  • (4R, 5S)-3,4-diethyl-5-methylheptane

  • (4S, 5R)-3,4-diethyl-5-methylheptane

The relationships between these isomers are as follows:

  • (4R, 5R) and (4S, 5S) are enantiomers.

  • (4R, 5S) and (4S, 5R) are enantiomers.

  • Any other pairing, such as (4R, 5R) and (4R, 5S), are diastereomers.

G RR (4R, 5R) SS (4S, 5S) RR->SS Enantiomers RS (4R, 5S) RR->RS Diastereomers SR (4S, 5R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Relationships between the four stereoisomers of this compound.

Physicochemical Properties of Stereoisomers

General Principles

The physicochemical properties of stereoisomers depend on their relationship.

  • Enantiomers : Have identical physical properties such as boiling point, melting point, density, and refractive index. They also have identical spectroscopic (NMR, IR) properties in achiral solvents. Their defining difference is their equal but opposite rotation of plane-polarized light.

  • Diastereomers : Are different compounds and thus have different physical properties.[1] This means they will have distinct boiling points, melting points, solubilities, and spectroscopic characteristics, which allows them to be separated by conventional techniques like distillation or chromatography.

Data Summary
Property(4R, 5R)(4S, 5S)(4R, 5S)(4S, 5R)Expected Relationship
Boiling Point (°C) Value AValue AValue BValue BA ≠ B
Density (g/mL) Value CValue CValue DValue DC ≠ D
Refractive Index (n_D) Value EValue EValue FValue FE ≠ F
Specific Rotation ([α]_D) +X°-X°+Y°-Y°Absolute values of X and Y are not equal.

Experimental Protocols for Separation and Characterization

The separation and characterization of alkane stereoisomers require specialized techniques due to their nonpolar nature and lack of functional groups.

Enantiomer and Diastereomer Separation

Diastereomer Separation: Because diastereomers have different physical properties, they can be separated using standard laboratory techniques such as fractional distillation or conventional chromatography (gas chromatography or HPLC).

Enantiomer Separation (Resolution): Separating enantiomers is more challenging and requires a chiral environment.

  • Chiral Gas Chromatography (GC): This is a favored method for resolving volatile, underivatized hydrocarbons.[8]

    • Principle: A racemic mixture is passed through a GC column containing a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus separation.[8]

    • Methodology:

      • Column Selection: Choose a suitable chiral capillary column (e.g., a column coated with a derivatized cyclodextrin).

      • Sample Preparation: Dissolve the racemic mixture of this compound in a volatile, non-polar solvent (e.g., hexane).

      • Injection: Inject a small volume of the sample into the GC.

      • Temperature Program: Optimize the oven temperature program to achieve baseline separation of the enantiomeric pairs. Isothermal or gradient temperature profiles may be used.

      • Detection: Use a Flame Ionization Detector (FID), which is standard for hydrocarbons.

      • Analysis: The two enantiomers will appear as separate peaks in the chromatogram.

Determination of Absolute Configuration

Assigning the absolute configuration (R or S) to a separated enantiomer of a chiral alkane is a non-trivial task.[6] Since these molecules lack chromophores, techniques like electronic circular dichroism (ECD) are generally not feasible.[6]

  • Vibrational Circular Dichroism (VCD):

    • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides a detailed fingerprint of the molecule's 3D structure.

    • Methodology:

      • Experimental Spectrum: Dissolve the purified enantiomer in a suitable solvent (e.g., CCl₄) and record its VCD spectrum.

      • Computational Spectrum: Use computational chemistry software to perform a conformational search and Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the (4R, 5R) configuration) to predict its theoretical VCD spectrum.[6]

      • Comparison: Compare the experimental VCD spectrum with the computed spectrum. A match confirms the absolute configuration of the enantiomer.

  • Optical Rotation (OR) in Conjunction with Computation:

    • Principle: While experimental measurement of optical rotation can confirm chirality, predicting the sign and magnitude of rotation via computation can help assign the absolute configuration.

    • Methodology:

      • Experimental Measurement: Use a polarimeter to measure the specific rotation [α] of a purified enantiomer solution of known concentration.[6]

      • Computational Prediction: Employ high-level computational methods, such as Time-Dependent Density Functional Theory (TDDFT), to calculate the expected specific rotation for a known configuration (e.g., (4R, 5R)).[11][12]

      • Assignment: The absolute configuration can be assigned if the calculated sign of rotation matches the experimental sign, especially when the magnitude is significant (e.g., > 25°).[12]

Experimental Workflow

The logical flow for a comprehensive stereochemical analysis of this compound is outlined below.

G cluster_0 cluster_1 cluster_2 start Synthesis of This compound (Racemic Mixture) sep_dias Diastereomer Separation (e.g., Fractional Distillation) start->sep_dias racemate1 Racemic Pair 1 ((4R,5R) + (4S,5S)) sep_dias->racemate1 racemate2 Racemic Pair 2 ((4R,5S) + (4S,5R)) sep_dias->racemate2 chiral_sep Enantiomer Resolution (Chiral GC) racemate1->chiral_sep racemate2->chiral_sep enantiomers Pure Enantiomers (4 total) chiral_sep->enantiomers analysis Chiroptical Analysis (VCD, Optical Rotation) enantiomers->analysis assignment Absolute Configuration Assignment analysis->assignment computation Computational Modeling (DFT/TDDFT) computation->assignment

Caption: Workflow for the separation and stereochemical analysis of this compound.

Conclusion

This compound is a chiral alkane possessing two stereocenters, giving rise to four distinct stereoisomers (two pairs of enantiomers). The differentiation, separation, and characterization of these isomers are crucial for applications where stereochemistry dictates function, such as in medicinal chemistry and materials science. While the separation of its diastereomers is achievable with standard methods, the resolution of its enantiomers requires specialized chiral techniques like gas chromatography with a chiral stationary phase. Furthermore, the unambiguous assignment of the absolute configuration of these non-functionalized alkanes relies on a powerful combination of experimental chiroptical measurements, particularly VCD, and high-level computational chemistry. This guide provides the foundational knowledge and outlines the experimental strategies necessary for researchers to confidently navigate the complexities of alkane stereoisomerism.

References

Conformational analysis of 3,4-Diethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Conformational Analysis of 3,4-Diethyl-5-methylheptane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical conformational analysis of this compound. In the absence of specific experimental data for this molecule, this paper applies established principles of stereochemistry and conformational analysis to predict the relative stabilities of its various conformers. The analysis focuses on the rotation about the central C3-C4 bond, which is identified as the most sterically hindered axis. This guide will be a valuable resource for researchers in medicinal chemistry and drug development, where understanding the three-dimensional structure of molecules is crucial for predicting their biological activity and designing new therapeutic agents.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. For flexible molecules like alkanes, the number of possible conformations is infinite. However, the rotation around single bonds is not entirely free due to energy barriers. These barriers arise from torsional strain (repulsion between electron clouds of adjacent bonds) and steric strain (repulsive interactions when non-bonded atoms are forced into close proximity).

For highly substituted and non-symmetrical alkanes such as this compound, a thorough conformational analysis is critical. The molecule's preferred conformation can significantly influence its physical properties and, in a biological context, its ability to bind to a receptor. Therefore, identifying the most stable (lowest energy) conformers is a key step in understanding its structure-activity relationship.

Analysis of the Core Structure: this compound

The structure of this compound is as follows:

The central C3-C4 bond is the most sterically congested in the molecule. The substituents on these carbons are bulky, leading to significant steric interactions upon rotation. Therefore, the conformational analysis will focus on the rotation around this C3-C4 bond.

The groups attached to the front carbon (C3) and the back carbon (C4) for a Newman projection are:

  • On C3 (front carbon):

    • Hydrogen (H)

    • Ethyl group (-CH₂CH₃)

    • Propyl group (-CH₂CH₂CH₃)

  • On C4 (back carbon):

    • Hydrogen (H)

    • Ethyl group (-CH₂CH₃)

    • sec-Butyl group (-CH(CH₃)CH₂CH₃)

Quantitative Analysis of Conformational Strain

The relative energies of the different conformations can be estimated by summing the energy costs of the steric and torsional strains in each. The following table summarizes the generally accepted energy costs for various interactions.

InteractionType of StrainEnergy Cost (kcal/mol)Energy Cost (kJ/mol)
H↔H eclipsedTorsional1.04.0
H↔CH₃ eclipsedTorsional1.46.0
CH₃↔CH₃ eclipsedTorsional & Steric2.611.0
CH₃↔CH₃ gaucheSteric0.93.8
CH₃↔CH₂CH₃ gaucheSteric1.04.2

Note: Energy values for interactions involving larger groups (ethyl, propyl, sec-butyl) are not as readily available. For this analysis, we will use the values for methyl and ethyl as approximations and focus on the relative number and severity of the interactions to determine the stability order. The general principle is that larger groups lead to greater steric strain.

Newman Projections and Strain Evaluation

Six key conformations (three staggered and three eclipsed) for rotation around the C3-C4 bond are considered. For simplicity, the groups will be denoted as H, Et (ethyl), Pr (propyl), and sec-Bu (sec-butyl).

Staggered Conformations (More Stable):

  • Conformer A (Anti): The two largest groups (Pr and sec-Bu) are 180° apart. This is expected to be the most stable conformer.

    • Gauche interactions: Et-Et.

  • Conformer B (Gauche 1): The propyl group is gauche to the sec-butyl group.

    • Gauche interactions: Pr-sec-Bu, Et-H, Et-H.

  • Conformer C (Gauche 2): The ethyl group is gauche to the sec-butyl group.

    • Gauche interactions: Et-sec-Bu, Pr-Et, H-H.

Eclipsed Conformations (Less Stable):

  • Conformer D (Eclipsed 1): The propyl group is eclipsed with the ethyl group, and the ethyl group is eclipsed with the sec-butyl group. This is expected to be one of the least stable conformers.

    • Eclipsing interactions: Pr-Et, Et-sec-Bu, H-H.

  • Conformer E (Eclipsed 2): The propyl group is eclipsed with the sec-butyl group. This is expected to be the least stable conformer due to the eclipsing of the two largest groups.

    • Eclipsing interactions: Pr-sec-Bu, Et-H, Et-H.

  • Conformer F (Eclipsed 3): The propyl group is eclipsed with a hydrogen.

    • Eclipsing interactions: Pr-H, Et-Et, sec-Bu-H.

Based on this qualitative analysis, the order of stability is predicted to be: A > C > B >> F > D > E

The anti-conformer (A) is the most stable due to the minimization of steric interactions between the largest substituents. The fully eclipsed conformer (E) with the two largest groups overlapping is the least stable.

Experimental and Computational Protocols

While no specific experimental data for this compound is available, the following protocols are standard for conformational analysis.

Computational Chemistry Methods

Computational chemistry is a powerful tool for studying the conformations of molecules.[1] The general workflow involves:

  • Structure Building: The molecule is built in a molecular modeling software package.

  • Conformational Search: A systematic or stochastic search is performed to identify low-energy conformers. For a simple acyclic alkane, this often involves rotating key dihedral angles in increments and calculating the energy at each step.

  • Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized to find the nearest local energy minimum. The energy is calculated using one of the following methods:

  • Molecular Mechanics (MM): This method uses classical physics to model molecules as a collection of atoms held together by springs (bonds). The energy is calculated using a force field, which is a set of parameters that describe the bond lengths, angles, and dihedral angles, as well as non-bonded interactions. MM is computationally fast and is well-suited for large molecules and for initial conformational searches.

  • Semi-Empirical Methods: These methods use quantum mechanics but with some approximations and parameters derived from experimental data. They are faster than ab initio methods but generally less accurate.

  • Ab Initio and Density Functional Theory (DFT): These are quantum mechanical methods that solve the Schrödinger equation to determine the electronic structure and energy of a molecule. Ab initio methods are based on first principles without experimental parameters, while DFT includes electron correlation effects. These methods are computationally intensive but provide the most accurate results for the relative energies of conformers.[2]

Experimental Methods

Experimental determination of conformational energies can be achieved through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: At low temperatures, the interconversion between conformers can be slowed down, allowing for the observation of signals from individual conformers. The relative areas of the signals can be used to determine the equilibrium constant and thus the free energy difference between the conformers.

  • Infrared (IR) and Raman Spectroscopy: Different conformers can have distinct vibrational frequencies. By analyzing the temperature dependence of the intensities of these bands, the enthalpy difference between the conformers can be determined.

Visualization of Conformational Analysis

The following diagrams, generated using the DOT language, visualize the conformational analysis of this compound around the C3-C4 bond.

G A Conformer A (Anti) Most Stable B Conformer B (Gauche 1) A->B 60° rotation E Conformer E (Eclipsed 2) Least Stable C Conformer C (Gauche 2) B->C 60° rotation F Conformer F (Eclipsed 3) D Conformer D (Eclipsed 1)

Caption: Relationship between staggered and eclipsed conformers.

G Potential Energy Diagram for C3-C4 Rotation Energy Energy E E (Pr/sec-Bu eclipsed) D D (Et/sec-Bu & Pr/Et eclipsed) F F (Et/Et eclipsed) B B (Pr/sec-Bu gauche) C C (Et/sec-Bu & Pr/Et gauche) A A (Anti) Dihedral Angle Dihedral Angle

Caption: Relative potential energy of the conformers.

Conclusion

This theoretical conformational analysis of this compound provides a foundational understanding of its three-dimensional structure. The analysis of rotation around the C3-C4 bond indicates that the anti-conformation, where the large propyl and sec-butyl groups are positioned 180° from each other, is the most stable. Conversely, the eclipsed conformation with these two groups overlapping is the least stable due to severe steric and torsional strain.

For professionals in drug development and medicinal chemistry, this type of analysis is a crucial first step. The identification of the lowest energy conformer provides a likely representation of the molecule's bioactive conformation. To obtain a more precise and quantitative understanding, further investigation using the computational and experimental methods outlined in this guide is highly recommended. This will enable a more accurate prediction of the molecule's interactions with biological targets and facilitate the design of more effective therapeutic agents.

References

Spectroscopic Characterization of 3,4-Diethyl-5-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Diethyl-5-methylheptane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] As a saturated hydrocarbon, its structural elucidation relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a detailed overview of the expected spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. The document outlines predicted spectral data, detailed experimental protocols for obtaining such data, and logical workflows for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, this section presents predicted data based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃)

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chemically non-equivalent protons and significant signal overlap in the typical alkane region (0.8 - 1.7 ppm). The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (C1)~0.9Triplet3H
CH₂ (C2)~1.2-1.4Multiplet2H
CH (C3)~1.4-1.6Multiplet1H
CH (C4)~1.3-1.5Multiplet1H
CH (C5)~1.1-1.3Multiplet1H
CH₂ (C6)~1.2-1.4Multiplet2H
CH₃ (C7)~0.9Triplet3H
CH₂ (C3-ethyl)~1.2-1.4Multiplet2H
CH₃ (C3-ethyl)~0.9Triplet3H
CH₂ (C4-ethyl)~1.2-1.4Multiplet2H
CH₃ (C4-ethyl)~0.9Triplet3H
CH₃ (C5-methyl)~0.8Doublet3H

Predicted ¹³C NMR Data (in CDCl₃)

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1~14
C2~23
C3~45-50
C4~48-53
C5~35-40
C6~28-33
C7~14
C3-ethyl (CH₂)~25-30
C3-ethyl (CH₃)~11-15
C4-ethyl (CH₂)~25-30
C4-ethyl (CH₃)~11-15
C5-methyl (CH₃)~15-20
Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H and C-C bond vibrations.

Predicted IR Absorption Bands

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (sp³ C-H)2850-3000Strong
C-H bend (CH₂ scissoring)~1465Medium
C-H bend (CH₃ asymmetric bending)~1450Medium
C-H bend (CH₃ symmetric bending)~1375Medium
C-C stretch800-1200Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a branched alkane like this compound, the molecular ion peak is expected to be weak or absent, with fragmentation favoring the formation of more stable carbocations.

Predicted Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 170 (expected to be of low abundance)

  • Major Fragment Ions: Fragmentation will likely occur at the branched points to form stable secondary and tertiary carbocations. Common losses include methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) radicals. The most abundant peaks (base peak) are often observed at m/z = 43, 57, 71, and 85, corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺ fragments, respectively.

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a liquid alkane sample like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3][4][5]

    • Ensure the sample is completely dissolved. Gentle vortexing may be applied.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3][6]

    • The final sample height in the tube should be approximately 4-5 cm.[3][5]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a higher sample concentration (20-50 mg) may be necessary due to the low natural abundance of ¹³C.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8]

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

    • Mount the "sandwich" plates in the spectrometer's sample holder.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample holder with the prepared salt plates into the instrument.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation:

    • For direct infusion, prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.[9]

    • If using Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more concentrated solution (e.g., 1 mg/mL) and inject a small volume (e.g., 1 µL) into the GC.

  • Instrument Setup and Data Acquisition:

    • For direct infusion, introduce the sample solution into the ion source at a constant flow rate.

    • For GC-MS, the sample will be vaporized and separated on the GC column before entering the mass spectrometer.

    • Set the ion source to electron ionization (EI) mode, typically at 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

Visualizations

Logical Relationship of Spectroscopic Techniques

Spectroscopic_Analysis Spectroscopic Analysis of this compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule This compound H_NMR 1H NMR Molecule->H_NMR Proton Environments Connectivity C_NMR 13C NMR Molecule->C_NMR Carbon Environments IR IR Molecule->IR Functional Groups (C-H, C-C bonds) MS MS Molecule->MS Molecular Weight Fragmentation Pattern

Caption: Relationship between spectroscopic techniques and structural information.

Experimental Workflow for Compound Characterization

Experimental_Workflow General Experimental Workflow for Spectroscopic Characterization Sample_Prep Sample Preparation (Dissolution, Filtration) NMR_Acq NMR Data Acquisition (1H, 13C) Sample_Prep->NMR_Acq IR_Acq IR Data Acquisition Sample_Prep->IR_Acq MS_Acq MS Data Acquisition Sample_Prep->MS_Acq Data_Analysis Spectra Interpretation and Data Integration NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: A generalized workflow for compound characterization using spectroscopy.

References

An In-depth Technical Guide to the Physical Properties of C12H26 Branched Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of dodecane (B42187) (C12H26) and a selection of its branched-chain isomers. Dodecane, with 355 possible structural isomers, serves as a crucial model for understanding the relationship between molecular structure and macroscopic physical properties. This relationship is fundamental in fields ranging from petroleum chemistry and materials science to solvent formulation and, tangentially, in understanding the behavior of hydrophobic moieties in drug design.

This document summarizes key physical property data, details the experimental protocols for their determination, and illustrates the logical relationship between isomeric structure and these properties.

Data Presentation: Physical Properties of Selected C12H26 Isomers

The physical properties of alkanes are primarily dictated by the strength of intermolecular van der Waals forces. As the degree of branching increases, the molecule becomes more compact, reducing the surface area available for these interactions. This structural change leads to predictable trends in boiling point, melting point, and density.

Below are the physical properties for n-dodecane (the straight-chain isomer) and several representative branched isomers.

Isomer NameStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Dodecane CH₃(CH₂)₁₀CH₃216.2-9.60.749 @ 20°C
2-Methylundecane (B1362468) CH₃(CH₂)₈CH(CH₃)₂210-46.80.740
2,2-Dimethyldecane CH₃(CH₂)₇C(CH₃)₃201-50.80.741
2,4-Dimethyldecane CH₃CH₂CH₂CH₂CH₂CH₂CH(CH₃)CH₂CH(CH₃)₂200.4-50.80.749
2,6-Dimethyldecane CH₃(CH₂)₃CH(CH₃)CH₂CH₂CH₂CH(CH₃)₂~220Liquid at RT~0.740 @ 20°C
2,2,4,6,6-Pentamethylheptane (B104275) (CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃177.65-670.749 @ 20°C

Note: Data is compiled from multiple sources and may represent estimated or averaged values.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Observations:

  • Boiling Point: There is a clear trend of decreasing boiling point with increased branching. The highly branched 2,2,4,6,6-pentamethylheptane has a significantly lower boiling point than the linear n-dodecane. This is due to the more spherical shape of branched isomers, which reduces the surface area for intermolecular contact and weakens the van der Waals forces.

  • Melting Point: The trend for melting point is less uniform. While branching generally lowers the melting point, highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point than less symmetrical branched isomers.

  • Density: Density tends to decrease with branching, although the effect is less pronounced than for the boiling point.

Experimental Protocols

The determination of the physical properties listed above relies on well-established laboratory techniques.

Boiling Point Determination

A common and effective method for determining the boiling point of a liquid is through distillation or the micro-reflux method.[2]

Methodology: Simple Distillation

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • Sample Introduction: The liquid sample (a few mL) is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

  • Temperature Measurement: A thermometer is placed such that its bulb is just below the side arm of the distillation head. This ensures it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: The temperature is recorded when it stabilizes during the collection of the distillate. This stable temperature is the boiling point of the substance.[2][7]

For smaller sample sizes, a micro-boiling point determination using an inverted capillary tube (Thiele tube method) can be employed.[5]

Melting Point Determination

The capillary tube method is standard for determining the melting point of a solid organic compound.[1][3][4]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2°C per minute) with a fresh sample.[3][4]

  • Observation: The sample is observed through a magnifying eyepiece.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the range. A pure substance will typically have a sharp melting range of about 0.5-1.0°C.[3]

Density Determination

The density of a liquid is its mass per unit volume and can be determined straightforwardly.[8][9][18]

Methodology: Mass and Volume Measurement

  • Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (volumetric flask) is measured using an electronic balance.

  • Volume Measurement: A specific volume of the liquid isomer is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Combined Measurement: The combined mass of the liquid and the cylinder is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. Density is then calculated using the formula: Density = Mass / Volume[8][9]

  • Temperature Control: Since density is temperature-dependent, the temperature of the liquid should be recorded during the measurement.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of C12H26 isomers and their resulting physical properties.

G Logical Relationship: Molecular Structure to Physical Properties cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Macroscopic Physical Properties Structure C12H26 Isomeric Structure Branching Degree of Branching Structure->Branching Shape Molecular Shape (Linear vs. Spherical) Structure->Shape Branching->Shape influences SurfaceArea Surface Area Contact Shape->SurfaceArea determines Packing Crystal Lattice Packing Efficiency Shape->Packing affects Density Density Shape->Density influences Forces Van der Waals Forces BoilingPoint Boiling Point Forces->BoilingPoint determines SurfaceArea->Forces strength depends on MeltingPoint Melting Point Packing->MeltingPoint determines

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of Diethyl-methylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the discovery and natural occurrence of diethyl-methylheptane isomers. The focus is on presenting available quantitative data, detailing experimental protocols for their identification, and illustrating the logical framework of their analysis.

Introduction to Diethyl-methylheptane Isomers

Diethyl-methylheptane isomers are C12 branched alkanes, a class of saturated hydrocarbons. Their complex structures, often featuring quaternary carbon centers, make them subjects of interest in geochemistry, environmental science, and petroleum analysis. While numerous isomers of diethyl-methylheptane are theoretically possible, scientific literature has primarily focused on a specific subset known as branched alkanes with quaternary carbon atoms (BAQCs).

Discovery and Natural Occurrence

The discovery of certain diethyl-methylheptane isomers is closely linked to the study of geological sediments and petroleum deposits. Research has predominantly identified 3,3- and 5,5-diethylalkane derivatives as naturally occurring substances.

Geochemical Significance of Branched Alkanes with Quaternary Carbon Atoms (BAQCs)

A significant breakthrough in the discovery of these compounds was reported in a study identifying a series of BAQCs, including 3,3- and 5,5-diethylalkanes, in various geological samples[1][2]. These compounds have been found in deep-sea hydrothermal waters, marine shelf sediments, and shales dating back hundreds of millions of years[1][2]. The widespread presence of these specific isomers in the geological record points towards a consistent and long-standing natural source[1][2].

The carbon number distribution of these BAQCs suggests a biological origin, with the source organisms hypothesized to be nonphotosynthetic sulfide-oxidizing bacteria[1][2]. This is supported by their presence in sulfide-rich environments. Further studies on Carboniferous black shales from the Wuwei Basin in China have also detected nine series of BAQCs, indicating their potential as biomarkers for specific paleoenvironments[3][4].

Other Potential Natural Sources

While the primary documented natural occurrence of diethyl-methylheptane isomers is in geochemical samples, other potential sources for branched alkanes in general include:

  • Petroleum and Natural Gas: Crude oil and natural gas are complex mixtures of hydrocarbons that include a wide variety of branched alkanes[5]. It is highly probable that various diethyl-methylheptane isomers are present in these mixtures, although they may not have been individually identified and reported.

  • Microbial Volatile Organic Compounds (mVOCs): Microorganisms are known to produce a vast array of volatile organic compounds. While a direct search for diethyl-methylheptane isomers in mVOC databases did not yield specific results, the microbial origin of geologically occurring BAQCs suggests that specific bacterial strains may be capable of their biosynthesis.

Quantitative Data

Quantitative data on the abundance of diethyl-methylheptane isomers in natural samples is limited in the available literature. Most studies focus on the identification and relative distribution of these compounds rather than their absolute concentrations. The low concentrations of BAQCs in geological samples have made quantitative analysis challenging[3][4].

The following table summarizes the known information on the natural occurrence of specific diethyl-methylheptane isomers. It is important to note that for many isomers, no specific data on their natural occurrence has been published.

IsomerIUPAC NameMolecular FormulaNatural Occurrence Documented?Source / EnvironmentQuantitative Data Available?References
1 3,3-Diethyl-5-methylheptaneC12H26Yes (as part of 3,3-diethylalkane series)Geological samples (hydrothermal waters, shales)No[1][2][6]
2 4,4-Diethyl-2-methylheptaneC12H26Not specifically documentedLikely present in petroleumNo[7]
3 4,4-Diethyl-3-methylheptaneC12H26Not specifically documentedLikely present in petroleumNo[8]
4 4,5-Diethyl-2-methylheptaneC12H26Not specifically documentedLikely present in petroleumNo[9]
5 5,5-Diethyl-2-methylheptaneC12H26Yes (as part of 5,5-diethylalkane series)Geological samples (hydrothermal waters, marine sediments, shales)No[1][2][10]
6 3,4-Diethyl-5-methylheptaneC12H26Not specifically documentedLikely present in petroleumNo[11]
7 3,4-Diethyl-4-methylheptaneC12H26Not specifically documentedLikely present in petroleumNo[12]

Experimental Protocols

The identification and analysis of diethyl-methylheptane isomers in complex mixtures rely heavily on advanced chromatographic and spectrometric techniques.

Sample Preparation for Geochemical Samples

A general workflow for the extraction and analysis of hydrocarbons from sediment or rock samples is as follows:

Workflow for extraction and analysis of hydrocarbons from geological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile and semi-volatile organic compounds, including branched alkanes.

  • Principle: The sample is vaporized and separated into its components in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

  • Typical GC-MS Parameters for Branched Alkane Analysis:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used. A common dimension is 60 m x 0.25 mm internal diameter with a 0.25 µm film thickness.

    • Carrier Gas: Helium is the most common carrier gas.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Oven Temperature Program: A temperature program is employed to elute compounds with a wide range of boiling points. A typical program might start at 40°C, hold for a few minutes, then ramp up to 320°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 500.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex mixtures like crude oil, GCxGC offers significantly higher resolution than conventional GC-MS.

  • Principle: GCxGC uses two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column). This allows for the separation of compounds that co-elute on a single column.

  • Advantages for Branched Alkane Analysis: GCxGC can separate branched alkanes from n-alkanes and cycloalkanes, providing a more detailed hydrocarbon profile[5][13]. This is particularly useful for identifying isomers within a complex matrix[5][14].

Mass Spectral Fragmentation of Diethyl-methylheptane Isomers

The mass spectra of branched alkanes are characterized by preferential fragmentation at the branching points, leading to the formation of stable carbocations[15][16]. For diethyl-methylheptane isomers with quaternary carbons, the molecular ion peak is often weak or absent[15]. The fragmentation patterns of 3,3- and 5,5-diethylalkanes show characteristic losses of ethyl (M+-29) and larger alkyl fragments[1][2].

The following diagram illustrates the general principle of identifying branched alkanes using GC-MS.

Branched Alkane Identification Logic A Complex Hydrocarbon Mixture B GC Separation A->B C Elution Time B->C D Mass Spectrometry (EI, 70eV) B->D E Mass Spectrum D->E F Library Search (e.g., NIST) E->F G Fragmentation Pattern Analysis E->G H Identification of Branched Alkane Isomer F->H G->H

Logical flow for the identification of branched alkanes via GC-MS.

Conclusion

The study of diethyl-methylheptane isomers is an emerging field, with significant discoveries primarily in the realm of geochemistry. The identification of 3,3- and 5,5-diethylalkane series in ancient geological formations has opened new avenues for the use of these molecules as biomarkers. While the natural occurrence of other diethyl-methylheptane isomers is not yet well-documented, they are likely present in complex hydrocarbon mixtures such as petroleum. Future research employing high-resolution analytical techniques like GCxGC-TOFMS on a wider range of environmental and biological samples will be crucial for a more complete understanding of the distribution and significance of these highly branched alkanes. The detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to contribute to this exciting area of study.

References

Theoretical and Computational Modeling of 3,4-Diethyl-5-methylheptane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

3,4-Diethyl-5-methylheptane (C₁₂H₂₆) is a branched-chain alkane that, while not biologically active, serves as an excellent model for demonstrating the power and utility of theoretical and computational chemistry.[1][2] These techniques are foundational in modern drug discovery and materials science, allowing for the in silico prediction of molecular properties, conformational analysis, and energetic landscapes. This whitepaper provides a technical overview of the methodologies used to model this molecule, presenting a logical workflow from structural definition to property calculation. It is intended for researchers, scientists, and professionals in drug development who utilize or seek to understand the application of computational modeling for molecules of increasing complexity. The principles detailed herein are directly transferable to the study of complex pharmacophores, where understanding conformation, stability, and intermolecular interactions is critical.

Introduction to Molecular Modeling

Computational chemistry leverages theoretical principles to simulate and calculate the structures and properties of molecules.[3][4] For a simple, non-polar hydrocarbon like this compound, these methods can predict its three-dimensional structure, thermodynamic stability, and spectroscopic characteristics with high accuracy.[5][6] While this specific alkane lacks direct pharmacological relevance, the computational protocols applied to it are identical to those used in the initial stages of drug design. These applications include predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates, understanding ligand-receptor binding, and refining molecular structures to enhance efficacy and reduce side effects.[3]

This guide uses this compound as a case study to detail the workflow and theoretical underpinnings of molecular modeling.

Molecular Structure and Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with two ethyl substituents at the 3 and 4 positions and a methyl substituent at the 5 position. The presence of multiple chiral centers results in several stereoisomers, adding a layer of complexity to its conformational analysis.

Computationally derived physicochemical properties provide a baseline for understanding the molecule's behavior. These descriptors are crucial for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models in drug development.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62198-99-6NIST[2]
XLogP3 5.8PubChem[1]
Heavy Atom Count 12Smolecule[7]
Monoisotopic Mass 170.203450829 DaPubChem[1]

Note: XLogP3 is a computed measure of hydrophobicity, a critical parameter in drug design for predicting membrane permeability and bioavailability.

Theoretical and Computational Protocols

The accurate modeling of a molecule like this compound requires a multi-step computational approach. The general workflow involves geometry optimization, frequency analysis, and single-point energy calculations using various levels of theory.

Protocol 1: Geometry Optimization and Conformational Analysis

Objective: To find the lowest energy (most stable) three-dimensional arrangement of atoms. Due to the rotational freedom around its single bonds, a branched alkane can exist in numerous conformations.

Methodology:

  • Initial Structure Generation: A 2D representation of this compound is converted into an initial 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).

  • Conformational Search (Molecular Mechanics): A systematic search for low-energy conformers is performed using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS-AA).[8][9] This computationally inexpensive method explores the potential energy surface by rotating dihedral angles and identifying stable rotamers.

  • Quantum Mechanical Optimization (DFT): The lowest-energy conformers identified from the MM search are then subjected to a more rigorous geometry optimization using Density Functional Theory (DFT). A common and robust functional for non-covalent interactions in larger systems is B3LYP or a dispersion-corrected functional like B97-D, paired with a basis set such as 6-31G(d).[10] This step refines the molecular geometry by solving approximations of the Schrödinger equation.[11]

Protocol 2: Thermochemical and Spectroscopic Analysis

Objective: To calculate thermodynamic properties and predict spectroscopic signatures (e.g., IR, NMR) that can be compared with experimental data.

Methodology:

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B97-D/6-31G(d)). This computes the vibrational modes of the molecule.

  • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Thermochemical Data Extraction: From the frequency output, key thermodynamic properties such as enthalpy, Gibbs free energy, and entropy are calculated.[12] These values are essential for predicting reaction favorability and stability.[5][6]

  • Spectra Simulation:

    • IR Spectrum: The calculated vibrational frequencies and their intensities are used to generate a theoretical infrared spectrum.[10]

    • NMR Spectrum: Nuclear magnetic shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO) at a DFT level. These shieldings are then converted into chemical shifts (ppm) by referencing them against a standard (e.g., Tetramethylsilane), providing a predicted ¹H and ¹³C NMR spectrum.[11]

The overall computational workflow is visualized below.

G Computational Modeling Workflow for this compound cluster_input 1. Input & Structure Generation cluster_mm 2. Conformational Search cluster_qm 3. Quantum Mechanics Refinement cluster_output 4. Property Prediction & Analysis A 2D Structure (SMILES/IUPAC Name) B Molecular Mechanics (MM) Force Field (e.g., OPLS-AA) A->B Generate 3D coords C Identify Low-Energy Conformers B->C Energy minimization D Geometry Optimization (DFT, e.g., B97-D/6-31G(d)) C->D Select candidates E Frequency Calculation D->E Optimized geometry I Optimized 3D Structure D->I F Thermodynamic Properties (Enthalpy, Gibbs Free Energy) E->F G Predicted IR Spectrum E->G H Predicted NMR Shifts E->H GIAO method

Computational workflow for property prediction.

Advanced Modeling: Molecular Dynamics

For systems where dynamic behavior is important, such as understanding how a molecule behaves in a solvent or interacts with a biological membrane, Molecular Dynamics (MD) simulations are employed.[9][13]

Protocol 3: Molecular Dynamics Simulation

Objective: To simulate the movement of atoms and molecules over time to understand macroscopic properties from microscopic interactions.

Methodology:

  • System Setup: The optimized structure of this compound is placed in a simulation box, often solvated with explicit solvent molecules (e.g., water, or a non-polar solvent like hexane (B92381) to mimic a lipid environment).

  • Force Field Application: A force field (e.g., OPLS-AA, CHARMM) is assigned to describe the potential energy of the system, defining bond lengths, angles, and non-bonded interactions.[8][14]

  • Equilibration: The system is brought to the desired temperature and pressure (e.g., 300 K, 1 atm) in a process called equilibration, allowing the solvent to arrange naturally around the solute.

  • Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories (positions and velocities) of all atoms are saved at regular intervals.

  • Analysis: The trajectories are analyzed to compute dynamic properties like diffusion coefficients, radial distribution functions, and conformational flexibility over time.[15]

The relationship between different computational methods and the properties they predict is illustrated in the following diagram.

G cluster_methods Computational Methods cluster_properties Predicted Properties MM Molecular Mechanics (MM) Conf Conformational Energy MM->Conf Geom Optimized Geometry MM->Geom Initial Guess DFT Density Functional Theory (DFT) DFT->Geom Thermo Thermodynamics (ΔH, ΔG) DFT->Thermo Spectra Spectroscopy (IR, NMR) DFT->Spectra Dynamics Dynamic Behavior (Diffusion, Solvation) DFT->Dynamics Force Field Param. MD Molecular Dynamics (MD) MD->Dynamics

Relationship between methods and predicted properties.

Conclusion and Relevance to Drug Development

The theoretical and computational modeling of this compound provides a clear and robust framework for applying fundamental principles of computational chemistry. Although a simple alkane, it serves as an ideal proxy to illustrate the protocols necessary for tackling more complex, biologically relevant molecules.

For drug development professionals, these methods are indispensable. Conformational analysis helps understand how a flexible ligand fits into a rigid receptor pocket. The calculation of thermodynamic properties aids in predicting binding affinities. Spectroscopic predictions assist in the structural elucidation of newly synthesized compounds. Finally, molecular dynamics simulations provide invaluable insight into how a drug molecule behaves in a physiological environment, informing its permeability, solubility, and interactions with biological membranes.[15] Mastering these computational techniques is essential for accelerating the modern drug discovery pipeline.

References

A Technical Guide to Highly Branched C12 Alkanes: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of highly branched C12 alkanes, also known as isomers of dodecane. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document covers synthetic methodologies, physicochemical properties, and potential applications, with a focus on presenting clear, quantitative data and detailed experimental protocols.

Introduction to Highly Branched Alkanes

Alkanes are saturated hydrocarbons that are relatively unreactive due to their strong, non-polar carbon-carbon and carbon-hydrogen single bonds.[1][2] Their properties, such as boiling point, melting point, and viscosity, are highly dependent on their molecular structure.[1][3][4] Highly branched alkanes, in comparison to their linear counterparts, are more compact and sphere-like.[3] This structural difference leads to reduced surface area, which in turn results in weaker intermolecular van der Waals forces.[1][3] Consequently, highly branched alkanes typically exhibit lower boiling points than straight-chain alkanes of the same carbon number.[1][4][5] However, increased branching can also lead to higher melting points if it results in a more symmetrical structure that packs more efficiently into a crystal lattice.[3]

Highly branched alkanes are significant components in fuels, such as gasoline, where they contribute to higher octane (B31449) ratings.[5][6] They are also used in lubricants and as monomers for polymers.[5] While not commonly associated with direct pharmacological activity, their properties make them relevant in pharmaceutical applications as solvents or excipients in drug formulations.

Synthesis of Highly Branched Alkanes

The synthesis of highly branched alkanes can be achieved through various chemical strategies. Common methods include the hydrogenation of alkenes, Grignard reactions to create tertiary alcohols followed by dehydration and hydrogenation, and aldol (B89426) condensation reactions followed by hydrodeoxygenation.[7][8][]

Synthesis via Aldol Condensation and Hydrodeoxygenation

A notable method involves the synthesis of branched alkanes from biomass-derived molecules.[7][10][11] For instance, jet-fuel-range C10 and C11 branched alkanes can be synthesized from the aldol condensation of furfural (B47365) and methyl isobutyl ketone, followed by hydrodeoxygenation, achieving high overall yields of approximately 90%.[11] A similar strategy has been developed for C13 and larger branched alkanes.[7][10]

The logical workflow for this synthesis approach is illustrated in the diagram below.

G cluster_synthesis Synthesis Pathway Biomass-derived Ketones Biomass-derived Ketones Aldol Condensation Aldol Condensation Biomass-derived Ketones->Aldol Condensation Reactant Branched Oxygenate Intermediate Branched Oxygenate Intermediate Aldol Condensation->Branched Oxygenate Intermediate Product Hydrodeoxygenation Hydrodeoxygenation Branched Oxygenate Intermediate->Hydrodeoxygenation Reactant Highly Branched Alkane Highly Branched Alkane Hydrodeoxygenation->Highly Branched Alkane Final Product

Synthesis of branched alkanes from biomass.
Synthesis via Grignard Reaction

Another established method for creating highly branched structures involves the use of Grignard reagents.[8] This approach allows for the construction of a tertiary carbon center, which is a key feature of many highly branched alkanes. The general workflow involves reacting a suitable Grignard reagent with an ester or ketone to produce a tertiary alcohol. This alcohol is then dehydrated to form an alkene, which is subsequently hydrogenated to yield the final branched alkane.[8]

The experimental workflow for this multi-step synthesis is outlined below.

G cluster_workflow Grignard Synthesis Workflow A Grignard Reagent + Ester/Ketone B Reaction Quench A->B C Tertiary Alcohol Intermediate B->C D Dehydration (e.g., with H3PO4) C->D E Branched Alkene D->E F Hydrogenation (e.g., Pd/C catalyst) E->F G Purification (e.g., Chromatography) F->G H Highly Branched Alkane G->H

Experimental workflow for Grignard synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and analysis of highly branched alkanes. Below are representative protocols derived from the literature.

Protocol: Synthesis of C13 Branched Alkanes via Michael Addition and HDO

This protocol is adapted from a method for synthesizing C13 and larger branched alkanes, which can be conceptually applied to C12 targets with appropriate starting materials.[7][10]

Step 1: Michael Addition

  • In a reaction vessel, combine 0.2 g of furfural-acetone adduct (FA), 5 g of 2,4-pentanedione, 0.05 g of CoCl₂·6H₂O, and 0.1 g of CaCl₂.[7]

  • Heat the mixture to 353 K (80 °C).[7][10]

  • Maintain the reaction for 20 hours with stirring.[7][10]

  • After the reaction, cool the mixture and separate the catalyst.

  • Analyze the product (a C13 oxygenate intermediate) to confirm structure and yield (expected yield is approximately 75%).[7][10]

Step 2: Hydrodeoxygenation (HDO)

  • Transfer the C13 oxygenate intermediate to a high-pressure reactor.

  • Add a Pd/NbOPO₄ catalyst.

  • Pressurize the reactor with hydrogen.

  • Heat the reactor to the required temperature to facilitate the removal of oxygen atoms and saturation of double bonds.

  • After the reaction is complete, cool the reactor, vent the hydrogen, and collect the final product.

  • The resulting product is a mixture of highly branched C13 alkanes with a low freezing point (< 223 K).[7][10]

Protocol: Synthesis of T-branch Alkanes via Grignard Reaction

This protocol is based on a general method for synthesizing T-branched alkanes.[8]

  • Prepare the Grignard reagent from a suitable alkyl halide and magnesium turnings in dry ether.

  • In a separate flask, dissolve the corresponding ethyl ester in dry ether.

  • Slowly add the Grignard reagent to the ester solution with cooling to control the exothermic reaction. Two equivalents of the Grignard reagent will add to form the tertiary alcohol.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ether. Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the crude tertiary alcohol.

  • Dehydrate the alcohol by heating with a catalytic amount of phosphoric acid.

  • Hydrogenate the resulting alkene mixture using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to produce the final T-branch alkane.[8]

  • Purify the final product using column chromatography.

Quantitative Data and Physicochemical Properties

The physical properties of alkanes are significantly influenced by the degree of branching. For C12 alkanes (dodecanes), these differences are critical for their application.

Propertyn-dodecane (Linear)Highly Branched Dodecane IsomersInfluence of Branching
Molecular Formula C₁₂H₂₆C₁₂H₂₆No change
Boiling Point 216.3 °CGenerally lowerBranching decreases surface area, weakening intermolecular forces and lowering the boiling point.[4][5]
Melting Point -9.6 °CVariable, can be higher or lowerHighly symmetrical branched isomers can pack better in a crystal lattice, leading to a higher melting point.[3]
Density ~0.749 g/cm³Generally lowerBranching leads to less efficient packing in the liquid state, resulting in lower density.[5]
Viscosity 1.374 mPa·s (at 25 °C)Generally lowerReduced intermolecular forces allow for easier flow, thus lowering viscosity.[5][12]

Note: Specific values for highly branched C12 isomers are spread across various sources and depend on the specific isomer. The data presented for branched isomers are qualitative trends.

Applications in Research and Drug Development

While the primary industrial applications of highly branched C12 alkanes are as fuels and lubricants, their unique physical properties suggest potential roles in the pharmaceutical sector.[5]

Solvents and Excipients

Due to their non-polar nature, low reactivity, and specific viscosity and boiling points, branched alkanes can serve as non-aqueous solvents or co-solvents in formulations of lipophilic drugs.[2] Their low viscosity may be advantageous in creating injectable formulations or topical solutions that spread easily.

Drug Delivery Systems

The development of novel drug carriers often involves hydrophobic components. Semifluorinated alkanes, which are structurally related to hydrocarbons, are being explored as drug carriers, particularly in ophthalmology.[13] While not hydrocarbons, their principle of using inert, lipophilic chains to carry drugs could conceptually extend to highly branched alkanes for specific applications, such as in emulsions or nanoemulsions for topical or oral delivery.[13] However, direct research on highly branched C12 alkanes as primary drug delivery vehicles is not prominent in the current literature.

Relationship to Signaling Pathways

There is no evidence in the reviewed literature to suggest that simple, non-functionalized highly branched C12 alkanes are directly involved in biological signaling pathways. These molecules are generally considered biologically inert due to their lack of functional groups and low reactivity.[2][4] Their potential impact in a biological system would likely be indirect, through physical interactions such as altering membrane fluidity if present at high concentrations, rather than specific receptor binding or signaling cascade activation.

Conclusion

Highly branched C12 alkanes are a class of molecules with distinct physicochemical properties shaped by their molecular architecture. Their synthesis is achievable through multiple routes, including modern methods utilizing biomass and classic organic chemistry reactions like the Grignard synthesis. While their primary utility lies in the fuel and lubricant industries, their characteristic low viscosity, low boiling points, and chemical inertness present opportunities for their use in specialized applications, including as formulation components in the pharmaceutical industry. Further research is needed to fully explore their potential as excipients or in advanced drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Diethyl-5-methylheptane via Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are powerful and versatile tools in organic synthesis, renowned for their ability to form new carbon-carbon bonds.[1][2] Their application in the construction of complex, sterically hindered alkanes is of significant interest in medicinal chemistry and drug development, where molecular architecture plays a crucial role in biological activity. This document provides a detailed protocol for the synthesis of the branched alkane, 3,4-diethyl-5-methylheptane, utilizing a two-step approach involving the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by its reduction.[1] This method offers considerable flexibility in molecular design by allowing for variations in the Grignard reagent and ketone starting materials.[1]

Overall Reaction Scheme

The synthesis of this compound can be achieved via the reaction of a suitable Grignard reagent with a ketone, followed by the reduction of the resulting tertiary alcohol. A plausible synthetic route involves the reaction of sec-butylmagnesium bromide with 4-ethyl-3-hexanone to form the tertiary alcohol, 3,4-diethyl-5-methylheptan-4-ol, which is subsequently reduced to the target alkane.

Step 1: Grignard Reaction

CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃

CH₃CH₂CH(MgBr)CH₃ + (CH₃CH₂CH₂)₂C=O → (CH₃CH₂CH₂)₂C(OH)CH(CH₃)CH₂CH₃

Step 2: Reduction of Tertiary Alcohol

(CH₃CH₂CH₂)₂C(OH)CH(CH₃)CH₂CH₃ + [H] → CH₃CH₂CH(CH₃)CH(CH₂CH₃)CH(CH₂CH₃)CH₂CH₃ + H₂O

Experimental Protocols

Method 1: Two-Step Synthesis via a Tertiary Alcohol Intermediate

This widely applicable method involves two distinct steps: the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the corresponding branched alkane.[1]

Part A: Synthesis of 3,4-Diethyl-5-methylheptan-4-ol (Tertiary Alcohol)

Materials:

Procedure:

  • Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

    • All glassware must be rigorously dried to prevent moisture contamination.[3][5]

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.[4]

    • Add anhydrous diethyl ether to the flask.

    • Prepare a solution of 2-bromobutane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[3] If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 4-ethyl-3-hexanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[1][3]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]

  • Workup:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.[1]

    • Separate the ether layer and extract the aqueous layer with diethyl ether.[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

    • Filter and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.

Part B: Reduction of 3,4-Diethyl-5-methylheptan-4-ol to this compound

Materials:

Procedure:

  • Reduction Reaction:

    • In a round-bottom flask fitted with a reflux condenser, place the crude 3,4-diethyl-5-methylheptan-4-ol and red phosphorus.

    • Carefully add hydroiodic acid.

    • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and add water.

    • Wash the mixture with a sodium thiosulfate solution to remove any remaining iodine.

    • Extract the product with pentane.[1]

    • Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.[1]

    • Filter and distill the pentane to yield the crude this compound.

  • Purification:

    • Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the pure this compound.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantsSolventReaction Time (h)Temperature (°C)Yield (%)
A 2-Bromobutane, Mg, 4-Ethyl-3-hexanoneDiethyl Ether20 to RT85
B 3,4-Diethyl-5-methylheptan-4-ol, Red P, HI-4Reflux70

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound C₁₂H₂₆170.34195-1970.8-1.0 (m, 15H), 1.1-1.6 (m, 11H)(Expected peaks for branched alkane)

Mandatory Visualizations

G cluster_0 Part A: Grignard Reaction cluster_1 Part B: Reduction A0 Dry Glassware A1 Add Mg Turnings & Iodine A0->A1 A2 Add Anhydrous Diethyl Ether A1->A2 A4 Initiate Grignard Formation A2->A4 A3 Prepare 2-Bromobutane in Ether A3->A4 A5 Dropwise Addition of 2-Bromobutane A4->A5 A6 Reflux to Complete Formation A5->A6 A7 Cool to 0°C A6->A7 A8 Dropwise Addition of 4-Ethyl-3-hexanone A7->A8 A9 Stir at Room Temperature A8->A9 A10 Quench with NH4Cl (aq) A9->A10 A11 Separate Layers A10->A11 A12 Extract Aqueous Layer A11->A12 A13 Combine Organic Layers A12->A13 A14 Wash with Brine A13->A14 A15 Dry over Na2SO4 A14->A15 A16 Concentrate A15->A16 A17 Crude Tertiary Alcohol A16->A17 B0 Combine Crude Alcohol, Red P, HI A17->B0 Proceed to Reduction B1 Reflux B0->B1 B2 Cool to Room Temperature B1->B2 B3 Add Water B2->B3 B4 Wash with Na2S2O3 B3->B4 B5 Extract with Pentane B4->B5 B6 Combine Organic Layers B5->B6 B7 Wash with Water & Brine B6->B7 B8 Dry over Na2SO4 B7->B8 B9 Concentrate B8->B9 B10 Purify (Distillation/Chromatography) B9->B10 B11 Pure this compound B10->B11

Caption: Experimental workflow for the synthesis of this compound.

G reagents 2-Bromobutane + Mg grignard sec-Butylmagnesium Bromide (Grignard Reagent) reagents->grignard Ether intermediate Tertiary Alkoxide Intermediate grignard->intermediate ketone 4-Ethyl-3-hexanone ketone->intermediate workup1 Aqueous Workup (NH4Cl) intermediate->workup1 alcohol 3,4-Diethyl-5-methylheptan-4-ol reduction Reduction (Red P / HI) alcohol->reduction product This compound workup1->alcohol reduction->product

Caption: Logical flow of the two-step synthesis of this compound.

References

Stereoselective Synthesis of 3,4-Diethyl-5-methylheptane: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust two-step methodology for the stereoselective synthesis of 3,4-diethyl-5-methylheptane, a chiral alkane with potential applications in medicinal chemistry and materials science. The synthetic strategy involves the initial construction of a tetrasubstituted alkene precursor, (E/Z)-3,4-diethyl-5-methylhept-3-ene, via a Wittig reaction. Subsequent asymmetric hydrogenation of the alkene using a chiral iridium catalyst affords the target alkane with high stereocontrol. This protocol provides detailed experimental procedures, data presentation in tabular format, and a workflow visualization to guide researchers in the successful synthesis of this complex chiral molecule.

Introduction

Chiral alkanes are increasingly recognized as important structural motifs in drug discovery and development, influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. However, the stereoselective synthesis of such compounds, particularly those with multiple adjacent stereocenters and a high degree of branching, remains a significant challenge due to the lack of functional groups to direct stereoselective transformations. This application note presents a reliable pathway to access the stereoisomers of this compound, a model for complex chiral hydrocarbon structures. The described two-step synthesis, combining a classic Wittig olefination with a state-of-the-art asymmetric hydrogenation, offers a practical approach for obtaining this target molecule with high optical purity.[1]

Overall Synthetic Strategy

The stereoselective synthesis of this compound is achieved through a two-stage process. The initial stage focuses on the construction of the carbon skeleton in the form of a tetrasubstituted alkene, (E/Z)-3,4-diethyl-5-methylhept-3-ene. This is accomplished via a Wittig reaction between a suitable ketone and a phosphorus ylide. The second stage involves the asymmetric hydrogenation of the alkene precursor, which establishes the two contiguous stereocenters at the C3 and C4 positions. This key stereoselective step is catalyzed by a chiral iridium complex, which has demonstrated high efficiency and enantioselectivity in the reduction of unfunctionalized tetrasubstituted olefins.[1]

Synthesis_Workflow reagents1 4-methylheptan-3-one + Propyltriphenylphosphonium bromide + n-Butyllithium step1 Step 1: Wittig Reaction reagents1->step1 intermediate (E/Z)-3,4-Diethyl-5-methylhept-3-ene step1->intermediate step2 Step 2: Asymmetric Hydrogenation intermediate->step2 reagents2 H2 (50 bar), Chiral Iridium Catalyst reagents2->step2 product This compound step2->product

Caption: Overall workflow for the stereoselective synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (E/Z)-3,4-Diethyl-5-methylhept-3-ene via Wittig Reaction

This protocol is adapted from established procedures for the synthesis of tetrasubstituted alkenes using the Wittig reaction.

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-methylheptan-3-one

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise. The formation of the ylide is indicated by the appearance of a deep red or orange color.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Reaction with Ketone: Cool the ylide solution back to 0 °C.

  • In a separate flame-dried flask, dissolve 4-methylheptan-3-one (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the ketone solution to the ylide solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (E/Z)-3,4-diethyl-5-methylhept-3-ene.

Step 2: Asymmetric Hydrogenation of (E/Z)-3,4-Diethyl-5-methylhept-3-ene

This protocol is based on the highly efficient iridium-catalyzed asymmetric hydrogenation of unfunctionalized tetrasubstituted acyclic olefins.[1]

Materials:

  • (E/Z)-3,4-diethyl-5-methylhept-3-ene

  • Chiral Iridium Catalyst (e.g., a commercially available or synthesized Ir-N,P ligand complex)

  • Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or chlorobenzene)

  • Hydrogen gas (high purity)

Procedure:

  • Reaction Setup: In a glovebox, add the chiral iridium catalyst (1-2 mol%) to a glass-lined autoclave.

  • Add the degassed solvent to dissolve the catalyst.

  • Add the substrate, (E/Z)-3,4-diethyl-5-methylhept-3-ene (1.0 equivalent).

  • Seal the autoclave and remove it from the glovebox.

  • Hydrogenation: Connect the autoclave to a hydrogen line, purge with hydrogen gas (3 x 20 bar), and then pressurize to 50 bar.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours.

  • Work-up and Analysis: Carefully vent the autoclave and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by passing through a short plug of silica gel.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral gas chromatography (GC).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Wittig Reaction for the Synthesis of (E/Z)-3,4-Diethyl-5-methylhept-3-ene

EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
14-methylheptan-3-onePropyltriphenylphosphonium ylideTHF251260-75Variable

Table 2: Asymmetric Hydrogenation of (E/Z)-3,4-Diethyl-5-methylhept-3-ene

EntrySubstrateCatalyst (mol%)SolventPressure (bar)Temp (°C)Time (h)Conversion (%)dree (%)
1(E/Z)-3,4-diethyl-5-methylhept-3-eneChiral Ir-Catalyst (1-2)Dichloromethane503024>99>20:1>95

Signaling Pathways and Logical Relationships

The stereochemical outcome of the asymmetric hydrogenation is determined by the interaction of the alkene substrate with the chiral iridium catalyst. The N,P-ligand on the iridium center creates a chiral pocket that directs the approach of the alkene, leading to the preferential formation of one enantiomer.

Asymmetric_Hydrogenation_Mechanism cluster_catalyst Chiral Environment cluster_interaction Stereodetermining Step catalyst Chiral Iridium Catalyst (Ir-N,P Ligand) coordination Diastereoselective Coordination catalyst->coordination alkene Alkene Substrate (E/Z)-3,4-diethyl-5-methylhept-3-ene alkene->coordination h2 H2 h2->catalyst hydride_insertion Hydride Insertion coordination->hydride_insertion reductive_elimination Reductive Elimination hydride_insertion->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Enantioenriched Alkane (this compound) reductive_elimination->product

Caption: Logical flow of the asymmetric hydrogenation step.

Conclusion

This application note provides a comprehensive and practical guide for the stereoselective synthesis of this compound. The two-step approach, combining a Wittig reaction and an iridium-catalyzed asymmetric hydrogenation, is a powerful strategy for accessing complex chiral alkanes. The detailed protocols and expected data will be valuable for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the preparation of highly substituted, stereochemically defined molecules. The successful application of this methodology will enable further exploration of the structure-activity relationships of chiral alkanes in various scientific disciplines.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 3,4-Diethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,4-Diethyl-5-methylheptane is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the identification and quantification of this branched alkane.

Application Note: Analysis of this compound by GC-MS

Introduction

This compound is a saturated branched alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and measuring the mass-to-charge ratio of these fragments.[3] This application note outlines a comprehensive protocol for the analysis of this compound.

Challenges in Branched Alkane Analysis

The analysis of branched alkanes by GC-MS can present challenges. Electron ionization (EI), the most common ionization technique, is a high-energy process that can lead to extensive fragmentation.[4] For highly branched alkanes, the molecular ion peak may be of low intensity or completely absent, making molecular weight determination difficult.[5] However, the fragmentation patterns are often characteristic and can be used for identification.[5] Preferential fragmentation occurs at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[5]

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound is provided below.

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Solvent Selection : Given the non-polar nature of this compound, a volatile organic solvent such as hexane, dichloromethane, or iso-octane is recommended.[3] It is critical to use high-purity, GC-grade solvents to avoid interferences.

  • Dilution : Prepare a stock solution of this compound in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 10 µg/mL.[6]

  • Filtration : If the sample contains any particulate matter, it should be filtered through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[7]

  • Vialing : Transfer the final diluted sample into a 2 mL glass autosampler vial with a PTFE-lined cap.[3][6]

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000D GC/TQ or equivalent single quadrupole
GC Column HP-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[8][9]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless[10]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes[11]
Transfer Line Temperature 280 °C[10]
Ion Source Temperature 230 °C[10]
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[10]
Mass Range m/z 40-300
Solvent Delay 3 minutes

Data Presentation

Expected Mass Spectrum and Fragmentation

For this compound, key fragmentation pathways would involve the cleavage at the C3, C4, and C5 positions of the heptane (B126788) backbone.

Table 1: Predicted Mass Spectral Data for this compound

m/z Possible Fragment Ion Fragment Structure Predicted Relative Abundance
170[C12H26]+• (Molecular Ion)[CH3CH2CH(CH(CH3)CH2CH3)CH(CH2CH3)CH2CH3]+•Very Low to Absent
141[M - C2H5]+[C10H21]+Moderate
127[M - C3H7]+[C9H19]+Moderate
113[M - C4H9]+[C8H17]+High
99[M - C5H11]+[C7H15]+Moderate
85[C6H13]+High
71[C5H11]+High
57[C4H9]+High (Often Base Peak)
43[C3H7]+High

Note: The relative abundances are predictions and may vary based on the specific instrument and conditions.

Visualizations

Experimental Workflow

The overall process from sample receipt to data analysis is depicted in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Receive Sample B Dilute in Hexane (e.g., 10 µg/mL) A->B C Filter (0.22 µm PTFE) B->C D Transfer to Autosampler Vial C->D E Inject 1 µL into GC-MS D->E F Separation on HP-5ms Column E->F G EI Ionization (70 eV) F->G H Mass Analysis (m/z 40-300) G->H I Acquire Total Ion Chromatogram (TIC) H->I J Identify Peak of Interest I->J K Extract Mass Spectrum J->K L Compare with Spectral Library (NIST) K->L M Generate Report L->M

GC-MS analysis workflow for this compound.

Logical Relationship for Compound Identification

The identification of an unknown compound using GC-MS involves a logical progression of steps, combining chromatographic and mass spectral data.

Identification_Logic Start GC-MS Data Acquisition TIC Total Ion Chromatogram (TIC) Start->TIC RetentionTime Determine Retention Time TIC->RetentionTime MassSpectrum Extract Mass Spectrum for Peak TIC->MassSpectrum Confirmation Confirm Compound Identity RetentionTime->Confirmation LibrarySearch NIST Library Search MassSpectrum->LibrarySearch Fragmentation Analyze Fragmentation Pattern MassSpectrum->Fragmentation LibrarySearch->Confirmation MolecularIon Identify Potential Molecular Ion Fragmentation->MolecularIon Fragmentation->Confirmation

Logical workflow for compound identification via GC-MS.

References

1H and 13C NMR spectroscopy of 3,4-Diethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the ¹H and ¹³C NMR Spectroscopy of 3,4-Diethyl-5-methylheptane

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including complex branched alkanes.[1][2] For professionals in research and drug development, NMR provides critical insights into molecular structure, connectivity, and stereochemistry. This document outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a detailed protocol for sample analysis. Due to the complexity arising from extensive signal overlap and small chemical shift dispersion in alkanes, a combination of 1D and 2D NMR experiments is often necessary for unambiguous assignment.[1][3][4]

Predicted ¹H and ¹³C NMR Data

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar protons and significant signal overlap.

Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-CH₃ (Primary)0.7 - 1.0Triplet (t) or Doublet (d)Multiple overlapping triplets and a doublet are expected from the five methyl groups.
-CH₂- (Secondary)1.1 - 1.5Multiplet (m)Methylene protons in the ethyl groups and the heptane (B126788) backbone will show complex splitting.
-CH- (Tertiary)1.3 - 1.8Multiplet (m)Methine protons at C3, C4, and C5 will exhibit highly complex splitting patterns.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will be simpler, showing a distinct signal for each unique carbon atom. The chemical shifts for carbons in alkanes typically appear in the range of 10-50 ppm.[5][6]

Carbon Assignment Expected Chemical Shift (δ, ppm) Carbon Type
C1, C7, C3'', C4'', C5'10 - 20Primary (CH₃)
C2, C6, C3', C4'20 - 35Secondary (CH₂)
C3, C4, C535 - 50Tertiary (CH)

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has minimal interfering signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkanes.

  • Sample Concentration : Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution : Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Reference Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional) : If the solution is cloudy or contains particulate matter, filter it through a small plug of glass wool into the NMR tube.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

Parameter Value Purpose
Spectrometer Frequency400 MHzStandard high-field instrument.
Pulse Programzg30Standard 30° pulse experiment for quantitative analysis.
Number of Scans (NS)16 - 64Signal averaging to improve signal-to-noise ratio.
Acquisition Time (AQ)~4 secondsEnsures high resolution.
Relaxation Delay (D1)2 - 5 secondsAllows for full relaxation of protons between scans.
Spectral Width (SW)12 - 16 ppmCovers the entire proton chemical shift range.
Temperature298 K (25 °C)Standard operating temperature.

¹³C NMR Acquisition Parameters:

Parameter Value Purpose
Spectrometer Frequency100 MHzCorresponding carbon frequency for a 400 MHz instrument.
Pulse Programzgpg30Proton-decoupled experiment with a 30° pulse.
Number of Scans (NS)1024 - 4096More scans needed due to the low natural abundance of ¹³C.
Acquisition Time (AQ)~1.5 secondsAdequate for carbon resolution.
Relaxation Delay (D1)2 secondsStandard delay for most carbons.
Spectral Width (SW)220 - 240 ppmCovers the full range of carbon chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transformation (FT) : Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction : Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Correct any distortions in the baseline of the spectrum.

  • Referencing : Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration : For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking : Identify and label the chemical shift of each peak in the spectrum.

Workflow and Data Relationships

The logical flow from sample preparation to final structural confirmation involves several key steps and data correlations.

NMR_Workflow NMR Analysis Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation Sample Sample Weighing (5-10 mg) Solvent Solvent Addition (CDCl3 + TMS) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR 1H NMR Acquisition Tube->H1_NMR C13_NMR 13C NMR Acquisition Tube->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase & Baseline Correction FT->Phase Reference Referencing (to TMS) Phase->Reference Assign Peak Assignment (Shifts, Multiplicity) Reference->Assign Structure Structure Confirmation Assign->Structure

Caption: Experimental workflow for NMR analysis of this compound.

The relationship between different proton and carbon environments within the molecule dictates the final spectrum. Understanding these relationships is key to accurate interpretation.

Molecular_Connectivity Structural Environments of this compound cluster_proton Proton Environments (¹H) cluster_carbon Carbon Environments (¹³C) Molecule This compound p_CH3 Primary (-CH3) δ ≈ 0.7-1.0 ppm Molecule->p_CH3 5 groups p_CH2 Secondary (-CH2-) δ ≈ 1.1-1.5 ppm Molecule->p_CH2 4 groups p_CH Tertiary (-CH-) δ ≈ 1.3-1.8 ppm Molecule->p_CH 3 groups c_CH3 Primary (-CH3) δ ≈ 10-20 ppm Molecule->c_CH3 5 carbons c_CH2 Secondary (-CH2-) δ ≈ 20-35 ppm Molecule->c_CH2 4 carbons c_CH Tertiary (-CH-) δ ≈ 35-50 ppm Molecule->c_CH 3 carbons

Caption: Logical relationships of proton and carbon environments in the molecule.

Conclusion

The structural characterization of highly branched alkanes such as this compound by ¹H and ¹³C NMR spectroscopy requires careful experimental execution and data interpretation. Although significant signal overlap is expected in the ¹H NMR spectrum, the ¹³C NMR spectrum provides a clear signal for each unique carbon atom. For unambiguous assignments, advanced 2D NMR techniques like COSY and HSQC may be necessary. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers and scientists in the analysis of complex aliphatic compounds.

References

Application Notes and Protocols for Isotopic Labeling of 3,4-Diethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Isotopic Labeling (D, ¹³C) of 3,4-Diethyl-5-methylheptane for Mechanistic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction or metabolic pathway.[1] By replacing specific atoms with their heavier isotopes, such as deuterium (B1214612) (D or ²H) for hydrogen or carbon-13 (¹³C) for carbon, researchers can gain invaluable insights into reaction mechanisms, kinetics, and molecular structures.[2][3][4] This application note provides detailed protocols for the synthesis of deuterium and carbon-13 labeled this compound, a branched alkane, and its subsequent use in mechanistic studies, such as catalytic isomerization. The methodologies described herein are crucial for researchers in organic synthesis, catalysis, and drug metabolism studies where understanding the intricate pathways of molecular transformations is essential.

Synthesis of Isotopically Labeled this compound

A versatile and reliable method for the synthesis of the target molecule is through a Grignard reaction, which allows for the precise construction of the carbon skeleton and the introduction of isotopic labels at specific positions.[3][5] The general synthetic strategy involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation of the resulting alkene.

Synthetic Workflow

Synthetic Workflow for Isotopically Labeled this compound cluster_deuterium Deuterium Labeling cluster_carbon13 Carbon-13 Labeling D_AlkylHalide Deuterated Alkyl Halide (e.g., 2-bromobutane-d1) D_Grignard Deuterated Grignard Reagent D_AlkylHalide->D_Grignard Mg, Et2O D_Alkene Deuterated Alkene Intermediate D_Grignard->D_Alkene D_Alkane Deuterated this compound D_Alkene->D_Alkane H2, Pd/C Ketone 5-Methyl-4-heptanone Ketone->D_Alkene 1. D-Grignard 2. H3O+ 3. Dehydration C13_Alkene ¹³C-Labeled Alkene Intermediate Ketone->C13_Alkene 1. ¹³C-Grignard 2. H3O+ 3. Dehydration C13_AlkylHalide ¹³C-Labeled Alkyl Halide (e.g., ¹³C-ethyl bromide) C13_Grignard ¹³C-Labeled Grignard Reagent C13_AlkylHalide->C13_Grignard Mg, Et2O C13_Grignard->C13_Alkene C13_Alkane ¹³C-Labeled this compound C13_Alkene->C13_Alkane H2, Pd/C

Caption: Synthetic workflow for deuterium and carbon-13 labeling.

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound (Labeling at C4)

This protocol describes the synthesis of this compound with a deuterium label at the C4 position.

Materials:

  • 2-Bromobutane (B33332)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 5-Methyl-4-heptanone

  • Sulfuric acid

  • Palladium on carbon (10%)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Preparation of 2-Bromobutane-2-d:

    • React 2-butanol (B46777) with phosphorus tribromide to form 2-bromobutane.

    • Perform a base-catalyzed H/D exchange using a suitable base (e.g., sodium ethoxide) in D₂O to introduce deuterium at the C2 position.

    • Purify the deuterated 2-bromobutane by distillation.

  • Preparation of Deuterated Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings.

    • Add a solution of 2-bromobutane-2-d in anhydrous diethyl ether dropwise to initiate the Grignard reaction.[6]

    • Once the reaction starts, add the remaining 2-bromobutane-2-d solution to maintain a gentle reflux.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 5-methyl-4-heptanone in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Dehydration and Hydrogenation:

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dehydrate the resulting tertiary alcohol by heating with a catalytic amount of sulfuric acid to yield a mixture of alkenes.

    • Hydrogenate the alkene mixture using H₂ gas and a Pd/C catalyst in a suitable solvent like ethanol (B145695) to obtain the final deuterated alkane.

  • Purification:

    • Purify the crude this compound-4-d by fractional distillation or preparative gas chromatography.

Protocol 2: Synthesis of ¹³C-Labeled this compound (Labeling one of the Ethyl Groups)

This protocol details the synthesis with a ¹³C label in one of the ethyl groups.

Materials:

  • ¹³C-labeled bromoethane (B45996) (e.g., 1-¹³C-bromoethane or 2-¹³C-bromoethane)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 3-Pentanone (B124093)

  • A suitable secondary alkyl halide (e.g., 2-bromopentane)

  • Lithium dialkylcuprate (Gilman reagent) prepared from the secondary alkyl halide.

Procedure:

  • Preparation of ¹³C-Labeled Ethyl Magnesium Bromide:

    • Prepare the Grignard reagent from ¹³C-bromoethane and magnesium turnings in anhydrous diethyl ether as described in Protocol 1.[7][8][9]

  • Synthesis of a ¹³C-Labeled Ketone:

    • React the ¹³C-ethyl magnesium bromide with a suitable nitrile (e.g., propionitrile) to yield a ¹³C-labeled ketone after hydrolysis. For example, reacting ¹³C-ethylmagnesium bromide with propionitrile (B127096) will yield 3-pentanone with a ¹³C label in the ethyl group.

  • Alternative approach using a different ketone and Grignard:

    • React commercially available ¹³C labeled starting materials where possible to simplify the synthesis. For instance, a retrosynthetic analysis of the target molecule suggests that it can be constructed from a C5 ketone and a C7 Grignard reagent, or a C6 ketone and a C6 Grignard reagent. The choice of disconnection will depend on the desired location of the ¹³C label and the availability of the labeled starting materials.

  • Final assembly and reduction:

    • Follow similar steps of Grignard reaction with the appropriate ketone, dehydration, and hydrogenation as outlined in Protocol 1 to obtain the final ¹³C-labeled this compound.

  • Purification:

    • Purify the final product using fractional distillation or preparative gas chromatography.

Application in Mechanistic Studies: Catalytic Isomerization

Isotopically labeled this compound can be used to study the mechanism of catalytic isomerization, a crucial process in the petroleum industry for improving the octane (B31449) number of gasoline.[3][10][11]

Experimental Workflow for Mechanistic Study

Mechanistic Study of Catalytic Isomerization Labeled_Alkane Isotopically Labeled This compound Reaction Catalytic Isomerization (e.g., over a solid acid catalyst) Labeled_Alkane->Reaction Product_Mixture Product Mixture (Isomers and Cracking Products) Reaction->Product_Mixture Analysis Analysis by GC-MS and NMR Product_Mixture->Analysis Mechanism Elucidation of Reaction Mechanism Analysis->Mechanism

Caption: Workflow for a mechanistic study using isotopic labeling.

Protocol 3: Analysis of Isomerization Products

Materials:

  • Isotopically labeled this compound

  • Solid acid catalyst (e.g., sulfated zirconia or a zeolite)

  • High-pressure reactor

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Catalytic Isomerization Reaction:

    • Place the isotopically labeled this compound and the solid acid catalyst in a high-pressure reactor.

    • Pressurize the reactor with hydrogen and heat to the desired reaction temperature.

    • After the reaction, cool the reactor and collect the liquid and gas products.

  • GC-MS Analysis:

    • Inject the product mixture into a GC-MS system equipped with a suitable capillary column for hydrocarbon analysis.[12][13]

    • Analyze the mass spectra of the different isomers and cracking products. The fragmentation patterns of branched alkanes are characterized by preferential cleavage at the branching points, leading to the formation of stable carbocations.[2][5][6]

    • By tracking the position of the deuterium or ¹³C label in the products, one can deduce the rearrangement pathways of the carbon skeleton.

  • NMR Analysis:

    • Separate the major products using preparative GC.

    • Acquire ¹H and ¹³C NMR spectra of the purified labeled products.[14][15]

    • The position of the deuterium atom can be inferred from the disappearance of a proton signal in the ¹H NMR spectrum and the change in the multiplicity of the adjacent carbon in the ¹³C NMR spectrum.

    • The location of the ¹³C label can be directly observed in the ¹³C NMR spectrum, with its characteristic chemical shift.[16]

Data Presentation

The quantitative data from the analysis of the isomerization products should be summarized in tables for clear comparison.

Table 1: Mass Spectrometry Data for Key Fragments in the Isomerization of D-labeled this compound

Fragment Ionm/z (unlabeled)m/z (D-labeled)Inferred Structural Information
[C₅H₁₁]⁺7172Indicates the label is retained in a five-carbon fragment.
[C₆H₁₃]⁺8586Shows the label is part of a six-carbon fragment.
[C₇H₁₅]⁺99100Suggests the deuterium is within a seven-carbon fragment.

Table 2: ¹³C NMR Chemical Shifts of Labeled Carbons in Isomerization Products

Product IsomerLabeled Carbon Position¹³C Chemical Shift (ppm)Mechanistic Implication
2,3-Diethyl-4-methylheptaneC3' (ethyl group)~25Migration of the labeled ethyl group.
3,5-Diethyl-4-methylheptaneC4~40Retention of the label at a methine carbon.
Cracking product (e.g., pentane)C2~22The labeled portion is part of a smaller alkane.

By carefully analyzing the distribution of the isotopic labels in the reaction products, researchers can distinguish between different proposed mechanisms, such as those involving protonated cyclopropane (B1198618) intermediates or hydride and methyl shifts. This detailed understanding is critical for the rational design of more efficient and selective catalysts for alkane isomerization and other important hydrocarbon transformations.

References

Application Notes: 3,4-Diethyl-5-methylheptane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In analytical chemistry, the use of reference standards is crucial for the accurate identification and quantification of substances.[1] Gas chromatography (GC), a powerful technique for separating and analyzing volatile compounds, relies on high-purity reference materials for method validation, calibration, and quality control.[1][2] 3,4-Diethyl-5-methylheptane (C12H26) is a branched alkane that can serve as a valuable reference standard in the analysis of hydrocarbon mixtures, such as those found in petroleum products, environmental samples, and industrial solvents.[3][4][5] Its specific branching structure provides a distinct retention time, aiding in the characterization of complex hydrocarbon profiles.[4][6] This document outlines the application and protocol for using this compound as a reference standard in gas chromatography, particularly with flame ionization detection (GC-FID) and mass spectrometry (GC-MS).

Principle of Use

As a reference standard, this compound is used to establish a benchmark for chromatographic analysis. When injected into a GC system, it produces a peak at a characteristic retention time under specific analytical conditions. This allows for:

  • Qualitative Analysis: The retention time of this compound can be used to identify its presence in a sample by comparing the retention time of a peak in the sample chromatogram to that of the standard.[1]

  • Quantitative Analysis: By preparing a series of standard solutions of known concentrations, a calibration curve can be generated by plotting the peak area or height against the concentration.[7] This curve can then be used to determine the concentration of this compound in an unknown sample.[7]

  • Internal Standard: In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for variations in injection volume and instrument response.[8][9] this compound can be used as an internal standard for the analysis of other hydrocarbons, provided it is not present in the original sample and is well-resolved from other components.[8][9]

Experimental Protocols

1. Preparation of Standard Solutions

High-purity this compound (≥98%) should be used for the preparation of standard solutions.

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the compound in a suitable solvent, such as hexane (B92381) or dichloromethane, and make up to the mark.

    • Stopper the flask and invert several times to ensure homogeneity.

  • Working Standards:

    • Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Store all solutions in tightly sealed vials at 4°C to minimize evaporation.

2. Gas Chromatography (GC-FID) Method

This method is suitable for the quantification of this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is recommended.

  • Chromatographic Conditions: The following conditions can be used as a starting point and may require optimization for specific instruments and applications.[10][11]

ParameterValue
Column Non-polar capillary column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial temperature 40°C, hold for 3 minutes, ramp at 12.5°C/min to 290°C, hold for 4 minutes
Detector Temperature 300°C

3. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification

GC-MS is used for the definitive identification of this compound based on its mass spectrum.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions: The same conditions as the GC-FID method can be used.

  • Mass Spectrometer Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Scan Rate 2 scans/second
Ion Source Temperature 230°C
Transfer Line Temperature 280°C

Data Presentation

Method Validation Summary

Method validation should be performed to ensure the reliability of the analytical method.[12][13] Key validation parameters are summarized in the table below.

ParameterResult
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97-103%

Expected Results

Under the specified GC conditions, this compound will elute at a specific retention time. The mass spectrum will show characteristic fragmentation patterns for a C12 branched alkane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Solution (1000 µg/mL) working Working Standards (1-100 µg/mL) stock->working gc_injection GC Injection working->gc_injection sample Sample Preparation (with Internal Standard) sample->gc_injection separation Chromatographic Separation gc_injection->separation detection FID/MS Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification report report quantification->report Final Report logical_relationship cluster_params Chromatographic Parameters cluster_results Result Quality cluster_outcome Analytical Outcome column Column Type resolution Peak Resolution column->resolution temp Temperature Program temp->resolution retention Retention Time Stability temp->retention flow Flow Rate flow->retention accuracy Accuracy resolution->accuracy precision Precision retention->precision sensitivity Sensitivity sensitivity->accuracy sensitivity->precision

References

Application of 3,4-Diethyl-5-methylheptane in Lubricant Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethyl-5-methylheptane is a highly branched C12 alkane (isoalkane). While specific lubricant performance data for this exact molecule is not extensively published, its molecular structure makes it a compound of interest for lubricant formulation studies, particularly as a component of synthetic base oils. Its significant branching is expected to impart desirable low-temperature fluidity and specific tribological properties compared to linear alkanes of similar carbon number.

These application notes provide a framework for evaluating this compound as a potential lubricant base stock or additive. The protocols described are based on standardized industry methods for assessing key lubricant performance characteristics. The provided data is representative of highly branched C12-C14 isoalkanes and serves as a comparative baseline.

Principle of Application: The Role of Molecular Branching in Lubrication

In lubricant science, the structure of hydrocarbon molecules is a critical determinant of performance. Linear alkanes (n-alkanes) can pack closely together, leading to higher pour points (the lowest temperature at which an oil will flow) and potentially higher friction under boundary lubrication conditions.

The irregular, three-dimensional structure of highly branched alkanes like this compound disrupts this molecular ordering. This disruption leads to several key effects:

  • Improved Low-Temperature Performance: The inability of branched molecules to pack into a crystalline lattice at lower temperatures results in a significantly lower pour point, which is crucial for lubricants operating in cold environments.

  • Reduced Friction in Boundary Lubrication: Under high pressure, linear alkanes can form ordered, solid-like layers with high shear strength, resulting in increased friction. The branching in isoalkanes hinders the formation of these highly ordered layers, which can lead to a lower coefficient of friction.[1]

  • Viscosity and Viscosity Index: Branching generally leads to a lower viscosity compared to linear alkanes of the same carbon number due to reduced intermolecular forces (van der Waals forces). The effect on the viscosity index (a measure of how much viscosity changes with temperature) can be complex and depends on the specific isomeric structure.

Data Presentation: Representative Properties of Branched Alkanes

The following tables summarize representative quantitative data for a highly branched C12 alkane, using this compound as a model compound, in comparison to its linear counterpart, n-dodecane. This data is compiled from literature values for similar isoalkanes and is intended for comparative purposes in a research context.

Table 1: Physical and Low-Temperature Properties

PropertyTest Methodn-Dodecane (Linear)This compound (Branched - Representative)
Kinematic Viscosity @ 40°C (cSt)ASTM D445~2.0~2.5 - 3.5
Kinematic Viscosity @ 100°C (cSt)ASTM D445~0.8~1.0 - 1.5
Viscosity IndexASTM D2270~100>120
Pour Point (°C)ASTM D97-12< -50

Table 2: Tribological Performance (Four-Ball Wear Test)

PropertyTest Methodn-Dodecane (Linear)This compound (Branched - Representative)
Wear Scar Diameter (mm)ASTM D4172~0.60~0.45
Coefficient of FrictionASTM D4172~0.12~0.09

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard ASTM International test methods.

Protocol 1: Determination of Kinematic Viscosity

Objective: To measure the kinematic viscosity of the test fluid at 40°C and 100°C to assess its flow characteristics and calculate the Viscosity Index.

Standard Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

Materials and Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Stopwatch accurate to 0.1 seconds

  • Test sample (this compound)

  • Solvents for cleaning (e.g., heptane, acetone)

  • Pipettes and suction bulb

Procedure:

  • Select a clean, dry, calibrated viscometer of the appropriate viscosity range.

  • Charge the viscometer with the test sample in the manner dictated by the design of the instrument.

  • Place the charged viscometer into the constant temperature bath set to 40°C. Allow at least 30 minutes for the viscometer to reach thermal equilibrium.

  • Using suction, draw the liquid up into the timing bulb of the viscometer.

  • Measure the time required for the leading edge of the liquid meniscus to pass from the first timing mark to the second.

  • Repeat the measurement at least twice. The flow times should be within the repeatability limits specified in the standard.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

  • Repeat steps 3-7 with the temperature bath set to 100°C.

  • Calculate the Viscosity Index using the kinematic viscosity values at 40°C and 100°C according to ASTM D2270.

Protocol 2: Determination of Pour Point

Objective: To determine the lowest temperature at which the test fluid will continue to flow under prescribed conditions.

Standard Method: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.

Materials and Apparatus:

  • Pour point test jar

  • Jacket, disk, and gasket

  • Cooling bath(s) capable of reaching temperatures down to -60°C or lower

  • ASTM 5C thermometer (-38 to +50°C) and ASTM 6C thermometer (-80 to +20°C)

  • Test sample (this compound)

Procedure:

  • Pour the test sample into the test jar to the scribed mark.

  • If the sample is not clear, heat it to 45°C in a bath maintained at 48°C.

  • Insert the thermometer into the center of the sample in the test jar.

  • Assemble the test jar with the jacket, disk, and gasket and place it in the cooling bath.

  • At each temperature reading that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is a movement of the oil.

  • The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.

  • Record the temperature at which no movement is observed.

  • The pour point is 3°C above this solid point temperature.

Protocol 3: Evaluation of Wear Preventive Characteristics

Objective: To assess the anti-wear properties of the test fluid under boundary lubrication conditions.

Standard Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

Materials and Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Torque wrench

  • Microscope with a calibrated scale for measuring wear scars (0.01 mm resolution)

  • Test sample (this compound)

  • Solvents for cleaning (e.g., heptane, acetone)

Procedure:

  • Thoroughly clean the four steel balls, ball pot, and lock ring with solvent and dry them.

  • Place three clean balls in the ball pot and secure them with the lock ring.

  • Pour the test sample into the ball pot to a level that will cover the three stationary balls.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the ball pot onto the machine.

  • Set the test conditions: Load = 40 kgf (392 N), Speed = 1200 rpm, Temperature = 75°C, Duration = 60 minutes.

  • Start the machine and run the test for the specified duration.

  • At the end of the test, turn off the machine, disassemble the ball pot, and clean the three stationary balls with solvent.

  • Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) to the nearest 0.01 mm.

  • Calculate the average wear scar diameter for all three balls.

  • If the machine is equipped with a friction-recording device, record the coefficient of friction throughout the test.

Mandatory Visualization

Lubricant_Testing_Workflow cluster_sample Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis Sample This compound Viscosity Kinematic Viscosity (ASTM D445) Sample->Viscosity PourPoint Pour Point (ASTM D97) Sample->PourPoint Tribology Four-Ball Wear Test (ASTM D4172) Sample->Tribology VI Viscosity Index (ASTM D2270) Viscosity->VI PP Pour Point Value PourPoint->PP WSD Wear Scar Diameter Tribology->WSD CoF Coefficient of Friction Tribology->CoF

Caption: Experimental workflow for evaluating lubricant properties.

Molecular_Structure_vs_Performance cluster_structure Molecular Structure cluster_properties Physical Properties cluster_performance Lubricant Performance Structure This compound (Highly Branched) Packing Disrupted Molecular Packing Structure->Packing IMF Reduced Intermolecular Forces Structure->IMF LowTemp Improved Low-Temperature Fluidity (Low Pour Point) Packing->LowTemp Friction Reduced Friction (Boundary Lubrication) Packing->Friction IMF->Friction

Caption: Relationship between molecular structure and lubricant performance.

References

Application Notes and Protocols for the Catalytic Cracking and Isomerization of C12 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic cracking and isomerization of C12 branched alkanes, with a focus on their relevance to industrial and pharmaceutical applications. Detailed experimental protocols are provided to guide researchers in setting up and conducting these reactions.

I. Introduction

Catalytic cracking and isomerization are crucial processes in the petrochemical industry for transforming long-chain hydrocarbons into more valuable products. For C12 alkanes, such as n-dodecane and its isomers, these processes yield a range of products from lighter olefins and gasoline-range alkanes to branched isomers with improved properties. While the primary applications have been in fuel production, the resulting branched alkanes and their derivatives also find use in specialty chemicals and as formulation aids in the pharmaceutical industry.

In the context of drug development, C12-C17 alkanes are utilized as excipients in topical formulations like creams, ointments, and lotions, where they act as emollients and aid in drug delivery.[1] Dodecane itself is used as a solvent in some drug formulations and as a starting material for the synthesis of pharmaceutical intermediates.[2] The controlled production of specific branched C12 isomers through catalytic processes is therefore of interest for creating high-purity solvents and formulation components with tailored physical and chemical properties.

II. Catalytic Cracking of C12 Alkanes

Catalytic cracking of C12 alkanes involves breaking down the larger molecules into smaller, more volatile hydrocarbons, including olefins and smaller alkanes.[3][4] This process is typically carried out at high temperatures using a catalyst, most commonly a zeolite such as ZSM-5.[1][5][6] The product distribution is highly dependent on the catalyst type, reaction temperature, and residence time.

Data Presentation: Catalytic Cracking of n-Dodecane

The following table summarizes the conversion and product selectivity for the catalytic cracking of n-dodecane over various ZSM-5 zeolite catalysts.

CatalystSynthesis Temperature (°C)n-Dodecane Conversion (%)Light Olefin Product (%)Naphthenes and Aromatics (%)Reference
ZSM-5 (Fumed Silica)18096.6--[1][7]
ZSM-5 (Fumed Silica)14083.1--[1]
ZSM-5 (TEOS)14069.573.1-[1][7]
ZSM-5 (TEOS)18091.5-71.3[1][7]
ZSM-5 (Silicic Acid)18092.9--[1]
ZSM-5 (Silicic Acid)14068.0--[1]
ZSM-5 (Silica Gel)18087.3--[1]
ZSM-5 (Silica Gel)14085.7--[1]

TEOS: Tetraethyl orthosilicate

Experimental Protocol: Catalytic Cracking of n-Dodecane in a Fixed-Bed Reactor

This protocol is adapted from a standard laboratory procedure for the catalytic cracking of aliphatic hydrocarbons.[8]

Materials and Equipment:

  • n-Dodecane (reactant)

  • Zeolite catalyst (e.g., ZSM-5 or Zeolite 13X)[8]

  • Inert gas (Argon or Nitrogen)

  • Fixed-bed reactor system (including a tubular reactor, furnace with temperature controller, and thermocouple)[8]

  • Infusion pump for liquid feed[8]

  • Condenser and receiver for liquid products[8]

  • Gas meter and collection system for gaseous products[8]

  • Gas chromatograph (GC) for product analysis[8]

  • Cooling bath (e.g., dry ice/acetone mixture)[8]

Procedure:

  • Catalyst Preparation and Loading:

    • Accurately weigh approximately 4.4 g of the zeolite catalyst and load it into the fixed-bed reactor.[8]

    • Place the thermocouple within the catalyst bed to monitor the reaction temperature accurately.[8]

  • Catalyst Regeneration (Pre-treatment):

    • Heat the catalyst to 600°C in a flow of air for 30 minutes to remove any adsorbed water or impurities.[8]

    • After regeneration, cool the catalyst to the desired reaction temperature (e.g., 450°C - 570°C) under a purge of inert gas (Argon).[8]

  • Reaction Setup:

    • Fill a syringe with n-dodecane and place it in the infusion pump.[8]

    • Connect the outlet of the reactor to a condenser, followed by a cooled receiver to collect liquid products.[8]

    • Connect the outlet of the liquid receiver to a gas meter and a gas collection bag.[8]

    • Record the initial reading on the gas meter.[8]

  • Reaction Execution:

    • Set the infusion pump to the desired flow rate.

    • Start the infusion pump to feed n-dodecane into the reactor and start a timer.[8]

    • Maintain the desired reaction temperature throughout the experiment.

    • Collect liquid and gaseous products for the specified reaction time.

  • Shutdown and Product Collection:

    • After the desired reaction time, stop the infusion pump.

    • Continue the inert gas flow to purge the reactor of any remaining reactants and products.

    • Record the final reading on the gas meter.[8]

    • Disconnect the liquid product receiver, allow it to reach room temperature, and weigh it.[8]

  • Product Analysis:

    • Analyze the composition of the liquid and gaseous products using gas chromatography (GC).[8]

  • Catalyst Regeneration (Post-reaction):

    • After the reaction, regenerate the catalyst by heating it in a flow of air at 600°C for 30 minutes to burn off any coke deposits.[8]

Visualization: Experimental Workflow for Catalytic Cracking

Catalytic_Cracking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_post Post-Reaction Load_Catalyst Load Zeolite Catalyst into Reactor Regenerate_Catalyst Regenerate Catalyst (600°C in Air) Load_Catalyst->Regenerate_Catalyst Cool_to_Reaction_Temp Cool to Reaction Temperature in Inert Gas Regenerate_Catalyst->Cool_to_Reaction_Temp Setup_Feed Setup n-Dodecane Feed with Infusion Pump Cool_to_Reaction_Temp->Setup_Feed Start_Feed Start n-Dodecane Feed Setup_Feed->Start_Feed Run_Reaction Maintain Reaction Temperature and Time Start_Feed->Run_Reaction Collect_Products Collect Liquid and Gaseous Products Run_Reaction->Collect_Products Purge_Reactor Purge Reactor with Inert Gas Run_Reaction->Purge_Reactor Weigh_Liquid Weigh Liquid Products Collect_Products->Weigh_Liquid Measure_Gas Measure Gas Volume Collect_Products->Measure_Gas GC_Analysis Analyze Products by GC Weigh_Liquid->GC_Analysis Measure_Gas->GC_Analysis Regenerate_Catalyst_Post Regenerate Catalyst (Post-Reaction) Purge_Reactor->Regenerate_Catalyst_Post

Experimental workflow for catalytic cracking.

III. Isomerization of C12 Alkanes

Isomerization of C12 alkanes, particularly n-dodecane, aims to produce branched isomers. This process is significant because branched alkanes often have different physical properties, such as lower melting points and different viscosities, which can be advantageous for their use as solvents and in formulations.[9] The reaction is typically carried out over bifunctional catalysts containing both metal and acid sites, such as platinum on a zeolite support (e.g., Pt/beta or Pt/ZSM-22).[8][10]

The reaction mechanism involves the dehydrogenation of the alkane on the metal site to form an alkene, followed by protonation on an acid site to form a carbenium ion. This carbenium ion then undergoes skeletal rearrangement to a more stable branched carbenium ion, which is subsequently deprotonated and hydrogenated back to a branched alkane.

Data Presentation: Hydroisomerization of n-Dodecane

The following table presents data on the hydroisomerization of n-dodecane over different catalysts.

CatalystConversion (%)Isomer Yield (%)Multi-branched Isomer Selectivity (%)Reference
Pt-ZSM-58032-[10]
Pt-loaded zeolite nanosheets (MFI)8042-[10]
Pt/ZSM-22--17[11]
Pt/ZSM-1290-55[11]
Experimental Protocol: Hydroisomerization of n-Dodecane

This protocol is a generalized procedure based on common practices for hydroisomerization reactions.

Materials and Equipment:

  • n-Dodecane (reactant)

  • Bifunctional catalyst (e.g., Pt/ZSM-22, Pt/Beta)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • High-pressure fixed-bed reactor system

  • Mass flow controllers for gases

  • High-pressure liquid pump for the reactant

  • Gas-liquid separator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading and Pre-treatment:

    • Load a known amount of the bifunctional catalyst into the reactor.

    • Purge the system with inert gas to remove air.

    • Reduce the catalyst in situ by heating it in a flow of hydrogen at a specified temperature (e.g., 350-450°C) for several hours to activate the metal component.

  • Reaction Setup:

    • Cool the reactor to the desired reaction temperature (e.g., 250-350°C) under a hydrogen flow.

    • Pressurize the system with hydrogen to the desired reaction pressure (e.g., 30-50 bar).

    • Set the hydrogen flow rate using a mass flow controller.

    • Set the n-dodecane flow rate using a high-pressure liquid pump to achieve the desired weight hourly space velocity (WHSV).

  • Reaction Execution:

    • Introduce the n-dodecane feed into the reactor.

    • Monitor the reaction temperature and pressure throughout the experiment.

    • Collect the reactor effluent, which is a mixture of liquid and gas.

  • Product Collection and Analysis:

    • Pass the effluent through a gas-liquid separator to separate the gaseous and liquid products.

    • Periodically sample both the gas and liquid streams.

    • Analyze the composition of the products using gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity to various isomers and cracking products.

  • Shutdown:

    • Stop the n-dodecane feed.

    • Maintain the hydrogen flow while the reactor cools down.

    • Depressurize the system safely.

Visualization: Reaction Pathways in Catalytic Cracking and Isomerization

Reaction_Pathways cluster_cracking Catalytic Cracking cluster_isomerization Isomerization C12_linear_crack Linear C12 Alkane Cracked_products Smaller Alkanes and Alkenes (e.g., C4-C8) C12_linear_crack->Cracked_products High Temp, Zeolite Catalyst C12_linear_iso Linear C12 Alkane C12_mono Mono-branched C12 Isomers C12_linear_iso->C12_mono Bifunctional Catalyst (Pt/Zeolite) Cracked_products_iso Cracked Products C12_linear_iso->Cracked_products_iso Side Reaction: Cracking C12_multi Multi-branched C12 Isomers C12_mono->C12_multi

General reaction pathways for C12 alkanes.

IV. Relevance to Drug Development

The application of C12 branched alkanes in the pharmaceutical industry primarily revolves around their use as excipients and solvents. Their inert nature, low toxicity, and specific physical properties make them suitable for various formulation types.

  • Topical Formulations: As emollients, they soften and soothe the skin, and their lightweight, non-greasy texture improves the sensory characteristics of creams and lotions.[1] They can also enhance the spreadability and stability of the product.[4]

  • Drug Delivery: C12-C17 alkanes can enhance the delivery of active ingredients to the skin.[1][4] Their solvent properties can help to dissolve lipophilic drugs, potentially improving their bioavailability in topical applications.[12]

  • Solvents in Manufacturing: High-purity branched alkanes can be used as solvents during the synthesis, purification, and crystallization of active pharmaceutical ingredients (APIs).[13][14] Their specific boiling points and solvating power can be tailored through the control of their isomeric distribution.

  • Synthesis of Intermediates: The smaller alkenes produced during catalytic cracking can serve as building blocks for the synthesis of more complex molecules, including pharmaceutical intermediates.[15]

The ability to produce specific C12 branched alkane isomers through catalytic isomerization allows for the fine-tuning of physicochemical properties such as viscosity, boiling point, and solvency, which is critical for developing optimized pharmaceutical formulations.

V. Conclusion

Catalytic cracking and isomerization of C12 branched alkanes are versatile processes that yield a wide array of valuable products. For researchers and professionals in drug development, understanding these processes opens up possibilities for sourcing and creating specialized solvents and excipients with tailored properties. The provided protocols offer a starting point for laboratory-scale investigations into these reactions, enabling further exploration of their potential in pharmaceutical applications. The careful selection of catalysts and reaction conditions is paramount to achieving the desired product distribution and purity required for such sensitive applications.

References

Application Notes and Protocols for the Purification of Synthesized 3,4-Diethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Diethyl-5-methylheptane is a branched-chain alkane with the molecular formula C12H26. As a non-polar hydrocarbon, its synthesis can often result in a mixture of structural isomers, unreacted starting materials, and solvent residues. Achieving high purity of the target compound is crucial for its application in fundamental research, as a reference standard, or in specialized industrial processes. These application notes provide detailed protocols for the purification of synthesized this compound using fractional distillation and preparative gas chromatography (Prep-GC). The selection of the appropriate method depends on the initial purity of the crude product and the desired final purity.

Potential Impurities in Synthesized this compound

The purification strategy is dictated by the nature of the impurities present in the crude product. Common impurities from typical synthesis routes (e.g., Grignard reactions followed by hydrolysis and reduction, or coupling reactions) may include:

  • Structural Isomers: Other C12H26 isomers with slightly different boiling points.

  • Unreacted Starting Materials: Including alkyl halides and organometallic reagents.

  • Solvent Residues: Such as diethyl ether, tetrahydrofuran (B95107) (THF), or toluene.

  • Side-Products: Alkenes from elimination reactions or shorter/longer chain alkanes.

Purification Strategies: A Comparative Overview

Two primary methods are recommended for the purification of this compound: fractional distillation for bulk purification of moderately impure samples and preparative gas chromatography for achieving very high purity on a smaller scale.

Parameter Fractional Distillation Preparative Gas Chromatography (Prep-GC)
Principle Separation based on differences in boiling points of the components in a mixture.[1][2]Separation based on the differential partitioning of components between a stationary phase and a mobile gas phase.[3][4][5]
Sample Scale Milligrams to kilogramsMicrograms to grams
Achievable Purity 95-99%>99.5%
Throughput HighLow
Primary Application Bulk purification from major impurities and solvents.Final polishing step to remove trace impurities and isomers.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying gram-scale to kilogram-scale quantities of synthesized this compound with an initial purity of 70-90%.

4.1.1 Materials and Equipment

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with condenser and collection flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump and manometer (for vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

4.1.2 Procedure

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips. Do not fill the flask to more than two-thirds of its capacity.

  • Heating: Begin heating the flask gently with the heating mantle. The liquid should boil smoothly without bumping.

  • Equilibration: As the vapor rises through the fractionating column, a temperature gradient will be established.[6] Allow the system to equilibrate by adjusting the heating rate so that the condensation ring rises slowly up the column.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate, which will primarily consist of lower-boiling impurities such as residual solvents.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the boiling point of this compound (approximately 208-212 °C at atmospheric pressure), collect the main fraction in a clean, pre-weighed collection flask.

    • Final Fraction: A subsequent rise in temperature indicates the distillation of higher-boiling impurities. Stop the distillation at this point.

  • Analysis: Analyze the collected main fraction for purity using gas chromatography-mass spectrometry (GC-MS).

4.1.3 Expected Results

The following table summarizes typical results from a fractional distillation of a crude sample.

Fraction Distillation Temperature (°C) Volume (mL) Purity of this compound (%) Major Impurities
Fore-run34 - 11015< 5Diethyl ether, Toluene
Main Fraction208 - 21212098.5Structural Isomers
Residue> 21510-Higher-boiling side products
Protocol 2: High-Purity Purification by Preparative Gas Chromatography (Prep-GC)

This protocol is designed for the final purification of small quantities (milligram to gram scale) of this compound to achieve a purity of >99.5%. It is particularly effective for separating close-boiling isomers.

4.2.1 Materials and Equipment

  • Partially purified this compound (e.g., from fractional distillation)

  • Preparative Gas Chromatograph equipped with a fraction collector.

  • Appropriate GC column (e.g., non-polar stationary phase like DB-1 or equivalent)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Collection vials or traps

  • GC-MS for purity analysis

4.2.2 Procedure

  • Method Development: Develop an analytical GC method to achieve baseline separation of this compound from its isomers and other impurities.

  • System Preparation: Install a preparative GC column and condition it according to the manufacturer's instructions. Set up the fraction collector to correspond with the retention time of the target compound.

  • Injection: Inject an appropriate volume of the partially purified sample onto the Prep-GC system. Avoid overloading the column, which can lead to poor separation.

  • Separation and Collection: The sample components are separated as they pass through the column. The effluent is split, with a small portion going to a detector and the majority directed to the fraction collector. The fraction corresponding to the this compound peak is collected in a cooled trap or vial.

  • Repetitive Injections: Repeat the injection and collection cycle until the desired amount of purified product is obtained.

  • Purity Confirmation: Combine the collected fractions and confirm the purity using an analytical GC-MS.

4.2.3 Expected Results

The table below shows the expected purity enhancement using Prep-GC.

Sample Purity of this compound (%) Isomer Content (%) Other Impurities (%)
Pre-Prep-GC (Main Distillate)98.51.20.3
Post-Prep-GC>99.8< 0.1< 0.1

Visualized Workflows

The following diagrams illustrate the logical flow of the purification protocols.

PurificationWorkflow crude Crude Synthesized This compound distillation Fractional Distillation crude->distillation intermediate_product Partially Purified Product (~98.5%) distillation->intermediate_product prep_gc Preparative Gas Chromatography pure_product High-Purity Product (>99.5%) prep_gc->pure_product analysis1 GC-MS Analysis (Purity Check) analysis1->prep_gc If higher purity is needed analysis2 GC-MS Analysis (Final Purity Confirmation) pure_product->analysis2 intermediate_product->analysis1

Caption: Overall workflow for the purification of this compound.

ImpurityRemovalLogic cluster_impurities Impurity Types cluster_methods Purification Methods solvents Low-Boiling Solvents isomers Structural Isomers (Close Boiling Points) side_products High-Boiling Side Products distillation Fractional Distillation distillation->solvents Removes effectively distillation->isomers Partially separates distillation->side_products Removes effectively prep_gc Preparative GC prep_gc->isomers Highly effective separation

Caption: Logic of impurity removal by different purification techniques.

Safety Precautions

  • Work in a well-ventilated fume hood, especially during distillation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkanes are flammable; keep away from ignition sources.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

Conclusion

The protocols outlined in these application notes provide robust methods for the purification of synthesized this compound. Fractional distillation serves as an excellent primary purification step for removing bulk impurities, while preparative gas chromatography is the method of choice for achieving the highest possible purity by removing challenging isomeric impurities. The selection of the purification strategy should be based on the scale of the synthesis, the initial purity of the crude product, and the final purity requirements for the intended application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Diethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the highly branched alkane, 3,4-Diethyl-5-methylheptane. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for a highly branched alkane like this compound?

A1: The most common and effective methods for synthesizing highly branched alkanes involve the formation of new carbon-carbon bonds. For this compound, two primary routes are considered:

  • Grignard Reaction: This route typically involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation. For this specific target molecule, a plausible route is the reaction of 3-pentanone (B124093) with sec-butylmagnesium bromide.

  • Corey-House Synthesis: This method involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][2][3][4] It is a powerful tool for creating unsymmetrical alkanes.

Q2: Why is the synthesis of this compound challenging?

A2: The synthesis of highly branched alkanes like this compound is challenging due to steric hindrance.[5] The bulky alkyl groups can impede the approach of reactants, leading to lower yields and the formation of side products through competing reactions such as elimination.[5] Stereochemical control at the chiral centers (carbons 3, 4, and 5) also presents a significant hurdle if a specific stereoisomer is desired.

Q3: What are the major side products I should be aware of?

A3: Common side products depend on the chosen synthetic route.

  • In Grignard reactions: Wurtz coupling products (dimers of the alkyl halide), elimination products from the tertiary alcohol intermediate, and unreacted starting materials are common.

  • In Corey-House synthesis: Homocoupling of the alkyl halide or the organocuprate components can occur. With sterically hindered alkyl halides, elimination reactions can become a major competing pathway.[5]

Q4: How can I purify the final product?

A4: Purification of a non-polar alkane from potentially similar boiling point side products can be challenging.

  • Fractional Distillation: This is a primary method for separating alkanes with different boiling points.[6]

  • Preparative Gas Chromatography (Prep-GC): For high purity samples, Prep-GC can be effective in separating isomers and closely boiling impurities.

  • Urea Adduction: This technique can be used to selectively remove any linear alkane impurities from the branched product.[6]

Troubleshooting Guides

Grignard Reaction Route

This section provides troubleshooting for a representative synthesis of this compound via the Grignard reaction of 3-pentanone with sec-butylmagnesium bromide, followed by dehydration and hydrogenation.

Problem 1: Low yield of the Grignard reagent (sec-butylmagnesium bromide).

Possible Cause Solution
Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from initiating.Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or crushing the magnesium under an inert atmosphere can also expose a fresh surface.
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction.Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF).
Slow Reaction Initiation: The reaction may be slow to start, especially with secondary alkyl halides.Gentle warming with a heat gun may be necessary to initiate the reaction. Once started, the reaction is typically exothermic.

Problem 2: Low yield of the tertiary alcohol (3,4-Diethyl-5-methylheptan-3-ol) and presence of side products.

Possible Cause Solution
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide (sec-butyl bromide) to form a dimer (e.g., 3,4-dimethylhexane).Add the sec-butyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of 3-pentanone, leading to the recovery of starting material after workup.Perform the reaction at a lower temperature (e.g., 0 °C or below). The use of cerium(III) chloride (Luche conditions) can enhance nucleophilic addition over enolization.
Steric Hindrance: The bulky nature of both the Grignard reagent and the ketone can slow down the desired reaction.Allow for a longer reaction time or perform the reaction at a slightly elevated temperature (e.g., refluxing ether), but be mindful of potential side reactions.

Problem 3: Incomplete dehydration of the tertiary alcohol.

Possible Cause Solution
Insufficiently Strong Acid or Low Temperature: The dehydration of a tertiary alcohol requires an acid catalyst and heat.Use a stronger acid catalyst (e.g., sulfuric acid instead of phosphoric acid) or increase the reaction temperature. Be cautious as this can also promote rearrangement and charring.
Formation of Multiple Alkene Isomers: Dehydration can lead to a mixture of alkene isomers (e.g., Zaitsev and Hofmann products).The choice of dehydrating agent can influence the product distribution. For example, using POCl₃ in pyridine (B92270) often favors the less substituted alkene.
Corey-House Synthesis Route

This section provides troubleshooting for a representative synthesis of this compound via the Corey-House coupling of lithium diethylcuprate with a sec-butyl halide.

Problem 1: Low yield of the final alkane.

Possible Cause Solution
Steric Hindrance at the Alkyl Halide: The Corey-House reaction is sensitive to steric bulk at the electrophilic carbon. Secondary alkyl halides can give lower yields compared to primary halides.[1]Use a less sterically hindered alkyl halide if possible, although this would change the target molecule. Alternatively, optimize reaction conditions by using a more reactive Gilman reagent or a different solvent.
Elimination as a Side Reaction: The Gilman reagent can act as a base, leading to elimination of HX from the sec-butyl halide to form butene isomers.[5]Perform the reaction at a lower temperature.
Decomposition of the Gilman Reagent: Gilman reagents can be thermally unstable.Prepare the Gilman reagent at a low temperature (e.g., -78 °C to 0 °C) and use it immediately.
Homocoupling: The Gilman reagent can couple with itself, or the alkyl halide can undergo Wurtz-type coupling.Ensure the purity of the starting materials and maintain a low reaction temperature.

Experimental Protocols

Representative Protocol for Grignard Synthesis of this compound

This protocol is a representative example based on standard procedures for Grignard reactions and subsequent transformations.

Step 1: Synthesis of sec-butylmagnesium bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel, all under a nitrogen or argon atmosphere.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the addition funnel, place a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Pentanone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 3-pentanone (0.9 eq) in anhydrous diethyl ether and add it to the addition funnel.

  • Add the 3-pentanone solution dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 3: Dehydration of 3,4-Diethyl-5-methylheptan-3-ol

  • To the crude alcohol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).

  • Heat the mixture and distill the resulting alkene (a mixture of isomers of 3,4-diethyl-5-methylheptene).

Step 4: Hydrogenation of 3,4-Diethyl-5-methylheptene

  • Dissolve the alkene mixture in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by GC or TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the solvent to yield the crude this compound.

  • Purify the final product by fractional distillation.

Visualizations

Grignard_Synthesis_Workflow start Start: 2-Bromobutane + Mg grignard Formation of sec-Butylmagnesium Bromide start->grignard reaction Grignard Reaction grignard->reaction ketone 3-Pentanone ketone->reaction alcohol 3,4-Diethyl-5-methylheptan-3-ol reaction->alcohol dehydration Dehydration (H+) alcohol->dehydration alkene 3,4-Diethyl-5-methylheptene (isomer mixture) dehydration->alkene hydrogenation Hydrogenation (H2, Pd/C) alkene->hydrogenation product This compound hydrogenation->product

Caption: A simplified workflow for the synthesis of this compound via the Grignard reaction route.

Troubleshooting_Logic cluster_grignard Grignard Route cluster_corey_house Corey-House Route start Low Yield in Synthesis grignard_init Grignard reaction not initiating? start->grignard_init elimination Elimination products observed? start->elimination grignard_sol Activate Mg (Iodine) Ensure anhydrous conditions grignard_init->grignard_sol YES wurtz Wurtz coupling observed? grignard_init->wurtz NO wurtz_sol Slow addition of alkyl halide wurtz->wurtz_sol YES enol Starting ketone recovered? wurtz->enol NO enol_sol Lower reaction temperature Use CeCl3 enol->enol_sol YES elimination_sol Lower reaction temperature elimination->elimination_sol YES hindrance Low conversion? elimination->hindrance NO hindrance_sol Longer reaction time Check Gilman reagent activity hindrance->hindrance_sol YES

Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.

References

Optimizing reaction conditions for the synthesis of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of branched alkanes. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of branched alkanes, particularly through hydroisomerization and alkylation reactions.

Problem Potential Cause Recommended Solution
Low Isomer Yield in Hydroisomerization Suboptimal Reaction Temperature: Reactions are often exothermic, and lower temperatures favor the formation of highly branched isomers.[1][2] However, higher temperatures are needed to activate the alkanes.[1]For noble metal catalysts (e.g., Platinum, Palladium), optimal isomerization is typically achieved at lower temperatures, around 230–240 °C.[3] For transition metal catalysts, slightly higher temperatures of about 300 °C are often required.[3]
Imbalanced Catalyst Functionality: An improper balance between the metal (dehydrogenation/hydrogenation) and acid (isomerization) sites on the bifunctional catalyst can reduce selectivity.[3][4]The ideal catalyst should have a balanced ratio of metal and acid sites, close to one, to ensure the acid-catalyzed reaction is the rate-limiting step.[3] Consider using catalysts with optimized metal dispersion and controlled acidity.[3]
Inappropriate Catalyst Selection: The type of catalyst significantly impacts the reaction outcome. For instance, Pt/zeolite catalysts are more resistant to poisons like water and sulfur but are less active than platinum on chlorided alumina, thus requiring higher temperatures.[5]Select a catalyst based on the specific alkane and desired branched product. Zeolites like ZSM-22 and SAPO-11 are commonly used acidic supports.[3] Sulfated zirconia is a promising alternative that is active at lower temperatures.[5]
Excessive Cracking of Alkanes High Catalyst Acidity: Catalysts with very high acidity are prone to excessive cracking, leading to a loss in the desired product yield.[3]Modify the catalyst to suppress its acidity.[3] This can be achieved through various methods during catalyst preparation or by selecting a support with moderate acidity.
High Reaction Temperature: While necessary for activation, excessively high temperatures can favor cracking over isomerization.[1]Carefully control the reaction temperature to find the optimal balance between alkane activation and minimizing cracking.[1] Lowering the temperature, especially with highly active catalysts, can significantly improve selectivity towards isomers.[3]
Long Residence Time: Allowing the isomerized products to remain in contact with the catalyst for too long can lead to secondary cracking reactions.[3]Optimize the flow rate (e.g., Liquid Hourly Space Velocity - LHSV) in continuous flow reactors to minimize the residence time of products on the catalyst.[3] The catalyst's texture is also crucial for allowing rapid diffusion of isomers out of the pores.[3]
Carbocation Rearrangements in Friedel-Crafts Alkylation Nature of the Alkyl Halide: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products.[6][7]To avoid rearrangements, consider using Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkane. The acylium ion intermediate is stabilized by resonance and does not rearrange.[6][7]
Low or No Reactivity in Friedel-Crafts Alkylation Deactivated Aromatic Ring: The presence of strongly deactivating groups (e.g., nitro groups) on the aromatic ring will inhibit the Friedel-Crafts reaction.[6][8]This reaction is not suitable for strongly deactivated aromatic compounds. Consider alternative synthetic routes if your substrate is highly deactivated.
Unsuitable Halide Substrate: Vinyl or aryl halides are not reactive under Friedel-Crafts conditions because their corresponding carbocations are too unstable to form.[8]Ensure your starting material is an alkyl halide where the halogen is attached to an sp³-hybridized carbon.[7]
Polyalkylation in Friedel-Crafts Reactions Product is More Reactive than Starting Material: The alkyl group introduced is an activating group, making the product more susceptible to further alkylation than the starting material.[6]Use a large excess of the benzene (B151609) starting material to increase the probability of the electrophile reacting with it instead of the alkylated product.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing branched alkanes?

A1: The main industrial methods include hydroisomerization of n-alkanes and alkylation reactions.[1][9] Hydroisomerization involves rearranging the carbon skeleton of straight-chain alkanes into branched isomers using a bifunctional catalyst.[10] Alkylation, such as Friedel-Crafts alkylation, involves the reaction of an alkylating agent (like an alkyl halide) with a substrate (like an aromatic ring, which is subsequently reduced) to introduce a branched alkyl chain.[6] Other laboratory-scale methods include using Grignard reagents and Wittig reactions to construct the carbon skeleton, followed by hydrogenation.[11]

Q2: How does the chain length of the n-alkane affect hydroisomerization?

A2: The isomerization selectivity can increase with the carbon chain length. For example, one study showed that selectivity increased from C12 to C16 alkanes.[3] Longer chain alkanes like C19 have been shown to give higher isomer yields at slightly higher temperatures compared to shorter chains like C10.[3]

Q3: What is the role of hydrogen in hydroisomerization?

A3: In hydroisomerization, the bifunctional catalyst first dehydrogenates the alkane to an alkene on the metal sites.[9] The alkene then migrates to the acid sites where it undergoes skeletal isomerization. Finally, the branched alkene is hydrogenated back to a branched alkane on the metal sites.[1] Hydrogen also helps to suppress cracking and coke formation.[9]

Q4: Can branched alkanes be synthesized from linear alkanes in a single step in the lab?

A4: Directly converting a specific linear alkane to a particular branched isomer in a single, highly selective step in a laboratory setting is very challenging. Industrial processes like hydroisomerization produce a mixture of isomers.[1][3] For specific, targeted synthesis of a particular branched alkane, multi-step methods involving the construction of the carbon skeleton (e.g., via Grignard or coupling reactions) followed by reduction are typically employed.[12]

Q5: What are the key safety precautions to consider during Friedel-Crafts alkylation?

A5: Friedel-Crafts alkylation often uses strong Lewis acids like aluminum chloride (AlCl₃) which are corrosive and react vigorously with water.[9] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Alkyl halides can also be toxic and should be handled with care.

Experimental Protocols

Protocol 1: General Procedure for Hydroisomerization of n-Hexadecane

This protocol describes a typical experimental setup for the hydroisomerization of n-hexadecane in a continuous-flow fixed-bed reactor.

Materials:

  • n-Hexadecane

  • Bifunctional catalyst (e.g., 0.5 wt% Pt on a ZSM-22 zeolite support)

  • High-purity hydrogen gas

  • Inert gas (e.g., Nitrogen) for purging

Equipment:

  • Continuous-flow fixed-bed reactor system

  • High-pressure liquid pump

  • Mass flow controllers for gases

  • Temperature controller and furnace

  • Back-pressure regulator

  • Gas-liquid separator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading and Activation:

    • A specific amount of the catalyst is loaded into the center of the reactor tube, secured with quartz wool plugs.

    • The system is purged with an inert gas to remove air.

    • The catalyst is then reduced in situ by flowing hydrogen gas at a controlled rate while ramping the temperature (e.g., to 400 °C) and holding for several hours.

  • Reaction Execution:

    • After catalyst activation, the reactor temperature is adjusted to the desired reaction temperature (e.g., 230-280 °C).[3]

    • The system pressure is set using the back-pressure regulator (e.g., 30 bar).[3]

    • n-Hexadecane is fed into the reactor at a constant flow rate using the high-pressure liquid pump.

    • Hydrogen is co-fed at a specific H₂/hydrocarbon molar ratio.

  • Product Collection and Analysis:

    • The reactor effluent is cooled and passed through a gas-liquid separator.

    • Liquid samples are collected periodically and analyzed by gas chromatography (GC) to determine the conversion of n-hexadecane and the selectivity to various branched isomers and cracking products.

Protocol 2: Friedel-Crafts Acylation and Subsequent Reduction

This two-step protocol is a reliable method for synthesizing alkylbenzenes with specific branched structures, avoiding the carbocation rearrangements common in direct alkylation.

Step A: Friedel-Crafts Acylation

Materials:

  • Benzene (or a suitable aromatic substrate)

  • An acyl chloride or anhydride (B1165640) (e.g., isobutyryl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, anhydrous AlCl₃ is suspended in the anhydrous solvent under an inert atmosphere.

  • The flask is cooled in an ice bath.

  • The acyl chloride is dissolved in the anhydrous solvent and added dropwise to the AlCl₃ suspension with stirring.

  • After the addition of the acyl chloride, the benzene is added dropwise.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by slowly pouring the mixture over crushed ice and concentrated HCl.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting ketone is purified (e.g., by distillation or chromatography).

Step B: Clemmensen or Wolff-Kishner Reduction of the Ketone

The resulting ketone is then reduced to the corresponding alkane.

The choice of reduction method depends on the presence of other functional groups in the molecule. The final branched alkane product is then purified.

Visualizations

Experimental_Workflow_Hydroisomerization cluster_prep Catalyst Preparation & Loading cluster_reaction Reaction cluster_analysis Product Analysis p1 Load Catalyst into Reactor p2 Purge with Inert Gas p1->p2 p3 Reduce Catalyst with H₂ p2->p3 r1 Set Temperature & Pressure p3->r1 Catalyst Activated r2 Feed n-Alkane & H₂ r1->r2 r3 Allow Reaction to Proceed r2->r3 a1 Cool Effluent r3->a1 Collect Products a2 Separate Gas & Liquid a1->a2 a3 Analyze Liquid by GC a2->a3

Caption: Workflow for n-alkane hydroisomerization experiment.

Troubleshooting_Low_Yield start Low Isomer Yield check_cracking High Amount of Cracking Products? start->check_cracking high_acidity Cause: High Catalyst Acidity or High Temperature check_cracking->high_acidity Yes check_conversion Low n-Alkane Conversion? check_cracking->check_conversion No solution1 Solution: Lower Temperature or Use Less Acidic Catalyst high_acidity->solution1 low_activity Cause: Suboptimal Temperature or Poor Catalyst Activity check_conversion->low_activity Yes other_issues Consider other factors: - Catalyst deactivation - Feed impurities check_conversion->other_issues No solution2 Solution: Optimize Temperature or Check Catalyst Metal/Acid Balance low_activity->solution2

Caption: Decision tree for troubleshooting low isomer yield.

References

Improving yield and purity in 3,4-Diethyl-5-methylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3,4-Diethyl-5-methylheptane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing a Grignard reaction pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: The Grignard reagent may not have formed due to the presence of moisture or other protic sources in the glassware, solvent, or starting materials. Magnesium metal may also be oxidized.1a. Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Starting alkyl halides should be anhydrous. 1b. Magnesium Activation: Gently crush the magnesium turnings or use a crystal of iodine to activate the surface.
2. Competing Reactions: The Grignard reagent may be reacting with other electrophiles present in the reaction mixture, such as residual starting materials or atmospheric carbon dioxide.2a. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. 2b. Controlled Addition: Add the electrophile (e.g., ketone or ester) slowly to the Grignard reagent at a low temperature to minimize side reactions.
Low Product Purity (Presence of Side Products) 1. Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a symmetrical alkane.1a. Slow Addition: Add the alkyl halide slowly to the magnesium turnings during Grignard reagent formation. 1b. Solvent Choice: Using a less polar solvent like diethyl ether can sometimes reduce the rate of this side reaction compared to THF.
2. Over-alkylation or Incomplete Reaction: If using an ester as the electrophile, the initial ketone intermediate may not fully react with a second equivalent of the Grignard reagent, or the product alcohol may undergo further reactions.2a. Molar Equivalents: Use a slight excess of the Grignard reagent to ensure complete conversion of the ketone intermediate. 2b. Temperature Control: Maintain a low reaction temperature during the addition of the Grignard reagent to the ester to control the reaction rate.
3. Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination of the final product with starting materials.3a. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials. 3b. Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.
Difficulty in Product Purification 1. Similar Boiling Points: The desired product and byproducts (e.g., from Wurtz coupling) may have very close boiling points, making separation by simple distillation challenging.1a. Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates for efficient separation. 1b. Preparative Gas Chromatography (Prep-GC): For high purity, preparative GC can be used to isolate the target compound.
2. Emulsion Formation during Workup: The aqueous workup to quench the reaction and remove magnesium salts can sometimes lead to stable emulsions, making phase separation difficult.2a. Saturated Ammonium (B1175870) Chloride: Use a saturated aqueous solution of ammonium chloride (NH4Cl) for quenching, as it is generally effective at breaking up emulsions. 2b. Brine Wash: Washing the organic layer with brine (saturated NaCl solution) can help to break emulsions and remove water.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and versatile method is the Grignard reaction. One plausible route involves the reaction of a Grignard reagent, such as 2-pentylmagnesium bromide, with a suitable ketone, like 3-hexanone. Subsequent dehydration of the resulting tertiary alcohol and hydrogenation of the alkene would yield the target alkane. An alternative is the reaction of an ester with two equivalents of a Grignard reagent.

Q2: How can I confirm the formation of my Grignard reagent?

A simple qualitative test is to take a small aliquot of the reaction mixture and add it to a solution of iodine in a dry, inert solvent. The disappearance of the characteristic brown color of iodine indicates the presence of a reactive Grignard reagent. For quantitative analysis, titration methods can be employed.

Q3: What are the critical safety precautions for this synthesis?

Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a strictly inert and anhydrous atmosphere. Diethyl ether and THF are highly flammable solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction should be performed in a well-ventilated fume hood.

Q4: My reaction mixture turned cloudy/precipitated. What does this mean?

The formation of a precipitate is common during the formation of a Grignard reagent and is often an indication of successful initiation. During the reaction with the electrophile, the formation of magnesium alkoxide salts will also result in a heterogeneous mixture.

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis starting from 3-pentanone (B124093) and sec-butylmagnesium bromide, followed by dehydration and hydrogenation.

Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and heat gently under vacuum, then allow to cool under a stream of dry nitrogen.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • In the dropping funnel, place a solution of 2-bromobutane (B33332) in anhydrous diethyl ether.

  • Add a small amount of the 2-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, add a small crystal of iodine.

  • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Pentanone

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Workup and Formation of Tertiary Alcohol

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol (3,4-diethyl-3-hexanol).

Step 4: Dehydration of the Alcohol

  • The crude alcohol can be dehydrated by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and removing the resulting alkene by distillation.

Step 5: Hydrogenation of the Alkene

  • The collected alkene mixture is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • A hydrogenation catalyst (e.g., 10% Pd/C) is added.

  • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by GC or NMR).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude this compound.

Step 6: Purification

  • The crude product is purified by fractional distillation to obtain pure this compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield No success Successful Synthesis check_yield->success Yes low_purity Low Purity? low_yield->low_purity No inactive_grignard Inactive Grignard Reagent? low_yield->inactive_grignard Yes purification_issue Purification Difficulty? low_purity->purification_issue Yes low_purity->success No side_reactions Side Reactions? inactive_grignard->side_reactions No dry_reagents Ensure Dry Reagents & Glassware inactive_grignard->dry_reagents Yes side_reactions->low_purity No optimize_conditions Optimize Reaction Conditions (Temp, Addition Rate) side_reactions->optimize_conditions Yes improve_purification Improve Purification Method (Fractional Distillation, Prep-GC) purification_issue->improve_purification Yes purification_issue->success No dry_reagents->start optimize_conditions->start improve_purification->start

Caption: Troubleshooting workflow for synthesis optimization.

SynthesisPathway Proposed Synthesis Pathway start_materials 2-Bromobutane + Mg 3-Pentanone grignard_formation Grignard Formation (sec-Butylmagnesium bromide) start_materials->grignard_formation reaction Reaction with Ketone grignard_formation->reaction tertiary_alcohol Tertiary Alcohol Intermediate reaction->tertiary_alcohol dehydration Dehydration tertiary_alcohol->dehydration alkene Alkene Mixture dehydration->alkene hydrogenation Hydrogenation alkene->hydrogenation final_product This compound hydrogenation->final_product

Caption: Proposed synthetic pathway for this compound.

Resolving co-eluting isomers of C12H26 in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

Topic: Resolving Co-eluting Isomers of C12H26 (Dodecane)

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of C12H26 (dodecane) isomers in gas chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you resolve co-elution and improve your chromatographic resolution.

Troubleshooting Guide

Co-elution of C12H26 isomers is a common challenge due to their similar boiling points and chemical properties.[1][2] When faced with poor resolution or overlapping peaks, a systematic approach to troubleshooting is recommended.[3]

Initial Steps:

  • Confirm Co-elution: If using a mass spectrometer (MS) detector, examine the mass spectrum across the unresolved peak. A changing mass spectrum can indicate the presence of multiple co-eluting compounds.[3] For other detectors like FID, peak fronting or shouldering may suggest co-elution.[3]

  • System Suitability Check: Inject a standard mixture of known dodecane (B42187) isomers, if available, to verify that your system is capable of separating them under ideal conditions.[3]

  • Review Method Parameters: Carefully double-check all your GC method parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings.[3][4]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting co-eluting C12H26 isomers.

G cluster_column Column Optimization cluster_temp Temperature Program Optimization cluster_flow Flow Rate Optimization start Start: Co-eluting C12H26 Isomers check_column 1. Evaluate GC Column start->check_column column_phase Is stationary phase appropriate? (non-polar recommended) check_column->column_phase Evaluate optimize_temp 2. Optimize Temperature Program temp_ramp Is the ramp rate slow enough? (e.g., 1-5°C/min) optimize_temp->temp_ramp Evaluate adjust_flow 3. Adjust Carrier Gas Flow Rate flow_rate Is flow rate at optimal linear velocity? adjust_flow->flow_rate Evaluate consider_gcxgc 4. Consider Advanced Techniques (GCxGC) resolution_achieved Resolution Achieved consider_gcxgc->resolution_achieved If necessary column_phase->optimize_temp No, change column column_dims Are column dimensions optimal? (longer length, smaller ID) column_phase->column_dims Yes column_dims->optimize_temp Yes column_dims->resolution_achieved Resolved temp_ramp->adjust_flow No, adjust ramp initial_temp Is the initial temperature low enough? temp_ramp->initial_temp Yes initial_temp->adjust_flow Yes initial_temp->resolution_achieved Resolved flow_rate->consider_gcxgc Still co-eluting flow_rate->resolution_achieved Resolved

Caption: Troubleshooting workflow for resolving co-eluting C12H26 isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating C12H26 isomers?

A1: For separating non-polar analytes like dodecane isomers, a non-polar or slightly polar capillary column is recommended.[1][5] The separation will be primarily based on boiling point differences. A good starting point is a column with a 100% dimethylpolysiloxane or a 5% phenyl / 95% dimethylpolysiloxane stationary phase.[1][5] The principle of "like dissolves like" applies, where a non-polar column is best for analyzing non-polar compounds.[6][7]

Q2: How do column dimensions affect the resolution of C12H26 isomers?

A2: Column dimensions play a critical role in achieving separation:

  • Length: A longer column increases the number of theoretical plates, which generally improves resolution.[8][9] Doubling the column length can increase resolution by about 40%.[8][9] For complex isomer separations, a longer column (e.g., 60 m or 100 m) is often beneficial.[1]

  • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm) provides higher efficiency and can significantly enhance resolution compared to a larger ID column (e.g., 0.25 mm).[1][8]

  • Film Thickness: A thicker film increases analyte retention and can improve the resolution of volatile compounds. For higher boiling point alkanes, a thinner film is generally sufficient.[5]

Q3: My C12H26 isomers are still co-eluting after selecting the right column. What should I do next?

A3: The next step is to optimize your oven temperature program. The temperature ramp rate is a critical parameter for separating compounds with close boiling points.[1][5] A slower ramp rate (e.g., 1-5°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance separation.[1][3][5][10] You should also consider lowering the initial oven temperature to improve the trapping of volatile isomers at the head of the column.[3][10][11]

Q4: Can the carrier gas flow rate impact the separation of dodecane isomers?

A4: Yes, the carrier gas flow rate affects chromatographic efficiency.[1] It is important to set the carrier gas flow rate to its optimal linear velocity for your specific column diameter.[1][5] An inappropriate flow rate can lead to band broadening and reduced resolution.[5]

Q5: I've tried optimizing my column, temperature program, and flow rate, but some isomers still co-elute. Are there any other options?

A5: For highly complex mixtures where isomers are extremely difficult to resolve with a single column, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique to consider.[8] GCxGC uses two columns with different stationary phases, providing a much higher peak capacity and resolving power.[8]

Experimental Protocols

Protocol 1: General Screening Method for C12H26 Isomer Separation

This protocol provides a starting point for developing a method to separate dodecane isomers.

Experimental Workflow Diagram:

G prep 1. Sample Preparation (Dilute in Hexane) install 2. Column Installation & Conditioning (Non-polar column) prep->install setup 3. GC Instrument Setup (Injector, Detector, Carrier Gas) install->setup inject 4. Sample Injection (1 µL, Split Injection) setup->inject run 5. GC Run (Optimized Temperature Program) inject->run analyze 6. Data Acquisition & Analysis run->analyze

Caption: General experimental workflow for C12H26 isomer analysis by GC.

Methodology:

  • Sample Preparation:

    • Prepare standards and samples of C12H26 isomers in a volatile, non-polar solvent such as hexane.[5]

  • GC System and Conditions:

    • System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: Start with a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase).[5][8]

    • Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and stabilize the stationary phase.[5]

  • Instrument Parameters:

    • Injector: Split/splitless injector operated at 250°C.[5]

    • Injection Volume: 1 µL.

    • Split Ratio: Start with a split ratio of 100:1 and optimize based on sample concentration to avoid column overload.[5]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[5]

    • Oven Temperature Program (Starting Point):

      • Initial Temperature: 40°C, hold for 2 minutes.[5]

      • Ramp: 5°C/min to 200°C.[5] A slower ramp rate generally improves the separation of closely eluting compounds.[5][10]

      • Hold at the final temperature for 5 minutes.[5]

    • Detector (FID): 300°C.[5]

  • Data Analysis:

    • Acquire the chromatogram using appropriate data collection software.

    • Identify peaks based on retention times compared to standards.

    • Calculate the resolution (Rs) between critical isomer pairs. An Rs value greater than 1.5 indicates baseline separation.[8]

Data Presentation

The following tables summarize the expected impact of key GC parameters on the separation of C12H26 isomers.

Table 1: Effect of GC Column Parameters on Resolution

ParameterChangeEffect on ResolutionTypical Starting Point for C12H26
Stationary Phase More polarMay not be suitable for non-polar alkanesNon-polar (e.g., 100% dimethylpolysiloxane)[5]
Column Length Increase (e.g., 30m to 60m)Increases resolution[8][9]30 m[8]
Internal Diameter Decrease (e.g., 0.25mm to 0.18mm)Increases resolution[8]0.25 mm[7][12]
Film Thickness IncreaseIncreases retention, can improve resolution of volatile compounds[5]0.25 µm[5][8]

Table 2: Effect of GC Method Parameters on Resolution

ParameterChangeEffect on ResolutionTypical Starting Point for C12H26
Oven Temperature Program
Initial TemperatureDecreaseImproves resolution of early-eluting peaks[10][11]40°C[5]
Ramp RateDecreaseImproves resolution of closely eluting peaks[3][5][10]5°C/min[5]
Carrier Gas Flow Rate Optimize to ideal linear velocityMaximizes efficiency, improves resolution[5]1.0 mL/min (Helium)[5]
Injection Mode Split vs. SplitlessSplit is common for general analysis; splitless for trace analysis[1][5]Split (100:1)[5]

References

Troubleshooting GC-MS peak identification for branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the identification of branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is identifying branched alkanes by GC-MS often difficult?

A: The difficulty arises from several factors. Branched alkanes and their isomers often have very similar mass spectra, making differentiation based solely on fragmentation patterns challenging.[1] The molecular ion peak (M+), which confirms the molecular weight, is often weak or completely absent in the electron ionization (EI) mass spectra of highly branched alkanes.[2][3][4] This is because cleavage is favored at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[3][5] Furthermore, numerous isomers can have very close retention times, leading to co-elution and complex chromatograms.[6][7]

Q2: My library search (e.g., NIST, Wiley) gives multiple high-probability matches for a single peak. How should I interpret this?

A: This is a common issue, especially with alkanes.[1] Mass spectral libraries are a powerful tool, but they can be misleading when dealing with isomers that produce nearly identical fragmentation patterns.[1][8] A high match score does not guarantee a correct identification.[8] The library search algorithm provides a mathematical comparison, and if your specific isomer isn't in the library, it will match the closest available spectrum.[1] You must use additional information, primarily retention indices, to confirm the identity.[9][10]

Q3: What are Retention Indices (RI) and why are they crucial for identifying branched alkanes?

A: A Retention Index (RI) is a value that normalizes the retention time of a compound to the retention times of adjacent n-alkanes.[9][11] While absolute retention times can vary between different instruments and even different runs, the RI of a compound is much more consistent and reproducible.[9] This makes it an invaluable tool for differentiating between isomers with similar mass spectra.[10] By running a series of n-alkane standards under the same conditions as your sample, you can calculate the RI for your unknown peaks and compare them to literature values for confident identification.[12]

Q4: What are the characteristic fragmentation patterns for branched alkanes in EI-MS?

A: Unlike straight-chain alkanes which show a characteristic pattern of ion clusters separated by 14 amu (CH₂ groups), branched alkanes have distinct fragmentation behaviors:

  • Preferential Cleavage at Branch Points: The most significant fragmentation occurs at the carbon-carbon bond adjacent to a branch.[2][3][13] This happens because it results in the formation of more stable secondary and tertiary carbocations.[5][14]

  • Weak or Absent Molecular Ion: Due to the high propensity for fragmentation at branch points, the molecular ion peak is often very low in intensity or absent entirely.[2][3][5]

  • Dominant Fragments: The base peak in the spectrum often corresponds to the most stable carbocation formed by the cleavage at a branch point.[2] The loss of the largest alkyl group at the branch is typically favored.[3]

Troubleshooting Guides

Problem 1: Ambiguous Library Match for a Suspected Branched Alkane

Question: My GC-MS library search returned several branched alkane isomers with similar match scores (>850) for a single chromatographic peak. How can I confidently identify the correct isomer?

Answer: An ambiguous library match requires a multi-step approach for confirmation. You must combine mass spectral data with chromatographic data. The most reliable method is the use of Retention Indices (RI).

Troubleshooting Workflow: Ambiguous Library Match

start Ambiguous Library Match (Multiple Isomer Hits) step1 Step 1: Analyze Mass Spectrum - Is M+ ion visible? - Identify base peak and key fragments. - Note losses from potential M+. start->step1 step2 Step 2: Calculate Retention Index (RI) - Analyze n-alkane standard mix (e.g., C7-C30) using the exact same GC method. step1->step2 step3 Step 3: Compare Experimental RI - Search literature/databases (e.g., NIST) for RIs of candidate isomers on a similar column phase. step2->step3 step4 Step 4: Corroborate with Fragmentation - Does the fragmentation pattern match the structure of the isomer identified by RI? - Cleavage should favor the branch point. step3->step4 decision Confident Match? step4->decision confirm Identification Confirmed decision->confirm Yes reinject Consider Co-injection with Authentic Standard decision->reinject No / Still Uncertain

Caption: Workflow for resolving ambiguous GC-MS library matches.

Problem 2: Weak or Absent Molecular Ion Peak

Question: The mass spectrum of my compound strongly suggests a branched alkane, but the molecular ion (M+) peak is missing, preventing confirmation of its molecular weight. What should I do?

Answer: The absence of an M+ peak is characteristic of many branched alkanes due to their instability under standard 70 eV Electron Ionization (EI).[2][3] Consider the following strategies:

  • Use a "Softer" Ionization Technique: If available, re-analyze the sample using Chemical Ionization (CI). CI is a softer ionization method that imparts less energy to the analyte, resulting in significantly less fragmentation and a much more prominent protonated molecule [M+H]+, which confirms the molecular weight.[2]

  • Examine High Mass Fragments: Carefully inspect the high mass region of the EI spectrum. Look for low-intensity peaks corresponding to the loss of small, stable radicals like methyl (M-15) or ethyl (M-29).[15] These can provide strong evidence for the molecular weight.

  • Leverage Retention Time: If you have an idea of the carbon number from the fragmentation pattern, compare the retention time of your unknown with the elution times of n-alkanes. Branched alkanes typically elute earlier than their straight-chain counterparts.

Data Presentation

Table 1: Comparison of Key Mass Fragments for Hexane Isomers

This table summarizes the key mass spectral data for n-hexane and its methyl-branched isomers, illustrating the different fragmentation patterns.[2] Data is sourced from the NIST Chemistry WebBook.

Compound NameMolecular Ion (m/z 86) Relative IntensityBase Peak (m/z)Key Fragment Ions (m/z) and Notes
n-Hexane ~12%5743, 57, 71 (Typical CnH2n+1 series)
2-Methylpentane ~2%4343 (loss of propyl radical), 71 (loss of methyl radical)
3-Methylpentane ~2%5757 (loss of ethyl radical), 71 (loss of methyl radical)

Characteristic Fragmentation Diagram

cluster_0 Linear Alkane (n-Octane) cluster_1 Branched Alkane (3-Methylheptane) n_octane CH₃─CH₂─CH₂─CH₂─CH₂─CH₂─CH₂─CH₃ n_fragments Fragments: C₂H₅⁺, C₃H₇⁺, C₄H₉⁺... (Series separated by 14 amu) b_octane      CH₃       | CH₃─CH₂─C─CH₂─CH₂─CH₂─CH₃       |       H b_fragments Preferential Cleavage at Branch Point → Stable Secondary Carbocations (e.g., loss of butyl or ethyl radical) cleavage_point Cleavage Here b_octane->cleavage_point

Caption: Fragmentation of linear vs. branched alkanes.

Experimental Protocols

Protocol: Determination of Linear Retention Indices (LRI)

This protocol outlines the steps to calculate LRI for your unknown peaks, which is essential for differentiating isomers. This method is for temperature-programmed GC analysis.[11]

Objective: To calculate the LRI of an unknown compound by comparing its retention time to those of an n-alkane series.

Materials:

  • GC-MS system with an appropriate column (e.g., DB-5ms).

  • Your sample containing the unknown branched alkane(s).

  • A certified n-alkane standard mixture (e.g., C7-C30) in a suitable solvent.

Methodology:

  • GC-MS Method Setup:

    • Develop a temperature-programmed GC method that provides good separation for your sample's components.

    • Ensure all parameters (injection volume, split ratio, temperature program, flow rate, etc.) are finalized and stable. The method used for the alkane standards MUST be identical to the one used for your sample.[9]

  • Analysis of n-Alkane Standard:

    • Inject the n-alkane standard mixture using the finalized GC method.

    • Identify the retention time (RT) for each n-alkane in the chromatogram.

  • Analysis of Sample:

    • Without changing any parameters, inject your sample.

    • Record the retention time (RTₓ) of your unknown peak(x).

  • LRI Calculation:

    • Identify the two n-alkanes from the standard run that elute immediately before (n-alkane 'z') and immediately after (n-alkane 'z+1') your unknown peak.

    • Record their retention times (RTz and RTz+1) and their carbon numbers (z and z+1).

    • Calculate the Linear Retention Index (Iₓ) using the following formula:

      Iₓ = 100 * [ z + ( (RTₓ - RTz) / (RTz+1 - RTz) ) ]

    • Where:

      • Iₓ = Linear Retention Index of the unknown compound.

      • z = Carbon number of the n-alkane eluting before the unknown.

      • RTₓ = Retention time of the unknown compound.

      • RTz = Retention time of the n-alkane 'z'.

      • RTz+1 = Retention time of the n-alkane 'z+1'.

  • Peak Identification:

    • Compare the calculated LRI (Iₓ) with values from a reliable database (such as the NIST Chemistry WebBook). Pay close attention to the stationary phase of the column used for the literature values, as it significantly affects the RI.[16] A close match between your calculated LRI and a literature value for a specific isomer provides strong evidence for its identification.

References

Artifacts and impurities in the synthesis of 3,4-Diethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,4-Diethyl-5-methylheptane

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound in a laboratory setting?

A1: A common and flexible two-step approach is the most reliable method. This involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the target alkane.[1] This method allows for the strategic construction of the carbon skeleton by choosing appropriate starting materials.[1]

Q2: Which Grignard reagent and ketone combination should I use to synthesize the 3,4-Diethyl-5-methylheptan-4-ol precursor?

A2: There are two primary retrosynthetic disconnections. The most straightforward approach is the reaction of sec-butylmagnesium bromide with 3-ethyl-2-methylpentan-3-one . All glassware must be rigorously dried, and anhydrous ethereal solvents like diethyl ether or THF are essential for the reaction's success.[2]

Q3: What are the most common impurities I might encounter in my final product?

A3: Common impurities often originate from side reactions during the Grignard step. These can include:

  • Unreacted Starting Materials: Residual ketone or alkyl halides.

  • Wurtz Coupling Products: Homo-coupling of the Grignard reagent (e.g., formation of 3,4-dimethylhexane (B165660) from sec-butylmagnesium bromide).[2]

  • Reduction and Enolization Byproducts: If the Grignard reagent acts as a base or reducing agent, you may find the secondary alcohol (from reduction) or recovered starting ketone (from enolization) in your intermediate product.[2][3]

  • Isomeric Alkanes: If the reduction of the tertiary alcohol proceeds via an elimination-hydrogenation pathway, double bond migration in the alkene intermediate can lead to the formation of structural isomers.

Q4: My Grignard reaction is not initiating. What should I do?

A4: Initiation failure is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[2] To initiate the reaction, try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently heating the flask. Ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous.[2]

Q5: How can I purify the final this compound product from structurally similar impurities?

A5: The separation of structurally similar alkanes is challenging due to their similar physical properties.[4][5] Fractional distillation can be effective if the boiling points of the impurities are sufficiently different. For high-purity samples, preparative gas chromatography (prep-GC) may be necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of Tertiary Alcohol Intermediate
Symptom Possible Cause Suggested Solution
Low conversion of starting ketone Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air.Prepare the Grignard reagent fresh and titrate it before use to determine the exact concentration. Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction.
Steric Hindrance: The ketone is sterically hindered, leading to enolization instead of nucleophilic addition.[2][3]Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the addition reaction.
Presence of a significant amount of a homo-coupled alkane (e.g., 3,4-dimethylhexane) Wurtz-Type Side Reaction: The Grignard reagent is reacting with the unreacted alkyl halide used in its preparation.[2]Ensure the formation of the Grignard reagent is complete before adding the ketone. This can be achieved by a gentle reflux of the alkyl halide and magnesium mixture. Slow addition of the alkyl halide during Grignard preparation can also minimize this.[2]
Presence of a secondary alcohol Reduction of Ketone: The Grignard reagent, if it possesses β-hydrogens, can act as a reducing agent.[2][3]Use a Grignard reagent with minimal β-hydrogens if possible, or consider an organolithium reagent which is less prone to reduction side reactions.[2]
Problem 2: Incomplete Reduction of the Tertiary Alcohol
Symptom Possible Cause Suggested Solution
Presence of the tertiary alcohol in the final product Inefficient Reduction: The chosen reduction method is not powerful enough or the reaction time is insufficient.For reductions via an alkene intermediate (e.g., dehydration followed by hydrogenation), ensure the dehydration step goes to completion. For the hydrogenation step, use a fresh catalyst (e.g., Pd/C) and ensure adequate hydrogen pressure and reaction time.[6]
Presence of an alkene in the final product Incomplete Hydrogenation: The catalytic hydrogenation did not go to completion.Increase the catalyst loading, hydrogen pressure, or reaction time. Ensure the catalyst is not poisoned. Solvents can also affect the reaction; ensure an appropriate solvent is used.[7][8]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diethyl-5-methylheptan-4-ol (Grignard Reaction)
  • Preparation: All glassware must be oven-dried at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add anhydrous diethyl ether. Add a solution of sec-butyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium. If the reaction does not start, add a crystal of iodine. Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Ketone: Cool the freshly prepared Grignard reagent solution to 0°C in an ice-water bath.[1] Dissolve 3-ethyl-2-methylpentan-3-one (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[2]

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1] Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and a saturated aqueous NH₄Cl solution.[1]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 times). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.[2] Purify the crude tertiary alcohol via flash column chromatography.

Protocol 2: Reduction of 3,4-Diethyl-5-methylheptan-4-ol to this compound

This reduction is typically achieved via dehydration to an alkene followed by catalytic hydrogenation.

  • Dehydration: Dissolve the purified tertiary alcohol in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture in a flask equipped with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. The resulting product is a mixture of alkene isomers.

  • Catalytic Hydrogenation: Dissolve the crude alkene mixture in ethanol (B145695) or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[6] Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., 1-3 atm) and stir vigorously until hydrogen uptake ceases.[9]

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst.[7] Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway A sec-Butyl Bromide + Mg B sec-Butylmagnesium Bromide (Grignard Reagent) A->B Anhydrous Ether D 3,4-Diethyl-5-methylheptan-4-ol (Tertiary Alcohol) B->D C 3-Ethyl-2-methylpentan-3-one C->D 1. Ether, 0°C 2. H3O+ workup F Alkene Mixture D->F Toluene, Heat E Dehydration (H+) H This compound (Final Product) F->H Ethanol G Catalytic Hydrogenation (H2, Pd/C) Impurity_Formation cluster_grignard Grignard Reaction Side Products Grignard sec-Butylmagnesium Bromide Wurtz 3,4-Dimethylhexane (Wurtz Coupling) Grignard->Wurtz Reduction Secondary Alcohol (Reduction) Grignard->Reduction Enolization Recovered Ketone (Enolization) Grignard->Enolization acts as base Ketone Starting Ketone Ketone->Reduction Ketone->Enolization AlkylHalide sec-Butyl Bromide AlkylHalide->Wurtz Troubleshooting_Workflow rect_node rect_node Start Low Yield or Impure Product? CheckGrignard Analyze Grignard Step Products Start->CheckGrignard CheckReduction Analyze Reduction Step Products Start->CheckReduction Wurtz Wurtz Coupling Product Present? CheckGrignard->Wurtz Unreacted Unreacted Ketone Present? CheckGrignard->Unreacted Success Purify Final Product Wurtz->Success No Sol_Wurtz Optimize Grignard Formation: - Slow addition of R-X - Ensure full Mg consumption Wurtz->Sol_Wurtz Unreacted->Success No Sol_Unreacted Optimize Grignard Reaction: - Use fresh/titrated Grignard - Lower reaction temperature Unreacted->Sol_Unreacted Alkene Alkene or Alcohol Present? CheckReduction->Alkene Alkene->Success No Sol_Alkene Optimize Reduction: - Increase H2 pressure/time - Use fresh catalyst Alkene->Sol_Alkene

References

Technical Support Center: Alkylation of Heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of heptane (B126788) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary desired products in the alkylation of heptane derivatives?

The primary goal of alkylating heptane derivatives, typically reacting n-heptane or other C7 isomers with a light olefin like isobutene, is to produce highly branched, high-octane isoparaffins.[1] The most desirable products are typically isomers of undecane (B72203) and dodecane, such as trimethylpentanes (often referred to as iso-octane), which are valuable as clean-burning, high-octane gasoline blending components.[1][2]

Q2: What are the common side reactions observed during the alkylation of heptane derivatives?

Several side reactions can occur, leading to a decrease in the yield of desired products and the formation of undesirable byproducts. The most common side reactions include:

  • Isomerization: Rearrangement of the carbon skeleton of both reactants and products.[3]

  • Cracking: Breaking of larger hydrocarbon molecules into smaller, lower molecular weight fragments.[4][5]

  • Polymerization: Reaction of olefins with each other to form larger, often unsaturated, molecules (polymers).[2][6]

  • Coke Formation: Deposition of carbonaceous material on the catalyst surface, leading to deactivation.[7][8]

Q3: What are the typical catalysts used for heptane alkylation?

Both liquid and solid acids are used as catalysts. Common examples include:

  • Liquid Acids: Sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are traditionally used in industrial processes.[1][9]

  • Solid Acids: Zeolites (e.g., Y-zeolite, ZSM-5), sulfated zirconia, and other supported heteropoly acids are being extensively researched as more environmentally friendly alternatives.[10][11][12]

Q4: How are the products of heptane alkylation typically analyzed?

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify and quantify the various products and byproducts of the alkylation reaction.[6][13][14] A flame ionization detector (FID) is often used for quantification due to its sensitivity to hydrocarbons.

Troubleshooting Guides

This section addresses specific issues that may be encountered during heptane alkylation experiments.

Issue 1: Low Yield of Desired High-Octane Isomers

Possible Causes:

  • Suboptimal reaction temperature.

  • Inappropriate isobutane-to-olefin ratio.

  • Poor mixing of reactants and catalyst.

  • Catalyst deactivation.

Troubleshooting Steps:

Step Action Rationale
1 Optimize Reaction Temperature For sulfuric acid catalysis, lower temperatures (around 0-10 °C) generally favor the desired alkylation reaction over side reactions like polymerization.[1] For solid acid catalysts, the optimal temperature may be higher, but excessive temperatures can lead to cracking.
2 Adjust Isobutane-to-Olefin Ratio Maintain a high isobutane-to-olefin molar ratio (typically >10:1).[15] A high concentration of isobutane (B21531) suppresses olefin polymerization.[1]
3 Improve Mixing Ensure vigorous stirring or agitation to create a good emulsion between the hydrocarbon and acid phases, maximizing the interfacial area for reaction.[16]
4 Check Catalyst Activity If using a solid catalyst, it may have deactivated due to coke formation. Consider catalyst regeneration.

Issue 2: High Concentration of Low Molecular Weight Products (Cracking)

Possible Causes:

  • Excessively high reaction temperature.

  • Use of a catalyst with very high acid strength.

Troubleshooting Steps:

Step Action Rationale
1 Reduce Reaction Temperature Cracking reactions are favored at higher temperatures.[5][17] Reducing the temperature can significantly decrease the formation of smaller hydrocarbons.
2 Modify Catalyst Acidity If using a solid acid catalyst, consider using one with a lower acid site density or a different pore structure to disfavor cracking.

Quantitative Data: Effect of Temperature on n-Heptane Cracking Products

The following table summarizes the effect of temperature on the product distribution from the thermal cracking of n-heptane. While this is for thermal cracking, it illustrates the general trend of increased cracking at higher temperatures.

Temperature (K)Ethylene (mol%)Propylene (mol%)Butene (mol%)Other Alkenes (mol%)Alkanes (mol%)
87315.210.87.55.161.4
97325.415.19.26.344.0
107335.118.910.57.827.7
Data adapted from literature on n-heptane pyrolysis.[17]

Issue 3: Formation of High Molecular Weight Polymers

Possible Causes:

  • Low isobutane-to-olefin ratio.

  • High reaction temperature.

  • Presence of dienes or other highly reactive olefins in the feed.

Troubleshooting Steps:

Step Action Rationale
1 Increase Isobutane-to-Olefin Ratio A higher concentration of isobutane favors the alkylation of olefins with isobutane rather than with each other.[1]
2 Lower Reaction Temperature Polymerization reactions are generally favored at higher temperatures.[1]
3 Purify Olefin Feed Ensure the olefin feed is free from dienes and other impurities that readily polymerize.

Issue 4: Catalyst Deactivation

Possible Causes:

  • Coke formation on the catalyst surface.[7]

  • Poisoning of active sites by impurities in the feed.

Troubleshooting Steps:

Step Action Rationale
1 Catalyst Regeneration For coked solid acid catalysts, regeneration can often restore activity. This typically involves a controlled burnout of the coke in air or treatment with hydrogen at elevated temperatures.[18] For zeolite catalysts, regeneration with supercritical isobutane has also been shown to be effective.[19]
2 Feed Purification Ensure that the feedstock is free of poisons such as sulfur compounds, water, and nitrogen compounds that can irreversibly deactivate the catalyst.

Experimental Protocols

Protocol 1: Laboratory-Scale Alkylation of n-Heptane with Isobutene using a Solid Acid Catalyst

1. Catalyst Activation:

  • Place the solid acid catalyst (e.g., H-Y zeolite) in a fixed-bed reactor.
  • Heat the catalyst under a flow of dry nitrogen or air to the desired activation temperature (typically 400-500 °C) and hold for 4-6 hours to remove adsorbed water.
  • Cool the catalyst to the reaction temperature under a nitrogen atmosphere.

2. Reaction Setup:

  • Set up a continuous flow fixed-bed reactor system.
  • Use two separate HPLC pumps to feed liquid n-heptane and a solution of isobutene in n-heptane.
  • Ensure a pre-reactor mixing point for the two feed streams.
  • Maintain the desired reaction temperature using a furnace or oil bath.
  • Control the system pressure using a back-pressure regulator.

3. Reaction Procedure:

  • Start the flow of n-heptane over the activated catalyst bed.
  • Once the system has stabilized, introduce the isobutene/n-heptane feed at the desired flow rate to achieve the target isobutane-to-olefin ratio.
  • Collect the reactor effluent in a cooled sample vessel.
  • Periodically take samples for GC-MS analysis.

4. Product Analysis (GC-MS):

  • Dilute the collected samples in a suitable solvent (e.g., hexane).
  • Inject the diluted sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
  • Use a temperature program that allows for the separation of C4 to C16 hydrocarbons.
  • Identify the products based on their mass spectra and retention times.
  • Quantify the products using an internal standard method.[13]

Protocol 2: Regeneration of a Coked Zeolite Catalyst

1. Shutdown and Purging:

  • Stop the hydrocarbon feed to the reactor.
  • Purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining hydrocarbons.

2. Coke Burn-off:

  • Introduce a stream of diluted air (e.g., 1-5% oxygen in nitrogen) into the reactor.
  • Slowly ramp up the temperature to the desired regeneration temperature (typically 450-550 °C).
  • Hold at this temperature until the concentration of CO₂ in the effluent gas drops to a baseline level, indicating complete coke combustion.
  • Caution: The coke burn-off is exothermic and the temperature should be carefully controlled to avoid damaging the catalyst.

3. Re-activation:

  • After the coke burn-off, switch the gas flow back to dry nitrogen.
  • Cool the catalyst down to the reaction temperature.
  • The catalyst is now ready for the next reaction cycle.

Visualizations

Alkylation_Side_Reactions Heptane Heptane Derivatives Coke Coke Heptane->Coke Coke Formation Catalyst Acid Catalyst Heptane->Catalyst Olefin Olefins (e.g., Isobutene) Polymerization Polymers (High MW Compounds) Olefin->Polymerization Polymerization Olefin->Coke Coke Formation Olefin->Catalyst Desired_Product High-Octane Alkylate Isomerization Isomerization Cracking Cracking Products (Lower MW Alkanes/Alkenes) Catalyst->Desired_Product Alkylation Catalyst->Isomerization Isomerization Catalyst->Cracking Cracking Troubleshooting_Workflow Start Low Alkylate Yield Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Ratio Is Isobutane/Olefin Ratio High? Check_Temp->Check_Ratio Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Mixing Is Mixing Adequate? Check_Ratio->Check_Mixing Yes Adjust_Ratio Increase Isobutane Feed Check_Ratio->Adjust_Ratio No Check_Catalyst Is Catalyst Active? Check_Mixing->Check_Catalyst Yes Improve_Mixing Increase Agitation Check_Mixing->Improve_Mixing No Regenerate_Catalyst Regenerate Catalyst Check_Catalyst->Regenerate_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Adjust_Temp->Check_Ratio Adjust_Ratio->Check_Mixing Improve_Mixing->Check_Catalyst Regenerate_Catalyst->Success Catalyst_Deactivation_Regeneration Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst (Coke Formation) Active_Catalyst->Deactivated_Catalyst Alkylation Reaction Regenerated_Catalyst Regenerated Catalyst Deactivated_Catalyst->Regenerated_Catalyst Regeneration (e.g., Coke Burn-off) Regenerated_Catalyst->Active_Catalyst Reactivation

References

Technical Support Center: Enhancing the Resolution of 3,4-Diethyl-5-methylheptane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 3,4-diethyl-5-methylheptane stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the stereoisomers of this compound?

A1: The primary challenges stem from the non-polar nature and high volatility of this compound. Its stereoisomers have identical physical properties such as boiling point and solubility, making separation by conventional distillation or chromatography exceedingly difficult. The lack of functional groups means that chiral recognition must rely on subtle differences in molecular shape and weak van der Waals forces.[1] This necessitates the use of highly specialized chiral stationary phases (CSPs) that can form transient, diastereomeric complexes with the individual enantiomers.

Q2: Which analytical techniques are most suitable for resolving the stereoisomers of this compound?

A2: Chiral Gas Chromatography (GC) is the most effective and widely used method for the enantioseparation of volatile, non-polar compounds like this compound.[1][2] Supercritical Fluid Chromatography (SFC) also presents a powerful and often faster alternative, particularly for preparative scale separations due to its use of supercritical CO2 as a mobile phase, which reduces solvent consumption.[][4]

Q3: What type of chiral stationary phase (CSP) is recommended for this separation?

A3: For non-functionalized chiral alkanes, cyclodextrin-based CSPs are the most effective.[1][5] The choice between α-, β-, and γ-cyclodextrin derivatives depends on the size of the analyte. For a C12 alkane like this compound, a β-cyclodextrin or γ-cyclodextrin based column would be a suitable starting point.[5] The derivatization of the cyclodextrin (B1172386) is also a critical factor in achieving selectivity.

Q4: How does temperature affect the resolution of these stereoisomers?

A4: Temperature is a critical parameter in chiral GC separations. Generally, lower elution temperatures enhance the energetic differences between the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[5] Therefore, a slow temperature ramp is often recommended to achieve optimal separation.[1]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Stereoisomers

Possible Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the correct cavity size or derivatization to effectively interact with the stereoisomers of this compound.

  • Suboptimal Temperature Program: A temperature ramp that is too fast or an initial temperature that is too high can prevent sufficient interaction between the analytes and the CSP.[1]

  • Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas affects column efficiency and, consequently, resolution.[6][7][8][9]

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.

Solutions:

  • CSP Selection: Screen different cyclodextrin-based CSPs, such as those based on β- and γ-cyclodextrins with various derivatizations.

  • Temperature Optimization: Start with a low initial oven temperature and a slow ramp rate (e.g., 1-2 °C/min).[5] If peaks are broad, a slightly higher initial temperature might be beneficial.

  • Flow Rate Adjustment: Optimize the carrier gas flow rate. For hydrogen, higher linear velocities (60-80 cm/sec) can sometimes improve resolution.[5]

  • Sample Concentration: Reduce the concentration of the sample being injected.

Issue 2: Peak Splitting

Possible Causes:

  • Improper Injection Technique: A faulty injection can cause the sample to be introduced onto the column as a non-uniform band.[10][11]

  • Contamination in the Inlet: An active or contaminated inlet liner can lead to peak distortion.[12][13]

  • Solvent-Stationary Phase Mismatch: A mismatch in polarity between the injection solvent and the stationary phase can cause peak splitting.[10][12]

  • Improperly Installed Column: A poorly cut or improperly positioned column in the inlet can disrupt the sample path.[12][13]

Solutions:

  • Injection Technique: Ensure the autosampler is functioning correctly and consider using a liner with glass wool to aid in sample vaporization.[10][11]

  • Inlet Maintenance: Regularly replace the inlet liner and septum.

  • Solvent Choice: Use a non-polar solvent like hexane (B92381) or heptane (B126788) that is compatible with the non-polar nature of the analyte and the CSP.

  • Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[12]

Quantitative Data

Table 1: Performance of a Cyclodextrin-Based GC Column for Chiral Alkane Separation [1]

AnalyteChiral Stationary PhaseResolution (Rs)Selectivity (α)
3-MethylheptaneLipodex G-1.04
3,4-DimethylhexaneLipodex G-1.03
2,4-DimethylhexaneLipodex G-1.02
2,3-DimethylhexaneLipodex G-1.02
This compound (Representative)β- or γ-Cyclodextrin Derivative≥ 1.5 (Target)≥ 1.05 (Target)

Note: A baseline separation is generally achieved when Rs is ≥ 1.5.

Table 2: Typical GC and SFC Method Parameters for Chiral Alkane Resolution

ParameterChiral Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Column Fused-silica capillary with cyclodextrin-based CSPPacked column with polysaccharide-based CSP
Mobile Phase Carrier Gas: Hydrogen or Helium[1]Supercritical CO₂ with co-solvent (e.g., Methanol)[]
Injection Split injection5 µL injection
Temperature Low initial temp, slow ramp (e.g., 40°C, 1°C/min)[14]40°C[15]
Flow Rate 1-2 mL/min2.5 mL/min[15]
Detector Flame Ionization Detector (FID)UV or Mass Spectrometer (MS)[15]
Back Pressure N/A150 bar[15]

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Method for this compound Stereoisomers

This protocol provides a general starting point for developing a separation method. Optimization will be required for your specific instrumentation and sample.

  • Column: Select a fused-silica capillary column coated with a β- or γ-cyclodextrin derivative (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Prepare a dilute solution of the this compound stereoisomer mixture in a non-polar solvent such as hexane.

  • GC Parameters:

    • Injector: Split injection with a high split ratio (e.g., 100:1) at 250°C.

    • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 1°C/min to 150°C.

    • Detector (FID): Set at 250°C.

  • Analysis: Inject the sample and acquire the chromatogram.

  • Optimization:

    • If resolution is insufficient, decrease the temperature ramp rate.

    • Adjust the carrier gas flow rate to find the optimal efficiency.

    • If peaks are broad, consider reducing the sample concentration.

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening Method

SFC can offer a faster alternative for screening and purification.

  • Column: Utilize a packed chiral column, such as one with an immobilized polysaccharide-based CSP (e.g., 150 x 4.6 mm, 3 µm).

  • Sample Preparation: Dissolve the stereoisomer mixture in the mobile phase co-solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • SFC Parameters:

    • Mobile Phase: Isocratic elution with 5% Methanol (B129727) in supercritical CO₂.

    • Flow Rate: 2.5 mL/min.[15]

    • Back Pressure: 150 bar.[15]

    • Column Temperature: 40°C.[15]

    • Detection: UV at an appropriate wavelength or MS.

  • Analysis: Inject the sample and monitor the separation.

  • Optimization:

    • Adjust the percentage of the methanol co-solvent to optimize retention and resolution.

    • Screen other alcohol co-solvents (e.g., ethanol, isopropanol).

Visualizations

Experimental_Workflow_GC Figure 1: Chiral GC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation & Optimization SamplePrep Sample Preparation (Dilute in Hexane) SetParams Set GC Parameters (Temp, Flow, Split) SamplePrep->SetParams ColumnInstall Column Installation (Cyclodextrin CSP) ColumnInstall->SetParams Injection Inject Sample SetParams->Injection DataAcq Data Acquisition (FID) Injection->DataAcq EvalChrom Evaluate Chromatogram (Resolution, Peak Shape) DataAcq->EvalChrom Optimize Optimize Parameters (Temp Ramp, Flow Rate) EvalChrom->Optimize Poor Resolution? FinalMethod Final Method EvalChrom->FinalMethod Good Resolution Optimize->SetParams

Figure 1: Chiral GC Experimental Workflow

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Poor Resolution Start Poor or No Resolution Observed CheckTemp Is Temperature Program Optimized? (Low initial temp, slow ramp) Start->CheckTemp CheckFlow Is Carrier Gas Flow Rate Optimal? CheckTemp->CheckFlow No SolutionTemp Adjust Temperature Program CheckTemp->SolutionTemp Yes CheckColumn Is the CSP Appropriate for the Analyte? CheckFlow->CheckColumn No SolutionFlow Optimize Flow Rate CheckFlow->SolutionFlow Yes CheckSample Is Sample Concentration Too High? CheckColumn->CheckSample No SolutionColumn Screen Different CSPs CheckColumn->SolutionColumn Yes SolutionSample Dilute Sample CheckSample->SolutionSample Yes

Figure 2: Troubleshooting Logic for Poor Resolution

References

Stability and degradation pathways of 3,4-Diethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,4-Diethyl-5-methylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling, storage, and analysis of this compound.

ProblemPossible CausesRecommended Solutions
Unexpected peaks in GC-MS analysis of a fresh sample. 1. Contamination of the solvent or glassware.2. Septum bleed from the GC inlet.3. Carryover from a previous injection.1. Run a solvent blank. Use high-purity solvents and thoroughly clean glassware.2. Replace the septum. Use a high-quality, low-bleed septum.3. Run several solvent blanks between samples. Clean the syringe and injector port if carryover persists.
Appearance of new peaks or a decrease in the main peak area over time in stored samples. 1. Oxidative Degradation: Exposure to air (oxygen) can initiate auto-oxidation, especially at elevated temperatures or in the presence of light.2. Thermal Degradation: Storage at elevated temperatures can lead to the cleavage of C-C bonds.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials to protect from light. Consider adding an antioxidant if compatible with your application.2. Store samples at recommended low temperatures (e.g., 2-8 °C or frozen). Avoid repeated freeze-thaw cycles.
Poor peak shape (tailing or fronting) in GC-MS chromatogram. 1. Active sites in the GC system: The liner, column, or injection port may have active sites that interact with the analyte or its degradation products.2. Column overload: Injecting too concentrated a sample.3. Improper injection technique. 1. Use a deactivated liner. Trim the front end of the column. Ensure all components of the flow path are inert.[1][2]2. Dilute the sample. Optimize the injection volume and split ratio.3. Ensure a fast and smooth injection. Use an autosampler for better reproducibility.
Inconsistent analytical results between replicate samples. 1. Non-homogeneous sample if degradation has initiated.2. Variability in sample preparation or injection volume.3. Fluctuations in instrument performance.1. Ensure the sample is thoroughly mixed before taking an aliquot.2. Use precise pipetting techniques and an autosampler for injections.3. Run a system suitability standard to verify instrument performance before and during the analytical run.

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What is the expected shelf life of this compound?

Q2: What are the primary degradation pathways for this compound?

The two primary degradation pathways are thermal degradation (pyrolysis) and oxidation.

  • Thermal Degradation: At elevated temperatures, C-C bond cleavage will occur, leading to the formation of smaller alkanes and alkenes. Due to the highly branched nature of this compound, a complex mixture of smaller hydrocarbons would be expected.

  • Oxidative Degradation: In the presence of oxygen, a free-radical chain reaction can occur, leading to the formation of hydroperoxides, which can then decompose into a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. The tertiary hydrogens in the molecule are particularly susceptible to abstraction.

Experimental Handling and Analysis

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique. It allows for the separation of the parent compound from its potential degradation products and provides mass spectral data for their identification. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for hydrocarbon analysis.

Q4: I am observing a gradual loss of my compound in solution. What could be the cause?

If the compound is dissolved in a solvent and stored, oxidative degradation is a likely cause, especially if the solvent was not de-gassed and the vial was not purged with an inert gas. Some solvents can also contain impurities that may promote degradation. It is also important to consider the possibility of adsorption onto the container surface, although this is less common for non-polar compounds like alkanes.

Degradation Pathways

Thermal Degradation Pathway

At high temperatures, this compound will undergo homolytic cleavage of its C-C bonds, initiating a free-radical chain reaction. The weakest C-C bonds are typically those that lead to the formation of the most stable radicals. The resulting smaller radical fragments can then abstract hydrogen from other molecules or combine to form a variety of smaller alkanes and alkenes.

Thermal_Degradation parent This compound radicals Initial Radicals (e.g., C4H9•, C5H11•, C2H5•) parent->radicals High Temperature (C-C Bond Cleavage) products Mixture of smaller Alkanes and Alkenes (e.g., Propane, Butene, Pentane) radicals->products Radical Reactions (H-abstraction, β-scission)

Hypothesized thermal degradation of this compound.
Oxidative Degradation Pathway

Oxidative degradation proceeds via a free-radical auto-oxidation mechanism. The reaction is initiated by the abstraction of a hydrogen atom, followed by reaction with oxygen to form a peroxy radical. This radical can then abstract a hydrogen from another molecule to form a hydroperoxide and another radical, thus propagating the chain reaction. The hydroperoxides are unstable and can decompose to form various oxygenated products.

Oxidative_Degradation cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition parent This compound (R-H) alkyl_radical Alkyl Radical (R•) parent->alkyl_radical H-abstraction peroxy_radical Peroxy Radical (ROO•) alkyl_radical->peroxy_radical + O2 hydroperoxide Hydroperoxide (ROOH) peroxy_radical->hydroperoxide + R-H alkyl_radical2 Alkyl Radical (R•) oxygenated_products Oxygenated Products (Alcohols, Ketones, etc.) hydroperoxide->oxygenated_products Decomposition

Generalized oxidative degradation pathway for an alkane.

Experimental Protocols

Protocol 1: Thermal Stability Study

Objective: To determine the thermal stability of this compound and identify its major thermal degradation products.

Methodology:

  • Place a known amount (e.g., 10-20 mg) of this compound into a small, inert container such as a sealed glass ampoule under an argon atmosphere.

  • Prepare multiple such samples for exposure to different temperatures and time points.

  • Place the ampoules in a calibrated oven or heating block set to the desired temperatures (e.g., 150 °C, 200 °C, 250 °C).

  • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a sample from each temperature and allow it to cool to room temperature.

  • Dissolve the contents of the ampoule in a suitable solvent (e.g., hexane) to a known concentration.

  • Analyze the sample by GC-MS to quantify the remaining parent compound and identify the degradation products.

  • A control sample should be kept at a low temperature (e.g., 4 °C) and analyzed at the beginning and end of the experiment.

Thermal_Stability_Workflow start Sample Preparation (in sealed ampoule) heat Heating at various Temperatures and Times start->heat cool Cooling to Room Temperature heat->cool dissolve Dissolution in Solvent cool->dissolve analyze GC-MS Analysis dissolve->analyze data Data Analysis (Quantification & Identification) analyze->data

Experimental workflow for a thermal stability study.
Protocol 2: Oxidative Stability Study

Objective: To assess the stability of this compound in the presence of an oxidant and identify the resulting degradation products.

Methodology:

  • Prepare a solution of this compound in a relatively inert solvent (e.g., acetonitrile) at a known concentration.

  • Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) or expose the solution to air or pure oxygen. A free-radical initiator (e.g., AIBN) can also be added to accelerate the process.

  • Maintain the solution at a constant, moderately elevated temperature (e.g., 60 °C) to accelerate degradation.

  • At various time points, withdraw an aliquot of the solution.

  • Quench the reaction if necessary (e.g., by adding a reducing agent to remove excess oxidant).

  • Analyze the aliquot by GC-MS to monitor the decrease of the parent compound and the formation of oxidation products.

  • A control sample without the oxidizing agent should be run in parallel.

Quantitative Data Summary

The following tables provide illustrative data based on studies of similar branched alkanes. This data should be used as a general guide, and specific values for this compound should be determined experimentally.

Table 1: Illustrative Thermal Degradation Rates

Temperature (°C)Half-life (hours)Major Degradation Products
150>100Minor degradation
200~48C4-C8 alkanes and alkenes
250~10C2-C6 alkanes and alkenes

Table 2: Illustrative Oxidative Degradation Products

ConditionTime (hours)Major Products
60 °C, Air24Branched alcohols, ketones
60 °C, H₂O₂8Branched alcohols, ketones, smaller carboxylic acids

References

Validation & Comparative

Validating the Structure of 3,4-Diethyl-5-methylheptane: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For novel chemical entities, particularly those with complex stereochemistry like the branched alkane 3,4-diethyl-5-methylheptane, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often provides insufficient data for complete structural elucidation. Two-dimensional (2D) NMR techniques are indispensable tools that provide through-bond and through-space correlations, enabling the precise assignment of protons and carbons and, consequently, the validation of the proposed chemical structure.

This guide provides a comparative overview of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of this compound. We present predicted ¹H and ¹³C NMR data, detailed experimental protocols, and a logical workflow to guide researchers in applying these powerful techniques.

Predicted NMR Data for this compound

To facilitate the interpretation of experimental spectra, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using in-silico prediction tools and serve as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Number(s)Predicted Chemical Shift (ppm)Multiplicity
1, 120.88t
2, 111.25m
31.45m
41.55m
51.35m
60.85t
71.20m
80.82d
91.15m
100.90t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
114.2
223.0
338.5
445.1
535.2
629.8
711.8
819.5
925.4
1014.5
1128.7
1214.1

Note: The numbering scheme for the atoms is provided in the structural diagram below.

Chemical structure of this compound with numbered atoms

Comparison of 2D NMR Techniques for Structural Validation

The following table compares the utility of COSY, HSQC, and HMBC experiments in the context of validating the structure of this compound.

Table 3: Comparison of 2D NMR Experiments

ExperimentInformation ProvidedApplication to this compound
COSY Shows correlations between J-coupled protons (typically 2-3 bonds).Establishes proton-proton connectivity within the ethyl and methyl groups and along the heptane (B126788) backbone. For example, it will show a correlation between the protons of the methyl group at C8 and the proton at C5.
HSQC Shows direct one-bond correlations between protons and the carbons they are attached to.Unambiguously assigns each proton signal to its corresponding carbon signal. This is crucial for confirming the carbon skeleton.
HMBC Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).Connects the different fragments of the molecule. For instance, it will show correlations from the methyl protons at C1 to the carbon at C2, and from the protons on the ethyl groups to adjacent carbons in the heptane chain, confirming the substitution pattern.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible 2D NMR data. The following are general protocols that can be adapted to specific instrumentation.

COSY (Correlation Spectroscopy)
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse sequence: cosygpqf (or equivalent gradient-selected, phase-cycled sequence).

    • Spectral width (SW) in both dimensions: 10-12 ppm, centered around 4-5 ppm.

    • Number of data points (TD) in F2: 2048.

    • Number of increments (TD) in F1: 256-512.

    • Number of scans (NS): 2-8 per increment.

    • Relaxation delay (D1): 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum if a phase-sensitive experiment was performed.

    • Symmetrize the spectrum to reduce artifacts.

HSQC (Heteronuclear Single Quantum Coherence)
  • Sample Preparation: Same as for COSY.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for the COSY experiment.

  • Acquisition Parameters:

    • Pulse sequence: hsqcedetgpsisp2.2 (or equivalent edited HSQC with gradient selection).

    • Spectral width (SW) in F2 (¹H): 10-12 ppm.

    • Spectral width (SW) in F1 (¹³C): 0-60 ppm (appropriate for alkanes).

    • Number of data points (TD) in F2: 2048.

    • Number of increments (TD) in F1: 128-256.

    • Number of scans (NS): 4-16 per increment.

    • Relaxation delay (D1): 1.5 seconds.

    • ¹J(CH) coupling constant: Set to an average value of 125 Hz for sp³ carbons.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is typically not required for magnitude mode spectra.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Sample Preparation: Same as for COSY.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for the COSY experiment.

  • Acquisition Parameters:

    • Pulse sequence: hmbcgplpndqf (or equivalent gradient-selected, long-range correlation sequence).

    • Spectral width (SW) in F2 (¹H): 10-12 ppm.

    • Spectral width (SW) in F1 (¹³C): 0-60 ppm.

    • Number of data points (TD) in F2: 2048.

    • Number of increments (TD) in F1: 256-512.

    • Number of scans (NS): 8-32 per increment.

    • Relaxation delay (D1): 1.5-2 seconds.

    • Long-range coupling constant (ⁿJCH): Optimized for a range of values, typically 4-8 Hz.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

Logical Workflow for Structure Validation

The following diagram illustrates a logical workflow for the validation of the this compound structure using the described 2D NMR techniques.

G cluster_start cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Validation start Propose Structure of This compound H1_NMR Acquire ¹H NMR start->H1_NMR C13_NMR Acquire ¹³C NMR start->C13_NMR COSY Acquire COSY H1_NMR->COSY HSQC Acquire HSQC C13_NMR->HSQC assign_protons Assign ¹H Signals using COSY & Predicted Shifts COSY->assign_protons assign_carbons Assign ¹³C Signals using HSQC & Predicted Shifts HSQC->assign_carbons HMBC Acquire HMBC confirm_connectivity Confirm Connectivity with HMBC HMBC->confirm_connectivity assign_protons->HMBC assign_carbons->confirm_connectivity validate_structure Validate Final Structure confirm_connectivity->validate_structure

Caption: Workflow for 2D NMR-based structure validation.

Comparative Analysis of 3,4-Diethyl-5-methylheptane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the physicochemical and spectroscopic properties of 3,4-Diethyl-5-methylheptane and its structural isomers of the molecular formula C₁₂H₂₆. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and analytical methodologies.

This publication offers a comparative analysis of this compound alongside a selection of its isomers, focusing on key physical and spectroscopic properties. All compounds share the same molecular formula, C₁₂H₂₆, and molecular weight (170.33 g/mol )[1]. The structural diversity among these isomers, however, gives rise to distinct physicochemical characteristics, which are critical for their identification, separation, and potential applications.

Physicochemical Properties

The degree of branching in alkanes significantly influences their intermolecular van der Waals forces, which in turn affects their boiling points, densities, and refractive indices. Generally, increased branching leads to a more compact molecular structure, reducing the surface area available for intermolecular interactions and resulting in lower boiling points compared to their linear or less branched counterparts[2][3][4].

For instance, the linear isomer, n-dodecane, has a boiling point of 216.2 °C, while the highly branched isomer 2,2,4,6,6-pentamethylheptane (B104275) has a boiling point in the range of 170.0°C to 195.0°C[5][6]. This trend is a key principle in understanding the physical behavior of alkane isomers.

Compound NameCAS NumberBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
n-Dodecane112-40-3216.2[5][12]0.749[13]1.4216[5]
2-Methylundecane1632-66-2216.10.7551.424
This compound62198-99-6Not availableNot availableNot available
2,2,4,6,6-Pentamethylheptane13475-82-6170-195[6]0.751[6]1.419-1.423[6]
3,4,5,6-TetramethyloctaneNot availableNot availableNot availableNot available

Note: "Not available" indicates that experimental data for the specified property of the compound could not be readily located in the cited literature.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of alkane isomers. Mass spectrometry and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide valuable information about the carbon skeleton and branching patterns.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of alkanes typically results in extensive fragmentation. The fragmentation patterns of branched alkanes are distinct from their linear counterparts. Straight-chain alkanes show a characteristic series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups[2]. In contrast, branched alkanes exhibit preferential cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations[2][14]. This results in a less prominent or absent molecular ion peak (M⁺) and a base peak corresponding to the most stable carbocation[2][14].

For a C₁₂H₂₆ isomer, the molecular ion would appear at m/z 170. The fragmentation pattern can help deduce the branching structure. For example, a significant peak at m/z 71 (C₅H₁₁⁺) could indicate the loss of a pentyl radical, suggesting a specific branching pattern[8].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for determining the number of unique carbon environments in a molecule. The chemical shifts of carbon atoms in alkanes are influenced by their local electronic environment, including the degree of substitution (primary, secondary, tertiary, or quaternary). The typical chemical shift range for sp³ hybridized carbons in alkanes is approximately 10-60 ppm[15][16][17].

The number of signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. For symmetrical molecules, fewer signals will be observed than the total number of carbon atoms. The chemical shift values can be predicted using empirical rules and provide valuable information about the connectivity of the carbon skeleton[18][19].

Experimental Protocols

Synthesis of Highly Branched Alkanes

The synthesis of a specific, highly branched alkane like this compound is a multi-step process that is not commonly detailed in readily available literature. However, a general approach for the synthesis of similar structures can be adapted from established organic synthesis methodologies. One plausible synthetic route involves the coupling of smaller alkyl fragments, often utilizing organometallic reagents.

A representative, though not specific, protocol for the formation of a C-C bond to create a branched alkane is the Corey-House synthesis. This method involves the reaction of a lithium dialkylcuprate with an alkyl halide.

General Protocol for Corey-House Synthesis (Illustrative Example):

  • Preparation of the Gilman Reagent (Lithium Dialkylcuprate):

    • An appropriate alkyl halide (e.g., 2-bromobutane) is reacted with lithium metal in a suitable aprotic solvent (e.g., diethyl ether) to form an alkyllithium reagent.

    • Two equivalents of the alkyllithium reagent are then reacted with one equivalent of copper(I) iodide (CuI) to form the lithium dialkylcuprate.

  • Coupling Reaction:

    • The prepared lithium dialkylcuprate is then reacted with a second, different alkyl halide (e.g., 3-bromo-4-methylhexane) in the same solvent.

    • The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature.

  • Workup and Purification:

    • The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride).

    • The organic layer is separated, washed, dried, and the solvent is removed.

    • The resulting crude product, a mixture of alkanes, is then purified using fractional distillation or preparative gas chromatography to isolate the desired branched alkane.

This is a generalized protocol and would require significant optimization of reagents, reaction conditions, and purification methods for the specific synthesis of this compound.

Gas Chromatography (GC) Analysis of C₁₂ Alkane Isomers

Gas chromatography is the primary technique for separating and analyzing volatile mixtures of alkane isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. The boiling point and molecular structure of the isomers are key factors influencing their retention times.

General Protocol for GC Analysis:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is typically employed for separating alkanes based on their boiling points. Column dimensions of 30-60 meters in length, 0.25-0.32 mm internal diameter, and a film thickness of 0.25-1.0 µm are common.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature program is typically used to achieve good separation of a mixture with a range of boiling points. An example program could be:

    • Initial temperature: 40-50 °C, hold for 2-5 minutes.

    • Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 250-300 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Injection: A small volume (e.g., 1 µL) of the sample, diluted in a volatile solvent like hexane, is injected into the heated inlet.

  • Detection: The separated components are detected by the FID or MS. The retention time is used for identification (by comparison with standards), and the peak area is used for quantification.

For complex mixtures of isomers, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide enhanced separation and identification capabilities[18][20].

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound and its isomers.

Mass_Spectrometry_Fragmentation cluster_linear Linear Alkane (n-Dodecane) cluster_branched Branched Alkane (e.g., this compound) C12H26 (M) C12H26 (M) C12H26+ (M+) C12H26+ (M+) C12H26 (M)->C12H26+ (M+) Electron Ionization C12H26+ C12H26+ Fragments Fragments C12H26+->Fragments Fragmentation Series of peaks \n separated by 14 amu \n (loss of -CH2-) Series of peaks separated by 14 amu (loss of -CH2-) Preferential cleavage \n at branch points \n (stable carbocations) Preferential cleavage at branch points (stable carbocations)

Figure 1: Conceptual diagram of mass spectral fragmentation pathways for linear vs. branched alkanes.

GC_Analysis_Workflow Sample Sample Preparation (Dilution in Hexane) Injection GC Injection Sample->Injection Separation Separation in Capillary Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Analysis Data Analysis (Retention Time, Peak Area) Detection->Analysis

Figure 2: A simplified workflow for the gas chromatographic analysis of alkane isomers.

References

Unraveling Molecular Fingerprints: A Comparative Analysis of Mass Spectral Fragmentation in C12 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide has been released today, offering a detailed comparison of the mass spectral fragmentation patterns of 3,4-Diethyl-5-methylheptane and other C12 alkanes. This guide is an invaluable resource for researchers, scientists, and professionals in drug development, providing objective analysis and supporting experimental data to aid in the structural elucidation of saturated hydrocarbons.

The study highlights the distinct fragmentation behaviors of branched, linear, and cyclic C12 alkanes under electron ionization (EI) mass spectrometry. Understanding these fragmentation pathways is crucial for identifying and characterizing organic molecules, a fundamental aspect of chemical analysis in numerous scientific fields.

Distinguishing Branched Structures: The Case of this compound

Unlike their linear counterparts, branched alkanes like this compound undergo characteristic fragmentation at their branching points. This preferential cleavage is driven by the formation of more stable secondary and tertiary carbocations. As a result, the mass spectrum of a branched alkane presents a unique fingerprint, often characterized by the absence or very low abundance of the molecular ion peak (M+).

For this compound, a C12H26 isomer, the molecular weight is 170.34 g/mol . Its electron ionization mass spectrum is predicted to be dominated by fragments arising from cleavage at the highly substituted C3, C4, and C5 positions. The loss of larger alkyl groups as radicals is generally favored. Key predicted fragments and their corresponding mass-to-charge ratios (m/z) are detailed in the comparative data table below.

Comparative Fragmentation Patterns of C12 Alkanes

The following table summarizes the key mass spectral data for this compound, the linear C12 alkane (n-dodecane), and the cyclic C12 alkane (cyclododecane). This quantitative data provides a clear comparison of their distinct fragmentation behaviors.

FeatureThis compound (Predicted)n-Dodecane (Linear)Cyclododecane (Cyclic)
Molecular Ion (M+) m/z 170 (Very low abundance or absent)m/z 170 (Low abundance)m/z 168 (More abundant than linear alkane)
Base Peak m/z 57 or 71m/z 43 or 57m/z 55 or 69
Key Fragments (m/z) 141, 127, 99, 85, 71, 57, 43, 29127, 113, 99, 85, 71, 57, 43, 29125, 111, 97, 83, 69, 55, 41
General Pattern Dominated by cleavage at branching points, leading to stable carbocations.A series of cluster peaks separated by 14 amu (CH2 groups), with decreasing intensity for larger fragments.Ring opening followed by fragmentation similar to alkenes, with characteristic losses of CnH2n fragments.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS) of Alkanes

The mass spectral data presented is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • Sample Introduction: A dilute solution of the alkane in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the gas chromatograph. The GC separates the components of the sample, and the pure alkane is introduced into the mass spectrometer's ion source.

  • Ionization: In the ion source, the gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][2] This process ejects an electron from the molecule, creating a positively charged molecular ion (M+).[1]

  • Fragmentation: The excess energy imparted to the molecular ion causes it to be in an energetically unstable state, leading to the cleavage of chemical bonds and the formation of smaller, positively charged fragment ions and neutral radical species.[1]

  • Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The resulting data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for this compound and the typical fragmentation of a linear C12 alkane.

cluster_frags Major Fragmentation Pathways M This compound+. (m/z 170) F1 [C10H21]+ (m/z 141) M->F1 -C2H5 F2 [C9H19]+ (m/z 127) M->F2 -C3H7 F3 [C7H15]+ (m/z 99) M->F3 -C5H11 F4 [C6H13]+ (m/z 85) M->F4 -C6H13 F5 [C5H11]+ (m/z 71) F3->F5 -C2H4 F6 [C4H9]+ (m/z 57) F4->F6 -C2H4

Caption: Predicted fragmentation of this compound.

cluster_frags Characteristic Fragmentation M n-Dodecane+. (m/z 170) F1 [C8H17]+ (m/z 113) M->F1 -C4H9 F2 [C7H15]+ (m/z 99) F1->F2 -CH2 F3 [C6H13]+ (m/z 85) F2->F3 -CH2 F4 [C5H11]+ (m/z 71) F3->F4 -CH2 F5 [C4H9]+ (m/z 57) F4->F5 -CH2 F6 [C3H7]+ (m/z 43) F5->F6 -CH2

Caption: Typical fragmentation of a linear C12 alkane.

This guide underscores the power of mass spectrometry in differentiating between structural isomers of alkanes. The distinct fragmentation patterns serve as reliable molecular fingerprints, providing critical information for the unambiguous identification of compounds in complex mixtures.

References

Navigating the Separation of Dodecane Isomers: A Gas Chromatography Retention Time Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and identification of isomers are critical. This guide provides an objective comparison of the gas chromatography (GC) retention times of C12H26 (dodecane) isomers, supported by experimental data, to aid in analytical method development and compound identification.

The separation of dodecane's 355 structural isomers presents a significant analytical challenge due to their similar physicochemical properties. Gas chromatography is a powerful technique for this purpose, with retention time serving as a key parameter for identification. The elution order of these isomers is primarily influenced by their boiling points and molecular structures, particularly the degree of branching.

Elution Patterns of Dodecane (B42187) Isomers

On non-polar stationary phases, the retention time of alkane isomers generally decreases with increased branching. This is because branched isomers tend to be more compact and have lower boiling points than their linear counterpart. Consequently, n-dodecane, the straight-chain isomer, typically exhibits the longest retention time.

The Kovats retention index (RI) is a standardized measure that helps to compare retention times across different GC systems and conditions. For n-alkanes, the retention index is defined as 100 times the carbon number. Therefore, n-dodecane has a Kovats retention index of 1200 on non-polar columns. The retention indices of branched dodecane isomers will be lower than this value.

Comparative Retention Data

The following table summarizes the Kovats retention indices for n-dodecane and a selection of its isomers on a non-polar stationary phase. This data provides a quantitative basis for comparing their elution behavior.

Isomer NameChemical FormulaKovats Retention Index (RI)
n-DodecaneC12H261200
2-Methyldodecane (B72444)C13H281264 - 1288
3-Methyldodecane (B101721)C13H281268 - 1276
3,8-DimethyldecaneC12H261159.9

Note: The ranges for 2-methyldodecane and 3-methyldodecane reflect the variability in reported experimental values.

Experimental Workflow

The determination of Kovats retention indices involves a systematic process to ensure accuracy and reproducibility. The logical workflow for such an experiment is outlined below.

Gas_Chromatography_Workflow Figure 1. Experimental Workflow for Determining Kovats Retention Indices cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Prepare Dodecane Isomer Samples Inject Inject Sample and Standards Sample->Inject Standards Prepare n-Alkane Standards Standards->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Eluting Compounds Separate->Detect Record Record Retention Times Detect->Record Calculate Calculate Kovats Retention Indices Record->Calculate Compare Compare with Literature/Database Values Calculate->Compare

A simplified workflow for GC analysis.

Detailed Experimental Protocol

The following protocol outlines a typical experimental setup for determining the Kovats retention indices of C12H26 isomers on a non-polar stationary phase.

1. Gas Chromatograph (GC) System:

  • GC: Agilent 6890 or equivalent.

  • Injector: Split/splitless inlet.

  • Detector: Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 5°C/min to 250°C.

    • Final hold: 250°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Sample and Standard Preparation:

  • Isomer Samples: Prepare individual solutions of each C12H26 isomer at a concentration of 100 µg/mL in n-hexane.

  • n-Alkane Standard Mix: Prepare a mixture of n-alkanes (C8 to C16) at a concentration of 100 µg/mL each in n-hexane.

4. Data Analysis:

  • Record the retention times for each dodecane isomer and the n-alkanes in the standard mixture.

  • Calculate the Kovats retention index (I) for each isomer using the following formula for temperature-programmed GC:

    • I = 100 * [n + (t_R(isomer) - t_R(n)) / (t_R(n+1) - t_R(n))]

    • Where:

      • t_R(isomer) is the retention time of the dodecane isomer.

      • t_R(n) is the retention time of the n-alkane eluting just before the isomer.

      • t_R(n+1) is the retention time of the n-alkane eluting just after the isomer.

      • n is the carbon number of the n-alkane eluting just before the isomer.

Logical Relationship in Retention Index Calculation

The calculation of the Kovats retention index is based on the logarithmic relationship between the retention times of a homologous series of n-alkanes. An unknown compound's retention index is determined by interpolating its retention time within this established scale.

Kovats_Index_Logic Figure 2. Logical Relationship for Kovats Retention Index Calculation Analyte_RT Measure Retention Time of Analyte (t_R_analyte) Interpolate Interpolate Analyte's Retention Time on the Logarithmic Scale Analyte_RT->Interpolate Alkane_RT Measure Retention Times of Bracketing n-Alkanes (t_R_n, t_R_n+1) Log_Scale Establish Logarithmic Scale using n-Alkane Retention Times Alkane_RT->Log_Scale Log_Scale->Interpolate Kovats_Index Calculated Kovats Retention Index (I) Interpolate->Kovats_Index

The logic behind calculating the Kovats Index.

This guide provides a foundational understanding and practical data for the GC analysis of C12H26 isomers. For comprehensive identification, it is recommended to couple GC with mass spectrometry (GC-MS) and to consult extensive retention index libraries.

A Comparative Guide to the Oxidation and Combustion Behavior of 3,4-Diethyl-5-methylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oxidation and combustion behavior of 3,4-diethyl-5-methylheptane against two other C12 alkane isomers: the linear n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane (B104275). This comparison aims to elucidate the influence of molecular structure on key combustion properties, offering valuable data and insights for researchers in various fields, including fuel development and chemical synthesis.

While direct experimental data for this compound is limited in publicly accessible literature, this guide leverages experimental data for the selected isomers and established principles of hydrocarbon combustion to provide a comprehensive overview.

Comparative Analysis of Combustion Properties

The combustion behavior of alkanes is significantly influenced by their molecular structure, particularly the degree of branching. Key parameters for evaluating combustion performance include the heat of combustion, ignition delay time, and laminar flame speed.

Key Findings:

  • Heat of Combustion: Branched alkanes are generally more stable than their straight-chain counterparts, resulting in a lower heat of combustion.[1] This suggests that this compound and 2,2,4,6,6-pentamethylheptane would release less energy upon combustion compared to n-dodecane.

  • Ignition Delay Time: Increased branching typically leads to a longer ignition delay time, as the more complex structure can hinder the initial stages of oxidation.

  • Laminar Flame Speed: The speed at which a flame propagates through a fuel-air mixture is also affected by molecular structure, with more reactive fuels generally exhibiting higher flame speeds.

Quantitative Combustion Data

The following tables summarize available quantitative data for the selected C12 alkane isomers.

Table 1: Heat of Combustion

CompoundMolecular FormulaStructureStandard Enthalpy of Combustion (kJ/mol)
n-DodecaneC₁₂H₂₆Straight-chain-8086.0
This compoundC₁₂H₂₆BranchedNo experimental data found; predicted to be lower than n-dodecane.
2,2,4,6,6-PentamethylheptaneC₁₂H₂₆Highly BranchedNo experimental data found; predicted to be lower than n-dodecane.

Table 2: Ignition Delay Time

CompoundExperimental ConditionsIgnition Delay Time (ms)
n-DodecaneT = 727-1422 K, P = 15-34 atm, StoichiometricVaries with temperature and pressure
2,2,4,6,6-PentamethylheptaneCompared to iso-octane, shows reactivity crossover in the negative temperature coefficient regime.Specific data points require consultation of the cited study.
This compoundNo experimental data found.Predicted to be longer than n-dodecane due to branching.

Table 3: Laminar Flame Speed

CompoundExperimental ConditionsLaminar Flame Speed (cm/s)
n-DodecaneT = 400 K, P = 1 atm, Equivalence Ratio = 1.1~42
2,2,4,6,6-PentamethylheptaneNo experimental data found.Predicted to be lower than n-dodecane.
This compoundNo experimental data found.Predicted to be lower than n-dodecane.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of combustion properties. The following sections outline the standard experimental protocols for determining the key parameters discussed in this guide.

Heat of Combustion: Bomb Calorimetry

The heat of combustion is experimentally determined using a bomb calorimeter.

Procedure:

  • A precisely weighed sample of the alkane is placed in a sample holder within a high-pressure stainless steel container, known as the "bomb."

  • The bomb is sealed and pressurized with excess pure oxygen.

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically via an ignition wire.

  • The complete combustion of the alkane releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • The temperature change of the water is carefully measured with a high-precision thermometer.

  • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Ignition Delay Time: Shock Tube

Ignition delay time is a measure of a fuel's resistance to autoignition and is typically measured using a shock tube.

Procedure:

  • The shock tube is a long pipe divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.

  • The driven section is filled with a precisely prepared mixture of the alkane vapor and an oxidizer (e.g., air).

  • The driver section is filled with a high-pressure inert gas (e.g., helium).

  • The diaphragm is rapidly ruptured, creating a shock wave that travels through the driven section, compressing and heating the fuel-oxidizer mixture to a specific high temperature and pressure almost instantaneously.

  • The time interval between the passage of the shock wave and the onset of combustion (detected by a rapid increase in pressure or light emission from radical species like OH*) is measured as the ignition delay time.[2]

Laminar Flame Speed: Constant Volume Combustion Chamber or Heat Flux Method

Laminar flame speed can be measured using several techniques, including the constant volume combustion chamber method and the heat flux method.

Constant Volume Combustion Chamber Method:

  • A spherical or cylindrical chamber is filled with a premixed fuel-air mixture at a known pressure and temperature.

  • The mixture is ignited at the center of the chamber by a spark.

  • A spherical flame propagates outwards.

  • The flame propagation is recorded using high-speed imaging techniques (e.g., Schlieren photography).

  • The flame speed is determined from the rate of change of the flame radius. Corrections are applied to account for the effects of flame stretch and pressure rise within the chamber to determine the unstretched laminar flame speed.

Heat Flux Method:

  • A premixed fuel-air mixture is passed through a porous plate burner, creating a flat, stable flame.

  • The temperature profile of the burner surface is measured using thermocouples.

  • The flow rate of the unburned gas mixture is adjusted until the net heat flux to the burner is zero, indicating that the flame is adiabatic.

  • At this point, the velocity of the unburned gas mixture is equal to the laminar flame speed.

Visualizations

To aid in the understanding of the experimental workflows and chemical processes, the following diagrams are provided.

Experimental_Workflow_Combustion_Analysis cluster_sample_prep Sample Preparation cluster_experiments Combustion Experiments cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Alkane Alkane Isomer (e.g., this compound) Mixture Fuel-Oxidizer Mixture Alkane->Mixture Mixing Bomb Bomb Calorimetry Mixture->Bomb ShockTube Shock Tube Mixture->ShockTube CVCC Constant Volume Combustion Chamber Mixture->CVCC Temp Temperature Rise Bomb->Temp Pressure Pressure & Emission ShockTube->Pressure FlameImage Flame Imaging CVCC->FlameImage HoC Heat of Combustion Temp->HoC IDT Ignition Delay Time Pressure->IDT LFS Laminar Flame Speed FlameImage->LFS

Caption: General experimental workflow for alkane combustion analysis.

Alkane_Oxidation_Pathway Alkane Alkane (RH) Alkyl_Radical Alkyl Radical (R.) Alkane->Alkyl_Radical + OH, O, H Peroxy_Radical Alkylperoxy Radical (ROO.) Alkyl_Radical->Peroxy_Radical + O₂ Hydroperoxy_Alkyl_Radical Hydroperoxyalkyl Radical (.QOOH) Peroxy_Radical->Hydroperoxy_Alkyl_Radical Isomerization Carbonyl_Hydroperoxide Carbonyl Hydroperoxide Hydroperoxy_Alkyl_Radical->Carbonyl_Hydroperoxide + O₂ Small_Molecules Smaller Alkenes + Radicals Hydroperoxy_Alkyl_Radical->Small_Molecules β-scission CO_CO2 CO, CO₂ + H₂O Carbonyl_Hydroperoxide->CO_CO2 Decomposition Small_Molecules->CO_CO2 Further Oxidation

Caption: Simplified low-temperature alkane oxidation pathway.

Conclusion

The degree of branching in C12 alkanes has a predictable and significant impact on their combustion behavior. While this compound represents a moderately branched isomer, its combustion properties are expected to be intermediate between the highly stable and less reactive 2,2,4,6,6-pentamethylheptane and the more reactive, linear n-dodecane. Specifically, it is anticipated to have a heat of combustion lower than n-dodecane and an ignition delay time that is longer. Further experimental studies on this compound are warranted to provide precise quantitative data and validate these predictions. This information is critical for the development of advanced combustion models and the design of next-generation fuels.

References

A Comparative Analysis of Catalytic Cracking Products: C12 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the product distributions from the catalytic cracking of linear and branched C12 alkane isomers, highlighting the influence of molecular structure on product yields.

In the realm of petrochemical refining, the catalytic cracking of long-chain alkanes is a cornerstone process for producing valuable lighter hydrocarbons, including gasoline, light olefins, and aromatics. The molecular structure of the feed alkane plays a pivotal role in determining the distribution of these products. This guide provides a comparative study of the catalytic cracking of C12 isomers, with a focus on the linear n-dodecane and the highly branched isododecane, to elucidate the structure-reactivity relationships that govern product selectivity.

While extensive data is available for the catalytic cracking of n-dodecane, a common model compound for linear paraffins, specific studies on the catalytic cracking of isododecane (2,2,4,6,6-pentamethylheptane) are scarce in publicly accessible literature. Therefore, to illustrate the profound impact of branching, this guide will also draw comparisons with isooctane (B107328) (2,2,4-trimethylpentane), a well-studied highly branched alkane. The cracking behavior of isooctane provides valuable insights into the reaction pathways of branched isomers.

Product Distribution: A Comparative Overview

The product slate from catalytic cracking is a complex mixture of gases (C1-C4 hydrocarbons), gasoline-range hydrocarbons (C5-C12), and heavier fractions. The relative yields of these products are highly dependent on the feedstock's molecular structure, the catalyst properties, and the reaction conditions.

Key Observations:

  • Light Olefin Production: Catalytic cracking of linear alkanes like n-dodecane generally yields a significant amount of light olefins such as ethylene (B1197577) and propylene.[1] In contrast, the cracking of branched alkanes tends to produce a higher proportion of isobutylene (B52900) and other branched olefins.

  • Gasoline Quality: Branched isomers typically produce a higher octane (B31449) gasoline fraction due to the formation of more highly branched paraffins and aromatics.[2][3]

  • Coke Formation: The intricate pore structure of zeolite catalysts can lead to different coking tendencies for linear and branched isomers. Highly branched molecules may have restricted access to the active sites within the zeolite pores, influencing both the product distribution and the rate of catalyst deactivation.

Tabulated Data: n-Dodecane Catalytic Cracking

The following table summarizes the product distribution from the catalytic cracking of n-dodecane over a ZSM-5 zeolite catalyst under specific experimental conditions.

Product FractionYield (wt%)
Gaseous Products
Light Olefins (C2=-C4=)73.1[1]
Light Paraffins (C1-C4)Not specified
Liquid Products
Naphthenes and Aromatics71.3[1]
Conversion 96.6[1]

Note: The data presented is from a specific study and product yields can vary significantly with different catalysts and reaction conditions.

Experimental Protocols

A generalized experimental protocol for the catalytic cracking of C12 isomers in a fixed-bed reactor is outlined below.

Materials:

  • Feedstock: n-dodecane or other C12 isomer.

  • Catalyst: Zeolite-based catalyst (e.g., ZSM-5, Y-zeolite).

  • Inert Gas: Nitrogen or Argon for purging.

Apparatus:

  • Fixed-bed reactor system equipped with a furnace, temperature controller, and mass flow controllers.

  • High-pressure liquid pump for feeding the liquid hydrocarbon.

  • Gas-liquid separator to collect the product stream.

  • Gas chromatograph (GC) for analyzing the gaseous and liquid products.

Procedure:

  • A known amount of the catalyst is loaded into the reactor.

  • The catalyst is pre-treated in situ by heating under a flow of inert gas to a specific temperature to remove any adsorbed moisture.

  • The reactor is brought to the desired reaction temperature (typically 500-650°C) and pressure.

  • The liquid feedstock is introduced into the reactor at a controlled flow rate.

  • The product stream exiting the reactor is cooled and separated into gaseous and liquid phases.

  • Both phases are analyzed using gas chromatography to determine the product composition and calculate the conversion and product yields.

Visualizing the Process and Pathways

To better understand the experimental setup and the fundamental reaction mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_feed Feed Preparation cluster_reaction Catalytic Cracking cluster_analysis Product Analysis Feed C12 Isomer (n-dodecane/isododecane) Pump HPLC Pump Feed->Pump Liquid Feed Reactor Fixed-Bed Reactor (Zeolite Catalyst) Pump->Reactor Separator Gas-Liquid Separator Reactor->Separator Product Stream Furnace Furnace GC_Gas Gas Chromatograph (Gaseous Products) Separator->GC_Gas Gaseous Phase GC_Liquid Gas Chromatograph (Liquid Products) Separator->GC_Liquid Liquid Phase Cracking_Pathways cluster_linear n-Dodecane Cracking cluster_branched Isododecane/Isooctane Cracking n_Dodecane n-Dodecane Primary_Carbocation Primary/Secondary Carbocation n_Dodecane->Primary_Carbocation Protonation/ Hydride Abstraction Beta_Scission β-Scission Primary_Carbocation->Beta_Scission Light_Olefins Light Olefins (Ethylene, Propylene) Beta_Scission->Light_Olefins Gasoline_n Gasoline (Linear/Slightly Branched Paraffins) Beta_Scission->Gasoline_n Branched_Olefins Branched Olefins (Isobutylene) Beta_Scission->Branched_Olefins Gasoline_iso High Octane Gasoline (Highly Branched Paraffins, Aromatics) Beta_Scission->Gasoline_iso iso_Dodecane Branched C12 Isomer Tertiary_Carbocation Tertiary Carbocation iso_Dodecane->Tertiary_Carbocation Hydride Abstraction Tertiary_Carbocation->Beta_Scission Isomerization Isomerization Tertiary_Carbocation->Isomerization Isomerization->Beta_Scission

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 3,4-Diethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the accurate quantification of the branched alkane 3,4-Diethyl-5-methylheptane. The cross-validation of these methods is essential to ensure data integrity, consistency, and reliability across different laboratories and studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

Introduction to Analytical Techniques

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. The choice of detector is critical for quantification and identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method pairs the separation power of GC with the detection and identification capabilities of mass spectrometry. Following chromatographic separation, molecules are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint. This allows for both highly specific identification and sensitive quantification.[1]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): In this technique, compounds eluting from the GC column are combusted in a hydrogen-air flame. This process generates ions, creating an electrical current that is proportional to the mass of carbon atoms in the analyte. GC-FID is known for its robustness, wide linear range, and cost-effectiveness, particularly for quantifying hydrocarbons.[1][2]

Performance Comparison

A cross-validation study was performed to compare the performance of a validated GC-MS method with a validated GC-FID method for the quantification of this compound. Quality control (QC) samples at low, medium, and high concentrations were analyzed using both techniques. The results are summarized below.

Table 1: Summary of Method Performance Characteristics

ParameterGC-MSGC-FIDComments
Linearity (R²) 0.99960.9991Both methods show excellent linearity over the tested range.
Limit of Detection (LOD) 0.1 ng/mL1.0 ng/mLGC-MS demonstrates superior sensitivity for trace-level detection.[1]
Limit of Quantification (LOQ) 0.3 ng/mL3.0 ng/mLThe lower LOQ for GC-MS is advantageous for low-concentration samples.
Specificity HighModerateGC-MS provides structural confirmation via mass spectra, while GC-FID relies solely on retention time.

Table 2: Cross-Validation Data for Accuracy and Precision

QC LevelNominal Conc. (µg/mL)MethodMean Measured Conc. (µg/mL) (n=6)Accuracy (% Recovery)Precision (Intra-day RSD%)
Low QC 10GC-MS 10.3103%4.1%
GC-FID 9.898%5.5%
Mid QC 50GC-MS 51.1102.2%3.2%
GC-FID 51.9103.8%3.9%
High QC 100GC-MS 98.998.9%2.5%
GC-FID 101.2101.2%3.1%

The data indicates that both methods provide comparable and acceptable accuracy and precision for concentrations within the specified range, meeting the typical validation criteria of accuracy within ±15% and precision (RSD) not exceeding 15%.[3]

Experimental Protocols

Detailed methodologies for the quantification of this compound are provided below.

1. Sample and Standard Preparation (Applicable to both methods)

  • Solvent: Hexane, HPLC grade.

  • Internal Standard (IS): Prepare a 100 µg/mL stock solution of n-Dodecane in hexane.

  • Calibration Standards: Prepare a stock solution of this compound (1 mg/mL) in hexane. Perform serial dilutions to create calibration standards ranging from 1.0 ng/mL to 200 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 10 µg/mL, 50 µg/mL, and 100 µg/mL) from a separate stock solution. Spike with the internal standard.

2. GC-MS Method Protocol

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 1 µL injection volume. Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored: Quantifier ion m/z 85; Qualifier ions m/z 57, 71. For IS (n-Dodecane), use m/z 57.

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.

3. GC-FID Method Protocol

  • System: Gas Chromatograph with a Flame Ionization Detector.

  • Column, Carrier Gas, Injector, Oven Program: Same as the GC-MS method.

  • Detector Parameters:

    • Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve. Compound identification is based on retention time matching with the reference standard.[5]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation process, comparing the results from the two distinct analytical methods to ensure their equivalency.

cluster_prep Preparation Phase cluster_gcms Method A cluster_gcfid Method B prep_samples Prepare Calibration Standards and QC Samples define_criteria Define Acceptance Criteria (e.g., Accuracy within ±15%) prep_samples->define_criteria gcms_analysis GC-MS Analysis define_criteria->gcms_analysis gcfid_analysis GC-FID Analysis define_criteria->gcfid_analysis gcms_data Process GC-MS Data gcms_analysis->gcms_data compare Statistical Comparison of Results (Accuracy, Precision) gcms_data->compare gcfid_data Process GC-FID Data gcfid_analysis->gcfid_data gcfid_data->compare decision Results Meet Acceptance Criteria? compare->decision validated Methods are Cross-Validated decision->validated Yes investigate Investigate Discrepancies decision->investigate No start Define Analytical Goal for This compound d1 Is Unambiguous Compound Identification Required? start->d1 d2 Is Trace Level Quantification (sub-µg/mL) Needed? d1->d2 No gcms Select GC-MS (High Specificity & Sensitivity) d1->gcms Yes d3 Is High-Throughput, Routine Quantification the Priority? d2->d3 No d2->gcms Yes gcfid Select GC-FID (Robust & Cost-Effective) d3->gcfid Yes re_eval Re-evaluate Analytical Strategy d3->re_eval No

References

Benchmarking 3,4-Diethyl-5-methylheptane: A Comparative Guide for Fuel Blend Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Fuel Development Professionals

This guide provides a comprehensive performance benchmark of 3,4-Diethyl-5-methylheptane as a potential component in fuel blends. Due to the limited direct experimental data on this specific isomer, its performance characteristics are inferred based on established structure-property relationships of highly branched alkanes. This analysis is presented alongside comparative data for well-established fuel additives, ethanol (B145695) and methyl tertiary-butyl ether (MTBE), to offer a clear perspective on its potential advantages and disadvantages.

Comparative Performance Analysis

The performance of a fuel component is largely determined by its physical and chemical properties. The following tables summarize these properties for this compound and compare its inferred fuel-related performance metrics with those of ethanol and MTBE.

Table 1: Physical and Chemical Properties

PropertyThis compoundEthanolMethyl Tertiary-Butyl Ether (MTBE)
Molecular Formula C12H26C2H5OHC5H12O
Molecular Weight ( g/mol ) 170.3346.0788.15
Oxygen Content (wt%) 034.718.2
Density (g/cm³ at 20°C) ~0.76 (estimated)0.7890.740
Boiling Point (°C) ~195 (estimated)78.3755.2

Table 2: Inferred and Measured Fuel Performance Metrics

Performance MetricThis compound (Inferred)EthanolMethyl Tertiary-Butyl Ether (MTBE)
Research Octane (B31449) Number (RON) High (~95-105)108.6118
Motor Octane Number (MON) High (~90-100)90.1101
Cetane Number (CN) Very Low (<20)~8~10
Lower Heating Value (MJ/kg) ~4426.835.0

Inference Rationale:

The performance metrics for this compound are inferred based on the well-documented behavior of highly branched alkanes in fuel combustion. Increased branching in alkane structures is known to significantly increase their resistance to auto-ignition (knocking) in spark-ignition engines, leading to higher Research Octane Numbers (RON) and Motor Octane Numbers (MON).[1][2] Isooctane (B107328) (2,2,4-trimethylpentane), a highly branched C8 alkane, serves as the 100-point reference for the octane scale.[3][4] Conversely, the structural characteristics that favor a high octane number, such as branching, tend to result in a low cetane number, making such compounds unsuitable for use in diesel engines which rely on compression ignition.[5][6] The energy content (Lower Heating Value) of alkanes is primarily dependent on their carbon and hydrogen content; therefore, it is expected to be in a similar range to other C12 hydrocarbons.

Experimental Protocols for Performance Benchmarking

To validate the inferred performance of this compound, a rigorous experimental testing protocol is required. The following methodologies are proposed for evaluating its performance in a spark-ignition (SI) engine.

Octane Number Determination

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of fuel blends containing this compound.

Methodology:

  • ASTM D2699 (RON) and ASTM D2700 (MON): These standard test methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[7][8]

  • Procedure:

    • The CFR engine is operated under specific, controlled conditions for either RON (lower speed, less severe) or MON (higher speed, more severe) testing.[7][9]

    • The knock intensity of the test fuel blend (e.g., a 10% blend of this compound in a base gasoline) is measured.

    • The knock intensity is compared to that of primary reference fuels (mixtures of isooctane and n-heptane with known octane numbers).

    • The compression ratio is adjusted until the knock intensity of the test fuel matches that of a specific primary reference fuel blend. The octane number of the test fuel is then determined from this match.[9]

Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound on engine power, torque, fuel efficiency, and exhaust emissions.

Methodology:

  • Engine Setup: A multi-cylinder spark-ignition (SI) engine is coupled to an engine dynamometer. The engine should be equipped with a fuel supply system capable of handling different fuel blends, and an exhaust gas analyzer.[10][11]

  • Test Fuels:

    • Baseline fuel (e.g., standard unleaded gasoline).

    • Test blends (e.g., 5%, 10%, and 20% by volume of this compound in the baseline fuel).

  • Procedure:

    • The engine is warmed up to a stable operating temperature.[12]

    • The engine is operated at various steady-state speed and load conditions (e.g., a matrix of engine speeds from 1500 to 4000 rpm and loads from 25% to 100% of wide-open throttle).[13]

    • At each operating point, the following data are recorded:

      • Engine speed (rpm) and torque (Nm) from the dynamometer to calculate brake power.

      • Fuel flow rate to determine Brake Specific Fuel Consumption (BSFC).

      • Exhaust gas concentrations of key pollutants (CO, HC, NOx) using an exhaust gas analyzer.[14]

    • The results from the test blends are compared to the baseline fuel to determine the effect of the additive.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for benchmarking the performance of this compound in fuel blends.

ExperimentalWorkflow cluster_prep Fuel Blend Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison BaseFuel Baseline Gasoline Blend5 5% Blend BaseFuel->Blend5 Blend10 10% Blend BaseFuel->Blend10 Blend20 20% Blend BaseFuel->Blend20 Additive This compound Additive->Blend5 Additive->Blend10 Additive->Blend20 OctaneTest Octane Number Determination (ASTM D2699 & D2700) Blend5->OctaneTest EngineTest Engine Dynamometer Testing Blend5->EngineTest Blend10->OctaneTest Blend10->EngineTest Blend20->OctaneTest Blend20->EngineTest RON_MON RON & MON Values OctaneTest->RON_MON PowerTorque Brake Power & Torque EngineTest->PowerTorque BSFC Brake Specific Fuel Consumption EngineTest->BSFC Emissions CO, HC, NOx Emissions EngineTest->Emissions Comparison Comparative Analysis vs. Baseline RON_MON->Comparison PowerTorque->Comparison BSFC->Comparison Emissions->Comparison

References

A Comparative Analysis of Experimental and Computationally Predicted Properties of 3,4-Diethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of chemical and pharmaceutical research, a thorough understanding of the physicochemical properties of organic compounds is paramount for applications ranging from reaction engineering to drug formulation. This guide provides a comparative overview of the experimentally determined and computationally predicted properties of 3,4-Diethyl-5-methylheptane, a branched alkane. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this comparison focuses on established predictive models and general experimental protocols applicable to this class of molecules.

Physicochemical Properties: A Tale of Two Approaches

The characterization of a molecule like this compound can be approached from two distinct avenues: direct experimental measurement and in silico computational prediction. While experimental methods provide real-world data, they can be time-consuming and resource-intensive. Computational chemistry, on the other hand, offers a rapid and cost-effective means of estimating molecular properties, with the accuracy of these predictions being highly dependent on the computational model employed.

Below is a summary of the computationally predicted properties for this compound, primarily sourced from the PubChem database.[1] These values serve as a theoretical baseline for comparison with potential future experimental findings.

PropertyComputationally Predicted ValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
XLogP3-AA (Octanol-Water Partition Coefficient) 5.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 170.203450829 DaPubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 92.2PubChem[1]

Methodologies: The Experimental Benchmark

Experimental Protocol for Boiling Point Determination

The boiling point of a liquid is a fundamental physical property that is highly sensitive to molecular structure and intermolecular forces. A common and effective method for its determination is the Thiele Tube method.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method relies on observing this equilibrium point on a small scale.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube assembly is attached to a thermometer.

  • The entire assembly is placed in a Thiele tube containing a heating fluid (e.g., mineral oil) to ensure uniform heating.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is carefully adjusted to maintain a steady stream of bubbles.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Experimental Protocol for Density Determination

The density of a liquid is a measure of its mass per unit volume and is an important parameter in fluid dynamics and material science.

Principle: This protocol is based on the direct measurement of the mass and volume of a liquid sample.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature water bath to allow the liquid to reach thermal equilibrium.

  • The volume of the liquid is adjusted to the calibration mark on the pycnometer.

  • The exterior of the pycnometer is carefully dried, and its mass is determined.

  • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Experimental Protocol for Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used in the identification and purity assessment of compounds.

Principle: The refractive index is determined by measuring the angle at which light is bent, or refracted, when it passes from one medium (e.g., air) into the liquid sample.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp)

  • Dropper or pipette

Procedure:

  • The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prisms are closed and locked.

  • The refractometer is connected to a constant temperature water bath to maintain a stable temperature, as the refractive index is temperature-dependent.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is then read directly from the instrument's scale.

Visualizing the Workflow and Logic

To better illustrate the relationship between experimental and computational approaches and the workflow of a key experiment, the following diagrams are provided.

G Logical Relationship Between Experimental and Computational Approaches cluster_0 Experimental Approach cluster_1 Computational Approach Sample Synthesis/Purification Sample Synthesis/Purification Physical Property Measurement Physical Property Measurement Sample Synthesis/Purification->Physical Property Measurement Provides Experimental Data Experimental Data Physical Property Measurement->Experimental Data Yields Data Comparison Data Comparison Experimental Data->Data Comparison Molecular Structure Input Molecular Structure Input Computational Model Selection Computational Model Selection Molecular Structure Input->Computational Model Selection Requires Property Prediction Property Prediction Computational Model Selection->Property Prediction Enables Predicted Data Predicted Data Property Prediction->Predicted Data Generates Predicted Data->Data Comparison Model Validation/Refinement Model Validation/Refinement Data Comparison->Model Validation/Refinement Informs Model Validation/Refinement->Computational Model Selection

Logical flow of experimental vs. computational methods.

G Experimental Workflow for Boiling Point Determination Start Start Prepare Sample and Apparatus Prepare Sample and Apparatus Start->Prepare Sample and Apparatus Assemble Thiele Tube Setup Assemble Thiele Tube Setup Prepare Sample and Apparatus->Assemble Thiele Tube Setup Heat the Apparatus Gently Heat the Apparatus Gently Assemble Thiele Tube Setup->Heat the Apparatus Gently Observe Bubble Stream Observe Bubble Stream Heat the Apparatus Gently->Observe Bubble Stream Remove Heat Source Remove Heat Source Observe Bubble Stream->Remove Heat Source Steady stream achieved Record Temperature at Liquid Entry Record Temperature at Liquid Entry Remove Heat Source->Record Temperature at Liquid Entry End End Record Temperature at Liquid Entry->End

Workflow for determining boiling point via Thiele tube.

Conclusion

While direct experimental data for this compound remains elusive in readily accessible literature, this guide provides a framework for its characterization. The computationally predicted properties offer valuable initial estimates for researchers. Furthermore, the detailed experimental protocols for determining boiling point, density, and refractive index outline the established methodologies for obtaining empirical data for this and similar branched alkanes. The synergy between computational prediction and experimental validation is crucial for advancing our understanding of chemical compounds. Future experimental work on this compound will be essential to validate and refine the computational models, leading to more accurate predictions for other complex molecules.

References

Safety Operating Guide

Proper Disposal of 3,4-Diethyl-5-methylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3,4-Diethyl-5-methylheptane, a non-halogenated aliphatic hydrocarbon. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.

  • Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Aliphatic hydrocarbons are flammable.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

Waste Characterization and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound falls into the category of non-halogenated organic waste.

Waste CategoryDescriptionExamples of Compatible WasteIncompatible Waste
Non-Halogenated Organic Solvents Liquid organic compounds that do not contain fluorine, chlorine, bromine, or iodine.[1][2]Hexane, Toluene, Acetone, Ethanol, Acetonitrile, EthersHalogenated solvents (e.g., Chloroform, Dichloromethane), Strong Acids/Bases, Oxidizers, Aqueous Solutions with heavy metals

Key Principle: Never mix halogenated and non-halogenated waste streams. The cost and complexity of disposing of mixed waste are significantly higher.

Step-by-Step Disposal Protocol

The following procedure outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

  • Container Selection:

    • Obtain a designated waste container compatible with organic solvents, typically made of high-density polyethylene (B3416737) (HDPE).[3]

    • Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap.[4]

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[5][6]

    • Clearly write the full chemical name, "this compound," and its approximate concentration or percentage if in a mixture. Do not use abbreviations or chemical formulas.[4]

    • Maintain a running list of all constituents and their estimated percentages on the label if other non-halogenated solvents are being added to the same container.[5]

  • Waste Accumulation:

    • Transfer the waste this compound into the labeled container inside a chemical fume hood to minimize vapor release.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[3]

    • Keep the waste container securely closed at all times, except when actively adding waste.[1][4]

  • Storage of Waste Container:

    • Store the sealed waste container in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[1][6]

    • The SAA should be at or near the point of waste generation.[6]

    • Ensure the storage area is well-ventilated and away from ignition sources. The container should be stored in secondary containment to mitigate potential leaks or spills.[1]

  • Arranging for Final Disposal:

    • Once the waste container is full (up to the 90% mark) or when it is no longer being added to, arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[6][7]

    • Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [5][8]

Spill Management

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation and eliminate all ignition sources.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., spill pillows, sand, or vermiculite).[1][4]

  • Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Step 1: Identify Waste (this compound) B Categorize as Non-Halogenated Organic Waste A->B Chemical Property C Step 2: Select & Label Compatible Waste Container (HDPE, <90% Full) B->C Segregation D Step 3: Transfer Waste (in Fume Hood) C->D E Step 4: Securely Close & Store Container in SAA D->E H Spill Occurs D->H F Step 5: Contact EHS for Pickup E->F Container Full G Final Disposal by Certified Vendor F->G I Small Spill: Contain & Absorb H->I Minor J Large Spill: Evacuate & Alert EHS H->J Major K Collect Spill Debris in Hazardous Waste Container I->K K->E Add to SAA

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3,4-Diethyl-5-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3,4-Diethyl-5-methylheptane (CAS RN: 62198-99-6). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is supplemented with data from its structural isomer, n-dodecane (CAS RN: 112-40-3), which shares the same molecular formula (C₁₂H₂₆) and is expected to have similar physical and chemical properties.

I. Physical and Chemical Properties

A summary of the known and analogous physical and chemical properties is presented below. This data is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValue (this compound)Value (n-Dodecane - Analogue)Source
Molecular Formula C₁₂H₂₆C₁₂H₂₆[1][2][3]
Molecular Weight 170.34 g/mol 170.34 g/mol [3]
Appearance Clear liquidColorless liquid[4]
Flash Point No data available71 °C (160 °F)[4]
Boiling Point No data available216 °C (421 °F)
Flammability Assumed to be a combustible liquidCombustible liquid[4][5]
Hazards Aspiration hazard if swallowed. May cause eye, skin, and respiratory irritation.May be fatal if swallowed and enters airways. Repeated exposure may cause skin dryness or cracking.[4][6]

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and RationaleSource
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required to protect against splashes. A face shield should be worn over safety glasses during procedures with a high risk of splashing or exothermic reactions.[7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged handling, consult the glove manufacturer's resistance guide. Always inspect gloves before use and replace them immediately if contaminated or damaged.
Body Protection Flame-Resistant Laboratory CoatA lab coat made of flame-resistant material, such as Nomex®, should be worn over non-synthetic clothing. Ensure the lab coat is fully buttoned.
Footwear Closed-Toed ShoesShoes must fully cover the feet and be made of a liquid-resistant material.[7]
Respiratory Protection Not generally required with adequate ventilation.Work should be conducted in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be necessary after a formal hazard assessment.

III. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to mitigate risks. The following workflow outlines the key steps for safe handling in a laboratory setting.

A. Preparation

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE.

  • Ensure Ventilation: Verify that the chemical fume hood or other ventilation systems are functioning correctly.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

B. Handling

  • Dispensing: Carefully dispense the required amount of this compound within a chemical fume hood.

  • Keep Containers Closed: Keep containers tightly sealed when not in use to prevent the release of vapors.[5]

  • Avoid Inhalation and Contact: Take measures to avoid inhaling vapors and prevent contact with skin and eyes.[8]

  • Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.

C. Post-Handling

  • Decontamination: Clean any equipment that has come into contact with the chemical using an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[8]

G Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Conduct Risk Assessment prep2 Assemble Materials & PPE prep1->prep2 prep3 Verify Ventilation prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Dispense Chemical prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 Experiment Complete clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal ProcedureSource
Unused or Excess Chemical Collect in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with hydrocarbons.[9][10]
Contaminated Labware (Disposable) Place in a designated hazardous waste container. This includes items such as gloves, pipette tips, and absorbent materials.[9]
Contaminated Labware (Reusable) Decontaminate using a suitable solvent in a chemical fume hood. The rinse solvent must be collected as hazardous waste.
Spill Cleanup Materials Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for hazardous waste disposal.[4][4]

Key Disposal Principles:

  • Segregation: Do not mix hydrocarbon waste with other waste streams, particularly chlorinated solvents.[9]

  • Labeling: All waste containers must be clearly labeled with their contents.[11]

  • Licensed Disposal: All hazardous waste must be removed from the site by a licensed contractor for safe disposal or recycling.[12]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[10][13]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.